Tesmilifene
Description
Tesmilifene is a novel potentiator of chemotherapy which, when added to doxorubicin, achieved an unexpected and very large survival advantage over doxorubicin alone in a randomized trial in advanced breast cancer.
This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
See also: this compound Hydrochloride (active moiety of).
Properties
IUPAC Name |
2-(4-benzylphenoxy)-N,N-diethylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO/c1-3-20(4-2)14-15-21-19-12-10-18(11-13-19)16-17-8-6-5-7-9-17/h5-13H,3-4,14-16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFIXBCVWIPOYCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC1=CC=C(C=C1)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
92981-78-7 (hydrochloride) | |
| Record name | Tesmilifene [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098774233 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1045661 | |
| Record name | Tesmilifene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1045661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98774-23-3 | |
| Record name | Tesmilifene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=98774-23-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tesmilifene [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098774233 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tesmilifene | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04905 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tesmilifene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1045661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TESMILIFENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I43T3ID6G2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Tesmilifene: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tesmilifene, a diphenylmethane derivative structurally related to tamoxifen, has been investigated as a novel agent to potentiate the effects of chemotherapy. Unlike tamoxifen, this compound lacks significant affinity for the estrogen receptor and does not act as a selective estrogen receptor modulator (SERM). Its development stemmed from research into non-estrogen receptor "antiestrogen binding sites" (AEBS). This technical guide provides an in-depth overview of the discovery of this compound, its chemical synthesis pathway, proposed mechanisms of action, and relevant experimental data. The information is intended to serve as a comprehensive resource for researchers and professionals in the field of oncology and drug development.
Discovery and Development
This compound was developed as a selective ligand for antiestrogen binding sites (AEBS), which are present in cell microsomes, to investigate their role in the anticancer activity of tamoxifen.[1] It is structurally related to both the triphenylethylene derivative tamoxifen and diphenylmethane antihistamines like diphenhydramine.[1] However, it lacks the stilbene bridge and third phenyl ring necessary for binding to the estrogen receptor (ER).[1] Research has indicated that these AEBS may be the substrate-binding sites of certain microsomal cytochrome P450 enzymes, such as CYP3A4, CYP2D6, and CYP1A1.[1] this compound displaces histamine from these sites with an efficacy comparable to tamoxifen.[1]
The primary therapeutic interest in this compound has been its role as a chemopotentiator, particularly in combination with anthracyclines and taxanes for the treatment of various cancers. It was developed by YM BioSciences and has undergone Phase III clinical trials for metastatic breast cancer.
Chemical Synthesis Pathway
The synthesis of this compound is a straightforward process involving the reaction of para-benzylphenol with 2-diethylaminoethylchloride hydrochloride. This reaction can be carried out under basic conditions to yield the final product.
Experimental Protocol: Synthesis of this compound Hydrochloride
Materials:
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para-Benzylphenol (I)
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2-Diethylaminoethylchloride hydrochloride (II)
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Sodium hydroxide (NaOH) or Potassium carbonate (K2CO3)
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Water (H2O) or Dimethylformamide (DMF)/Acetone
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Hydrochloric acid (HCl)
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Isopropanol
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Acetone
Procedure:
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Reaction Setup: In a suitable reaction vessel, dissolve para-benzylphenol in the chosen solvent system (e.g., water or a mixture of DMF and acetone).
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Addition of Base: Add the base (e.g., NaOH or K2CO3) to the reaction mixture.
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Addition of Amine: Add 2-diethylaminoethylchloride hydrochloride to the mixture.
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Heating: Heat the reaction mixture to 60°C.
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Reaction Monitoring: Monitor the progress of the reaction by a suitable technique (e.g., thin-layer chromatography).
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Workup: Once the reaction is complete, cool the mixture and perform an appropriate workup to isolate the free base of this compound.
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Salt Formation: Treat the isolated free base with hydrochloric acid to form the hydrochloride salt.
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Purification: Recrystallize the this compound hydrochloride from a mixture of isopropanol and acetone (3:1) to obtain white crystals.
Caption: Synthesis of this compound Hydrochloride.
Mechanism of Action
While the precise mechanism of action of this compound is not fully elucidated, a primary hypothesis centers on its ability to potentiate chemotherapy in multidrug-resistant (MDR) cancer cells.
Interaction with P-glycoprotein (P-gp)
A prominent theory suggests that this compound acts as an activating substrate for the P-glycoprotein (P-gp) pump, an ATP-dependent efflux transporter often overexpressed in MDR cancer cells.
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ATP Depletion: By activating P-gp, this compound stimulates the pump to extrude other chemotherapeutic agents (like anthracyclines or taxanes) more efficiently. This process consumes large amounts of cellular ATP.
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ROS Generation: The increased demand for ATP may lead to hyperactivity of the mitochondrial electron transport chain, resulting in the excessive production of reactive oxygen species (ROS).
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Cell Death: The combination of ATP depletion and overwhelming oxidative stress from ROS is thought to induce cell death, specifically in the MDR cell population.
This proposed mechanism could explain the observed synergy between this compound and conventional chemotherapy, as this compound would target the resistant cells while the chemotherapy agent acts on the drug-sensitive cells.
Caption: Proposed Mechanism of this compound Action on P-gp.
Other Potential Mechanisms
Researchers have also suggested other ways this compound may enhance the antitumor effects of chemotherapy, including:
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Reducing the cancer cell's ability to develop resistance.
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Decreasing the metabolism or breakdown of doxorubicin.
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Disrupting the cancer cell's energy source.
Quantitative Data
Clinical and preclinical studies have provided quantitative data on the efficacy of this compound as a chemopotentiator.
| Study Type | Combination Therapy | Metric | Control Group Result | This compound Group Result | Reference |
| Phase III Clinical Trial (Advanced Breast Cancer) | This compound + Doxorubicin | Overall Survival | 15.6 months | 23.6 months | |
| In Vitro Study (MDR Cell Lines) | This compound + (Docetaxel, Paclitaxel, Epirubicin, Doxorubicin, Vinorelbine) | Enhancement of Cytotoxicity | - | Up to 50% increase | |
| In Vitro Study (HN-5a/V15e MDR Cells) | This compound + Radiolabelled Vincristine | Drug Accumulation | - | Up to 100% increase over 4 hours |
Key Experimental Methodologies
Cytotoxicity Enhancement Assay
Objective: To determine the ability of this compound to enhance the cytotoxic effects of chemotherapeutic agents in multidrug-resistant cancer cell lines.
Protocol:
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Cell Culture: Culture MDR cancer cell lines (e.g., HN-5a/V15e or MCF-7/V25a) and their parental, drug-sensitive counterparts in appropriate media.
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Drug Preparation: Prepare stock solutions of the chemotherapeutic agent and this compound.
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Treatment: Seed cells in 96-well plates and allow them to adhere. Treat the cells with a range of concentrations of the chemotherapeutic agent, both in the presence and absence of a non-toxic concentration of this compound.
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Incubation: Incubate the cells for a specified period (e.g., 4 days of continuous exposure).
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Viability Assessment: Measure cell viability using a vital stain (e.g., MTT, XTT, or trypan blue exclusion).
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Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) values for the chemotherapeutic agent with and without this compound. The enhancement of cytotoxicity can be quantified as the ratio of the IC50 in the absence of this compound to the IC50 in the presence of this compound.
Drug Accumulation Assay
Objective: To measure the effect of this compound on the intracellular accumulation of a chemotherapeutic agent in MDR cells.
Protocol:
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Cell Preparation: Prepare a suspension of MDR cells (e.g., HN-5a/V15e).
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Pre-incubation: Pre-incubate the cells with or without this compound for a short period.
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Drug Addition: Add a radiolabeled chemotherapeutic agent (e.g., [³H]-vincristine) to the cell suspension.
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Time-Course Incubation: Incubate the cells at 37°C and take samples at various time points (e.g., up to 4 hours).
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Separation: Separate the cells from the extracellular medium by centrifugation through an oil layer to stop the uptake process.
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Lysis and Scintillation Counting: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
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Data Analysis: Plot the intracellular drug concentration over time for both control and this compound-treated cells to determine the effect on drug accumulation.
Caption: Workflow for Key Experimental Assays.
Conclusion
This compound represents a targeted approach to overcoming multidrug resistance in cancer, a significant challenge in oncology. Its development from the study of antiestrogen binding sites has led to a compound with a unique proposed mechanism of action centered on the paradoxical activation of P-glycoprotein in resistant cells. While it did not ultimately achieve regulatory approval, the clinical and preclinical data demonstrate its potential as a chemopotentiator. The synthesis and experimental protocols outlined in this guide provide a foundation for further research into this compound and other molecules designed to modulate chemotherapy resistance.
References
Tesmilifene as a P-glycoprotein Activator: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tesmilifene, a novel chemotherapy-potentiating agent, has demonstrated a significant survival advantage in clinical trials for advanced breast cancer when used in combination with doxorubicin. The prevailing hypothesis for its mechanism of action centers on its unique interaction with P-glycoprotein (P-gp), a well-known ATP-binding cassette (ABC) transporter responsible for multidrug resistance (MDR) in cancer cells. Unlike traditional P-gp inhibitors, this compound is proposed to act as a P-gp activator. This in-depth technical guide explores the experimental evidence and the proposed mechanism of this compound's action on P-gp, providing detailed experimental protocols and a summary of the available quantitative data. The guide also presents visual representations of the key signaling pathways and experimental workflows to facilitate a deeper understanding of this novel anti-cancer strategy.
Introduction
Multidrug resistance remains a significant hurdle in the effective chemotherapeutic treatment of cancer. A primary driver of MDR is the overexpression of P-glycoprotein (P-gp), a plasma membrane efflux pump that actively transports a wide range of anticancer drugs out of the cell, thereby reducing their intracellular concentration and cytotoxic efficacy. While the predominant strategy to overcome P-gp-mediated MDR has been the development of P-gp inhibitors, this compound represents a paradigm shift in this approach.
A compelling hypothesis posits that this compound functions as an activating substrate of P-gp.[1] This paradoxical activation is thought to trigger a cascade of events within MDR cancer cells, ultimately leading to a unique form of cell death. According to this model, the this compound-induced hyperactivation of P-gp's ATPase function leads to a substantial increase in ATP consumption.[1] This, in turn, is proposed to have two potential cytotoxic consequences: a critical depletion of intracellular ATP pools below a sustainable level for cell survival, or a surge in reactive oxygen species (ROS) generated by mitochondria attempting to compensate for the massive ATP demand.[1] This guide will delve into the experimental basis for this hypothesis.
Quantitative Data on this compound's Interaction with P-glycoprotein
While the hypothesis of this compound as a P-gp activator is well-articulated, publicly available quantitative data on its direct effect on P-gp ATPase activity, intracellular ATP levels, and ROS production in MDR cells is limited. However, key studies have provided quantitative insights into its impact on the transport of other P-gp substrates.
Table 1: Effect of this compound on the Intracellular Accumulation of a P-glycoprotein Substrate
| Cell Line | P-gp Substrate | This compound Concentration | Duration of Exposure | % Increase in Intracellular Accumulation | Reference |
| HN-5a/V15e (MDR) | Radiolabeled Vincristine | Not specified | 4 hours | Up to 100% | [2] |
This finding is significant as it demonstrates that this compound can modulate the P-gp-mediated transport of a known chemotherapy drug. The increase in intracellular vincristine suggests a complex interaction that may involve competitive binding or allosteric modulation, leading to a net increase in the retention of the co-administered drug, despite the proposed hyperactivation of the pump.
Proposed Mechanism of Action: A Signaling Pathway
The hypothesized mechanism of action for this compound in P-gp overexpressing MDR cells is a multi-step process that ultimately turns a key survival mechanism of the cancer cell against itself.
References
- 1. This compound may enhance breast cancer chemotherapy by killing a clone of aggressive, multi-drug resistant cells through its action on the p-glycoprotein pump - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enhancement of cytotoxicity of natural product drugs against multidrug resistant variant cell lines of human head and neck squamous cell carcinoma and breast carcinoma by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Tesmilifene and its Impact on Cellular ATP Depletion: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tesmilifene, a tamoxifen derivative, has been investigated as a chemosensitizing agent, particularly in the context of multidrug-resistant (MDR) cancers. While its clinical development has faced challenges, the proposed mechanism of action offers valuable insights into exploiting cancer cell vulnerabilities. A central hypothesis revolves around its ability to indirectly induce cellular ATP depletion, thereby crippling the cancer cell's ability to survive the onslaught of cytotoxic chemotherapy. This technical guide provides an in-depth exploration of this mechanism, summarizing key findings, detailing relevant experimental protocols, and visualizing the intricate signaling pathways involved.
The Core Hypothesis: this compound-Induced ATP Depletion
The prevailing hypothesis posits that this compound does not directly inhibit ATP synthesis but rather acts as a potent activator of ATP-dependent drug efflux pumps, most notably P-glycoprotein (P-gp), which is encoded by the ABCB1 gene.[1][2] This paradoxical activation in MDR cancer cells, which overexpress these pumps, leads to a futile cycle of ATP hydrolysis as the pumps tirelessly work to expel chemotherapeutic agents.[1] This excessive ATP consumption is believed to trigger a cascade of events culminating in cell death, a process potentially amplified by the generation of reactive oxygen species (ROS) from overworked mitochondria.[1]
Quantitative Data Summary
Direct quantitative data on the precise percentage of ATP depletion induced solely by this compound is not extensively documented in publicly available literature. However, the downstream consequences of this proposed ATP depletion, namely the enhancement of chemotherapy efficacy in MDR cell lines, have been studied. The following table summarizes the observed chemosensitizing effects of this compound, which are attributed to the underlying mechanism of increased ATP consumption.
| Cell Line | Chemotherapeutic Agent | This compound Concentration | Enhancement of Cytotoxicity | Reference |
| HN-5a/V15e (HNSCC, MDR) | Docetaxel | Non-antiproliferative concentration | Up to 50% increase | [2] |
| HN-5a/V15e (HNSCC, MDR) | Paclitaxel | Non-antiproliferative concentration | Up to 50% increase | |
| HN-5a/V15e (HNSCC, MDR) | Epirubicin | Non-antiproliferative concentration | Up to 50% increase | |
| HN-5a/V15e (HNSCC, MDR) | Doxorubicin | Non-antiproliferative concentration | Up to 50% increase | |
| HN-5a/V15e (HNSCC, MDR) | Vinorelbine | Non-antiproliferative concentration | Up to 50% increase | |
| MCF-7/V25a (Breast Carcinoma, MDR) | Docetaxel | Non-antiproliferative concentration | Up to 50% increase | |
| MCF-7/V25a (Breast Carcinoma, MDR) | Paclitaxel | Non-antiproliferative concentration | Up to 50% increase | |
| MCF-7/V25a (Breast Carcinoma, MDR) | Epirubicin | Non-antiproliferative concentration | Up to 50% increase | |
| MCF-7/V25a (Breast Carcinoma, MDR) | Doxorubicin | Non-antiproliferative concentration | Up to 50% increase | |
| MCF-7/V25a (Breast Carcinoma, MDR) | Vinorelbine | Non-antiproliferative concentration | Up to 50% increase |
Experimental Protocols
To investigate the effect of this compound on cellular ATP levels and its proposed mechanism of action, several key experiments can be performed.
Measurement of Intracellular ATP Levels
A highly sensitive and widely used method for measuring intracellular ATP is the luciferase-based bioluminescence assay.
Principle: This assay utilizes the enzyme luciferase, which catalyzes the oxidation of luciferin in the presence of ATP and oxygen, resulting in light emission. The amount of light produced is directly proportional to the ATP concentration.
Detailed Protocol (based on literature):
-
Cell Culture and Treatment:
-
Culture cancer cells (both MDR and parental lines) to the desired confluence in appropriate multi-well plates.
-
Treat the cells with this compound alone, a chemotherapeutic agent alone, and a combination of both for various time points. Include untreated cells as a control.
-
-
Cell Lysis:
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Remove the culture medium and wash the cells with phosphate-buffered saline (PBS).
-
Add a suitable cell lysis reagent to release intracellular ATP. The lysis buffer should be designed to inactivate ATPases that would otherwise degrade the ATP.
-
-
Luciferase Reaction:
-
Prepare a luciferase reagent solution containing luciferin and luciferase enzyme in a buffer optimized for the enzyme's activity.
-
Add the luciferase reagent to each well containing the cell lysate.
-
-
Luminescence Measurement:
-
Immediately measure the luminescence using a luminometer. The signal is often transient, so rapid measurement is crucial.
-
The light output is typically measured in Relative Light Units (RLUs).
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of ATP to convert RLUs to absolute ATP concentrations.
-
Normalize the ATP concentration to the cell number or total protein concentration in each well to account for variations in cell density.
-
P-glycoprotein (P-gp) ATPase Activity Assay
To directly assess the effect of this compound on the ATP-hydrolyzing activity of P-gp, an ATPase assay can be performed using membrane preparations from cells overexpressing P-gp.
Principle: This colorimetric assay measures the amount of inorganic phosphate (Pi) released from ATP hydrolysis by P-gp. The activity is often measured as the difference between the total ATPase activity and the basal activity in the presence of a P-gp inhibitor like sodium orthovanadate.
Detailed Protocol (based on literature):
-
Membrane Preparation:
-
Isolate membranes from MDR cells overexpressing P-gp (e.g., MES-SA/Dx5 or insect cells infected with baculovirus containing human ABCB1 cDNA).
-
-
Pre-incubation:
-
Pre-incubate the membrane preparation with varying concentrations of this compound for a short period (e.g., 5 minutes) at 37°C. Include controls with a known P-gp substrate (e.g., verapamil) and a P-gp inhibitor (e.g., sodium orthovanadate).
-
-
ATP Hydrolysis Reaction:
-
Initiate the reaction by adding ATP to the pre-incubated membranes.
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Incubate the reaction mixture for a defined period (e.g., 30 minutes) at 37°C to allow for ATP hydrolysis.
-
-
Phosphate Detection:
-
Stop the reaction by adding a stop solution.
-
Add a colorimetric reagent that reacts with the released inorganic phosphate to produce a colored product.
-
-
Measurement and Analysis:
-
Measure the absorbance of the colored product using a spectrophotometer at the appropriate wavelength (e.g., 800 nm).
-
Calculate the vanadate-sensitive ATPase activity by subtracting the absorbance in the presence of sodium orthovanadate from the total absorbance. This represents the P-gp-specific ATPase activity.
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Signaling Pathways and Logical Relationships
The proposed mechanism of this compound-induced cellular ATP depletion involves a series of interconnected events. The following diagrams, generated using the DOT language, visualize these relationships.
Caption: Proposed mechanism of this compound-induced cell death.
References
- 1. This compound may enhance breast cancer chemotherapy by killing a clone of aggressive, multi-drug resistant cells through its action on the p-glycoprotein pump - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enhancement of cytotoxicity of natural product drugs against multidrug resistant variant cell lines of human head and neck squamous cell carcinoma and breast carcinoma by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating Tesmilifene's Antihistamine Properties: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tesmilifene, a diphenylmethane derivative, has been primarily investigated for its role as a chemopotentiating agent in cancer therapy. While structurally related to diphenylmethane antihistamines, its direct interaction with classical histamine receptors is weak. This guide delves into the research on this compound's unique "intracellular histamine antagonist" properties, its effects on mast cell degranulation, and its primary binding interactions. The available quantitative data, experimental methodologies, and relevant signaling pathways are summarized to provide a comprehensive overview for research and development purposes.
Introduction
This compound (N,N-diethyl-2-[4-(phenylmethyl)phenoxy]ethanamine) was developed as a non-estrogenic analogue of tamoxifen.[1] Its structural similarity to antihistamines such as diphenhydramine and hydroxyzine prompted investigations into its antihistaminic potential.[1] However, research has revealed that this compound's primary mechanism of interaction with the histaminergic system is not through classical receptor antagonism but via a novel intracellular mechanism.[2] This document provides a technical overview of the existing research on this compound's antihistamine-related properties.
Quantitative Data Summary
Quantitative data on this compound's direct interaction with classical histamine receptors is limited in publicly available literature. The primary reported affinity is for the microsomal antiestrogen binding site (AEBS).
| Target | Ligand | Affinity (Ki) | Reference Compound | Ref. |
| Microsomal Antiestrogen Binding Site (AEBS) | This compound | 50 nM | - | [3] |
| Histamine H1 Receptor | This compound | Significantly weaker than diphenhydramine/hydroxyzine | Diphenhydramine, Hydroxyzine | [4] |
Note: Specific Ki or IC50 values for this compound at histamine H1, H2, H3, and H4 receptors are not available in the reviewed literature, which consistently describes its activity at the H1 receptor as very weak.
| Functional Assay | Agent | Effect | IC50 | Ref. |
| Concanavalin-A-Induced Histamine Release from Mast Cells | This compound | Inhibition | Not Reported |
Mechanism of Action: Intracellular Histamine Antagonism
The primary described "antihistamine" property of this compound is its action as an intracellular histamine antagonist. This mechanism is distinct from classical antihistamines that block cell surface histamine receptors.
-
Binding to Antiestrogen Binding Sites (AEBS): this compound binds with high affinity (Ki = 50 nM) to microsomal AEBS.
-
AEBS and Cytochrome P450: These binding sites have been identified as representing the substrate-binding sites of certain cytochrome P450 enzymes, including CYP3A4, CYP2D6, and CYP1A1.
-
Competition with Histamine: Histamine is a natural ligand for these intracellular sites. This compound displaces histamine from these binding sites more potently than conventional antihistamines. This displacement is believed to interfere with the intracellular signaling roles of histamine.
Signaling Pathway of Intracellular Histamine Antagonism
The following diagram illustrates the proposed mechanism of this compound's intracellular histamine antagonism.
References
Tesmilifene's Interaction with Cytochrome P450 Enzymes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the interactions between tesmilifene and the cytochrome P450 (CYP) enzyme system. This compound, a chemopotentiating agent, has been shown to interact with several CYP isoforms, acting as a substrate, inhibitor, and potential inducer. Understanding these interactions is critical for predicting and managing potential drug-drug interactions when this compound is used in combination with other therapeutic agents. This document summarizes available quantitative data on these interactions, details relevant experimental methodologies, and provides visual representations of the key pathways and workflows.
Introduction to Cytochrome P450 Enzymes and this compound
The cytochrome P450 (CYP) superfamily of enzymes plays a central role in the metabolism of a vast array of xenobiotics, including approximately 75% of all marketed drugs. These enzymes, primarily located in the liver, are responsible for the Phase I oxidative metabolism of drugs, a process that generally converts lipophilic compounds into more water-soluble metabolites, facilitating their excretion. The activity of CYP enzymes is a major determinant of a drug's pharmacokinetic profile, influencing its absorption, distribution, metabolism, and excretion (ADME).
Genetic polymorphisms, disease states, and co-administration of other drugs can significantly alter CYP enzyme activity, leading to variability in drug response and the potential for clinically significant drug-drug interactions (DDIs). These interactions can result in therapeutic failure due to increased metabolism or toxicity due to decreased metabolism of a co-administered drug.
This compound (N,N-diethyl-2-[4-(phenylmethyl)phenoxy]ethanamine), also known as DPPE, is an agent that has been investigated for its ability to potentiate the effects of chemotherapy. Its mechanism of action is thought to involve the inhibition of P-glycoprotein (P-gp), an efflux pump that contributes to multidrug resistance in cancer cells. Given that many anticancer drugs are substrates for CYP enzymes, and that this compound itself interacts with this system, a thorough understanding of its CYP interaction profile is essential for its safe and effective clinical use.
This compound's Interaction with Specific CYP Isoforms
This compound has been shown to interact with several key CYP isoforms, primarily CYP3A4, CYP2D6, and CYP1A1. It acts as a substrate for these enzymes and also exhibits inhibitory and potentially inductive effects.
This compound as a CYP Substrate
In vitro metabolism studies have demonstrated that this compound is metabolized by CYP1A1, CYP2D6, and CYP3A4.[1] No significant metabolism has been observed with CYP2B6.[1] This indicates that the pharmacokinetic profile of this compound can be influenced by inhibitors or inducers of these specific CYP isoforms.
This compound as a CYP Inhibitor
This compound has demonstrated inhibitory effects on several CYP isoforms. The nature and potency of this inhibition vary between the different enzymes.
Table 1: In Vitro Inhibition of CYP Isoforms by this compound
| CYP Isoform | Interaction | Parameter | Value (µM) | Substrate/Ligand |
| CYP3A4 | Inhibition of testosterone metabolism | IC50 | 3 | Testosterone |
| IC50 | 350 | Testosterone | ||
| CYP2D6 | Binding Affinity | Ks | 4.1 ± 0.4 | - |
| Inhibition of histamine binding | IC50 | 4 | Histamine | |
| CYP1A1 | Binding Affinity | Ks | 40 ± 9 | - |
| Inhibition of histamine binding | IC50 | 135 | Histamine | |
| CYP2B6 | Binding Affinity | Ks | No interaction observed | - |
Data sourced from a comprehensive profile on this compound Hydrochloride.[1]
The biphasic inhibition of CYP3A4-mediated testosterone metabolism suggests a complex interaction, potentially involving multiple binding sites or mechanisms.[1] The potent inhibition of histamine binding to CYP2D6 is also noteworthy, given this compound's classification as an intracellular histamine antagonist.
This compound as a CYP Inducer
While this compound is known to be a substrate and inhibitor of certain CYP enzymes, its potential to act as an inducer is less well-characterized in publicly available literature. However, DrugBank lists this compound as an inducer of CYP3A4, suggesting that it may increase the expression of this key drug-metabolizing enzyme. This could lead to decreased plasma concentrations and potentially reduced efficacy of co-administered drugs that are CYP3A4 substrates.
Interestingly, this compound has been observed to stimulate the binding of histamine to CYP3A4, with an EC50 of 155 µM.[1] The mechanism and clinical relevance of this observation require further investigation.
Representative Experimental Protocols
In Vitro CYP Inhibition Assay (IC50 Determination)
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound against specific CYP isoforms using human liver microsomes.
Objective: To determine the concentration of this compound that causes 50% inhibition of the activity of a specific CYP isoform.
Materials:
-
Human Liver Microsomes (pooled from multiple donors)
-
This compound
-
CYP isoform-specific probe substrates (e.g., testosterone for CYP3A4, dextromethorphan for CYP2D6, phenacetin for CYP1A2)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (pH 7.4)
-
Positive control inhibitors (e.g., ketoconazole for CYP3A4, quinidine for CYP2D6, furafylline for CYP1A2)
-
Acetonitrile or other suitable organic solvent
-
96-well plates
-
Incubator
-
LC-MS/MS system for metabolite quantification
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, methanol).
-
Prepare serial dilutions of this compound to cover a range of concentrations.
-
Prepare working solutions of probe substrates and positive control inhibitors.
-
Prepare the NADPH regenerating system.
-
-
Incubation:
-
In a 96-well plate, add the following to each well:
-
Potassium phosphate buffer
-
Human liver microsomes
-
This compound at various concentrations (or positive control inhibitor or vehicle control)
-
-
Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes).
-
Initiate the reaction by adding the probe substrate.
-
Start the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a specific time, ensuring the reaction is in the linear range.
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge the plate to pellet the protein.
-
Transfer the supernatant to a new plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the formation of the specific metabolite of the probe substrate.
-
-
Data Analysis:
-
Calculate the percent inhibition of enzyme activity at each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition versus the logarithm of the this compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
In Vitro CYP Induction Assay (mRNA Fold-Change)
This protocol describes a method to assess the potential of this compound to induce the expression of CYP genes in cultured primary human hepatocytes by measuring changes in messenger RNA (mRNA) levels.
Objective: To determine if this compound increases the mRNA expression of specific CYP genes (e.g., CYP3A4, CYP1A2) in human hepatocytes.
Materials:
-
Cryopreserved primary human hepatocytes
-
Hepatocyte culture medium
-
This compound
-
Positive control inducers (e.g., rifampicin for CYP3A4, omeprazole for CYP1A2)
-
Vehicle control (e.g., DMSO)
-
Collagen-coated culture plates
-
RNA isolation kit
-
Reverse transcription kit
-
Quantitative real-time PCR (qPCR) system and reagents (primers and probes for target CYP genes and a housekeeping gene)
Procedure:
-
Cell Culture and Treatment:
-
Thaw and plate primary human hepatocytes on collagen-coated plates according to the supplier's instructions.
-
Allow the cells to acclimate for 24-48 hours.
-
Treat the cells with various concentrations of this compound, a positive control inducer, or vehicle control for a specified period (e.g., 48-72 hours).
-
-
RNA Isolation:
-
At the end of the treatment period, wash the cells with PBS.
-
Lyse the cells and isolate total RNA using a commercial RNA isolation kit.
-
Assess the quality and quantity of the isolated RNA.
-
-
Reverse Transcription:
-
Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit.
-
-
Quantitative Real-Time PCR (qPCR):
-
Perform qPCR using the synthesized cDNA, specific primers and probes for the target CYP genes (e.g., CYP3A4, CYP1A2) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Run the qPCR reaction in a real-time PCR system.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the change in gene expression (fold-change) relative to the vehicle control using the ΔΔCt method.
-
Analyze the concentration-response relationship to determine the EC50 (concentration causing 50% of the maximal induction) and Emax (maximal induction) if a clear dose-response is observed.
-
Conclusion and Future Directions
The available data indicate that this compound is a substrate and inhibitor of several clinically important cytochrome P450 enzymes, most notably CYP3A4, CYP2D6, and CYP1A1. While quantitative data is limited in the public domain, the existing information strongly suggests a potential for drug-drug interactions when this compound is co-administered with other therapeutic agents metabolized by these pathways. The biphasic inhibition of CYP3A4 and the potential for CYP3A4 induction warrant further investigation to fully characterize the clinical implications.
For drug development professionals, these findings underscore the importance of conducting comprehensive in vitro and in vivo DDI studies for any clinical program involving this compound. Researchers and scientists are encouraged to further investigate the precise mechanisms of these interactions, including the identification of specific metabolites and the elucidation of the complex interactions with CYP3A4. A more complete understanding of this compound's CYP interaction profile will be crucial for optimizing its therapeutic use and ensuring patient safety.
Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for professional medical advice. The information provided is based on publicly available data and may not be exhaustive.
References
Early-Stage Research on Tesmilifene: A Technical Guide to its Core Preclinical Evaluation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tesmilifene, chemically known as N,N-diethyl-2-[4-(phenylmethyl)phenoxy]ethanamine, is a diphenylmethane derivative that is structurally related to the selective estrogen receptor modulator (SERM), tamoxifen.[1] Unlike tamoxifen, this compound lacks the stilbene bridge and a third phenyl ring necessary for binding to the estrogen receptor, and thus does not act as a SERM.[1] Initially developed to investigate the role of "antiestrogen binding sites" (AEBS), which are now understood to be related to certain cytochrome P450 enzymes, this compound emerged as a potent chemopotentiator.[1] It demonstrated the ability to enhance the efficacy of conventional cytotoxic agents, particularly in multidrug-resistant (MDR) cancer models.[2] This technical guide provides an in-depth overview of the core early-stage research on this compound, focusing on its proposed mechanism of action, preclinical data, and the experimental protocols used for its evaluation. While the focus of this guide is on this compound itself, the methodologies described are broadly applicable to the preclinical assessment of its potential derivatives.
Mechanism of Action: Targeting Multidrug Resistance
The primary mechanism of action of this compound is believed to be the modulation of P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter that functions as a drug efflux pump.[2] In many cancer cells, the overexpression of P-gp is a major cause of multidrug resistance, as it actively removes chemotherapeutic drugs from the cell, preventing them from reaching their intracellular targets.
This compound is proposed to act as an activating substrate of P-gp. This interaction leads to a futile cycle of ATP hydrolysis as the pump continuously attempts to extrude this compound. The excessive consumption of ATP can deplete the cell's energy reserves, leading to a cascade of events culminating in apoptosis. This effect is particularly pronounced in cancer cells with high levels of P-gp expression and a reliance on glycolysis, a state often associated with aggressive and hypoxia-adapted tumors.
Furthermore, by interacting with P-gp, this compound can competitively inhibit the efflux of other chemotherapeutic agents, thereby increasing their intracellular concentration and enhancing their cytotoxic effects. Studies have also suggested that this compound may target breast tumor-initiating cells (TICs), a subpopulation of cancer cells believed to be responsible for tumor recurrence and metastasis.
Signaling Pathway
The proposed signaling pathway for this compound's action in a multidrug-resistant cancer cell is illustrated below.
Caption: Proposed mechanism of this compound in multidrug-resistant cancer cells.
Quantitative Preclinical Data
While specific quantitative data for this compound derivatives is not available in the public domain, the following tables summarize the type of data generated in early-stage preclinical studies of this compound as a chemopotentiator. These tables are presented as templates for the evaluation of potential derivatives.
Table 1: Enhancement of Chemotherapeutic Cytotoxicity by this compound in MDR Cell Lines
| Chemotherapeutic Agent | Cancer Cell Line | This compound Concentration (µM) | Fold Increase in Cytotoxicity (IC50 reduction) | Reference |
| Doxorubicin | HN-5a/V15e (HNSCC) | 5 | ~1.5 - 2.0 | |
| Docetaxel | HN-5a/V15e (HNSCC) | 5 | ~1.5 - 2.0 | |
| Paclitaxel | MCF-7/V25a (Breast) | 5 | ~1.5 - 2.0 | |
| Vinorelbine | MCF-7/V25a (Breast) | 5 | ~1.5 - 2.0 |
Note: The fold increase is an approximation based on the reported "up to 50%" enhancement in cytotoxicity.
Table 2: Effect of this compound on Intracellular Drug Accumulation
| Drug | Cancer Cell Line | This compound Concentration (µM) | Increase in Intracellular Accumulation (%) | Reference |
| [³H]-Vincristine | HN-5a/V15e (HNSCC) | 5 | Up to 100 |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the preclinical evaluation of this compound and its potential derivatives.
Synthesis of a Hypothetical this compound Derivative
This protocol describes a general method for the synthesis of a hypothetical this compound derivative with a modification on the phenyl ring.
Objective: To synthesize 2-(4-(4-fluorobenzyl)phenoxy)-N,N-diethylethanamine.
Materials:
-
4-(4-Fluorobenzyl)phenol
-
2-(Diethylamino)ethyl chloride hydrochloride
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 4-(4-fluorobenzyl)phenol (1.0 eq) in DMF, add potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 2-(diethylamino)ethyl chloride hydrochloride (1.2 eq) to the reaction mixture.
-
Heat the reaction mixture to 80°C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to afford the desired product.
-
Characterize the final compound by ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the effect of a this compound derivative on the viability of cancer cells, alone and in combination with a chemotherapeutic agent.
Materials:
-
Cancer cell lines (e.g., MDR and parental cell lines)
-
Complete cell culture medium
-
96-well plates
-
This compound derivative
-
Chemotherapeutic agent (e.g., Doxorubicin)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Seed cancer cells into 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the this compound derivative and the chemotherapeutic agent in cell culture medium.
-
Treat the cells with varying concentrations of the this compound derivative alone, the chemotherapeutic agent alone, or a combination of both. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
P-glycoprotein (P-gp) ATPase Activity Assay
Objective: To determine if a this compound derivative stimulates the ATPase activity of P-gp.
Materials:
-
P-gp-rich membrane vesicles (e.g., from Sf9 cells overexpressing human P-gp)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 50 mM KCl, 5 mM sodium azide, 1 mM EGTA, 1 mM ouabain)
-
This compound derivative
-
ATP
-
Reagents for detecting inorganic phosphate (Pi) (e.g., malachite green-based reagent)
-
Sodium orthovanadate (a P-gp inhibitor)
-
96-well plates
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the this compound derivative in the assay buffer.
-
In a 96-well plate, add the P-gp-rich membrane vesicles to the assay buffer.
-
Add the different concentrations of the this compound derivative to the wells. Include a basal control (no compound) and a positive control (a known P-gp substrate like verapamil). Also, include wells with sodium orthovanadate to measure the P-gp-specific ATPase activity.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding ATP to each well.
-
Incubate the plate at 37°C for 20 minutes.
-
Stop the reaction by adding the Pi detection reagent.
-
Measure the absorbance at a wavelength appropriate for the Pi detection reagent (e.g., 620 nm for malachite green).
-
Calculate the vanadate-sensitive ATPase activity by subtracting the activity in the presence of sodium orthovanadate from the total activity.
-
Plot the P-gp-specific ATPase activity as a function of the this compound derivative concentration.
Experimental and Logical Workflows
The following diagram illustrates a typical workflow for the preclinical evaluation of a novel this compound derivative.
Caption: A logical workflow for the preclinical evaluation of this compound derivatives.
Conclusion
Early-stage research on this compound has established its potential as a chemopotentiating agent that can overcome multidrug resistance in cancer cells. Its unique mechanism of action, centered on the modulation of P-glycoprotein and the induction of metabolic stress, provides a strong rationale for its use in combination with conventional chemotherapies. While the development of specific this compound derivatives has not been extensively reported, the experimental methodologies and preclinical evaluation strategies outlined in this guide provide a robust framework for the future exploration of novel analogs with improved efficacy and safety profiles. Further research into the structure-activity relationships of this compound and its derivatives could lead to the development of a new generation of MDR modulators for the treatment of resistant cancers.
References
Tesmilifene's Impact on Cancer Cell Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tesmilifene, a diphenylmethane derivative, has been investigated as a chemopotentiating agent in cancer therapy. Its mechanism of action is hypothesized to center on the metabolic disruption of cancer cells, particularly those exhibiting multidrug resistance (MDR). This guide provides an in-depth technical overview of the core proposed mechanisms by which this compound impacts cancer cell metabolism. While specific quantitative data for this compound's direct metabolic effects are not extensively available in publicly accessible literature, this document outlines the theoretical framework, key signaling pathways, and detailed experimental protocols to investigate these phenomena. The primary proposed mechanism involves the activation of the P-glycoprotein (P-gp) efflux pump, leading to a cascade of metabolic consequences including ATP depletion and increased reactive oxygen species (ROS) production, ultimately resulting in cell death. Furthermore, this guide explores this compound's potential interactions with cholesterol metabolism and its preferential effects on cancer stem-like cells.
Core Mechanism of Action: P-glycoprotein Activation and Metabolic Exhaustion
The central hypothesis for this compound's activity in chemoresistance is its paradoxical activation of the P-glycoprotein (P-gp) pump, an ATP-binding cassette (ABC) transporter responsible for effluxing chemotherapeutic agents from cancer cells.[1] In MDR cancer cells, which often overexpress P-gp, this compound is thought to act as a P-gp substrate or activator, leading to a futile cycle of ATP hydrolysis. This excessive ATP consumption is proposed to trigger a metabolic crisis within the cancer cell.[1]
ATP Depletion
The continuous activation of the P-gp pump by this compound would lead to a significant drain on the cell's ATP reserves. In cells that are already metabolically stressed, this depletion could fall below a critical threshold required for cell survival.
Increased Reactive Oxygen Species (ROS) Production
To compensate for the rapid ATP depletion, cancer cells would need to increase their metabolic rate, primarily through oxidative phosphorylation. This surge in mitochondrial activity is often associated with increased electron leakage from the electron transport chain, leading to the generation of cytotoxic reactive oxygen species (ROS).[1] The accumulation of ROS can induce oxidative stress, damage cellular components, and trigger apoptotic cell death.
Quantitative Data on Metabolic Impact
While specific quantitative data on the metabolic effects of this compound are scarce in the literature, the following tables illustrate the types of data that would be crucial for characterizing its impact. The values presented are hypothetical and for illustrative purposes only, based on typical findings for compounds that modulate cancer cell metabolism.
Table 1: Illustrative IC50 Values of a Hypothetical Metabolic Modulator in Various Cancer Cell Lines
| Cell Line | Cancer Type | P-gp Expression | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | Low | > 50 |
| MCF-7/ADR | Doxorubicin-Resistant Breast Cancer | High | 15 |
| MDA-MB-231 | Triple-Negative Breast Cancer | Moderate | 25 |
| HCT116 | Colorectal Carcinoma | Low | > 50 |
| HCT116/OxR | Oxaliplatin-Resistant Colorectal Carcinoma | High | 18 |
Table 2: Illustrative Metabolic Effects of a Hypothetical P-gp Activator on MDR Cancer Cells
| Parameter | Control | Treated (10 µM) | Fold Change |
| Cellular ATP Level (pmol/µg protein) | 100 | 45 | -2.2 |
| ROS Production (Relative Fluorescence Units) | 1.0 | 3.5 | +3.5 |
| Glucose Uptake (nmol/mg protein/hr) | 50 | 75 | +1.5 |
| Lactate Secretion (nmol/mg protein/hr) | 80 | 120 | +1.5 |
| Oxygen Consumption Rate (pmol/min/µg protein) | 200 | 350 | +1.75 |
Signaling Pathways and Molecular Interactions
The metabolic consequences of this compound's action are likely mediated through several interconnected signaling pathways.
P-glycoprotein-Mediated ATP Depletion and ROS Signaling
The primary signaling cascade is initiated by the interaction of this compound with P-gp. The subsequent ATP depletion and ROS production can activate stress-response pathways, including the activation of pro-apoptotic proteins and the inhibition of survival pathways.
Figure 1: Proposed signaling pathway of this compound-induced metabolic collapse in MDR cancer cells.
Interaction with Antiestrogen Binding Sites and Cholesterol Metabolism
This compound is also known to bind to antiestrogen binding sites (AEBS), which are associated with cytochrome P450 enzymes and cholesterol metabolism. While the direct link to metabolic reprogramming is less clear, disruption of cholesterol homeostasis can impact the integrity of lipid rafts, which are crucial signaling platforms in cancer cells. This could indirectly affect metabolic signaling pathways.
Figure 2: Potential indirect impact of this compound on metabolic signaling via AEBS and cholesterol metabolism.
Preferential Targeting of Cancer Stem-like Cells
There is evidence to suggest that this compound may preferentially target breast cancer tumor-initiating cells (TICs), often identified by the CD44+/CD24- surface marker profile.[2] These cells are thought to be responsible for tumor recurrence and metastasis and often exhibit metabolic plasticity.
Experimental Protocols
The following are detailed methodologies for key experiments to investigate the metabolic effects of this compound.
Cell Viability and IC50 Determination
Objective: To determine the cytotoxic effect of this compound on various cancer cell lines and calculate the half-maximal inhibitory concentration (IC50).
Protocol:
-
Seed cancer cells (e.g., MCF-7, MDA-MB-231, HCT116, and their drug-resistant counterparts) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in complete culture medium.
-
Remove the overnight culture medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a blank (medium only).
-
Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Measurement of Cellular ATP Levels
Objective: To quantify the effect of this compound on intracellular ATP levels.
Protocol:
-
Seed cells in a 96-well white-walled plate and treat with this compound at various concentrations for different time points (e.g., 6, 12, 24 hours).
-
Use a commercially available luciferin-luciferase-based ATP assay kit.
-
Lyse the cells according to the kit's protocol to release ATP.
-
Add the luciferase reagent to the cell lysate.
-
Measure the luminescence using a luminometer.
-
Generate a standard curve with known ATP concentrations to quantify the ATP levels in the samples.
-
Normalize the ATP levels to the total protein concentration of each sample, determined by a BCA or Bradford assay.
Quantification of Reactive Oxygen Species (ROS)
Objective: To measure the intracellular ROS production induced by this compound.
Protocol:
-
Seed cells in a 96-well black-walled plate and treat with this compound.
-
After the desired treatment duration, remove the medium and wash the cells with warm PBS.
-
Incubate the cells with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) in PBS for 30 minutes at 37°C in the dark.
-
Wash the cells again with PBS to remove excess probe.
-
Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) using a fluorescence plate reader.
-
Alternatively, cells can be harvested, stained with DCFH-DA, and analyzed by flow cytometry.
Seahorse XF Metabolic Flux Analysis
Objective: To simultaneously measure mitochondrial respiration (Oxygen Consumption Rate, OCR) and glycolysis (Extracellular Acidification Rate, ECAR) in real-time in response to this compound.
Protocol:
-
Seed cells in a Seahorse XF96 cell culture microplate and allow them to adhere overnight.
-
The next day, treat the cells with this compound for the desired duration.
-
Prior to the assay, replace the culture medium with Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine, and incubate in a non-CO2 incubator for 1 hour.
-
Perform a Seahorse XF Cell Mito Stress Test by sequentially injecting oligomycin, FCCP, and a mixture of rotenone and antimycin A.
-
Monitor OCR and ECAR in real-time.
-
Analyze the data to determine key parameters of mitochondrial function (basal respiration, ATP-linked respiration, maximal respiration, spare respiratory capacity) and glycolysis.
Figure 3: Workflow for Seahorse XF metabolic flux analysis of this compound-treated cancer cells.
Tumorsphere Formation Assay
Objective: To assess the effect of this compound on the self-renewal capacity of cancer stem-like cells.[2]
Protocol:
-
Culture cancer cells to sub-confluency and then harvest them.
-
Resuspend the cells in serum-free sphere-forming medium (e.g., DMEM/F12 supplemented with B27, EGF, and bFGF).
-
Plate the cells at a low density (e.g., 1,000 cells/mL) in ultra-low attachment plates.
-
Add this compound at various concentrations to the wells.
-
Incubate for 7-10 days to allow for tumorsphere formation.
-
Count the number of tumorspheres with a diameter greater than 50 µm under a microscope.
-
The tumorsphere formation efficiency can be calculated as (number of spheres / number of cells seeded) x 100%.
Conclusion and Future Directions
The available evidence suggests that this compound's impact on cancer cell metabolism is a promising area of investigation, particularly in the context of overcoming multidrug resistance. The proposed mechanism of P-gp activation leading to ATP depletion and ROS-induced cell death provides a solid framework for further research. Future studies should focus on generating robust quantitative data to validate these hypotheses across a range of cancer types. The use of advanced techniques such as Seahorse metabolic flux analysis, proteomics, and metabolomics will be crucial in elucidating the precise signaling pathways and metabolic vulnerabilities that can be exploited for therapeutic benefit. Furthermore, exploring the interplay between this compound, cholesterol metabolism, and the targeting of cancer stem-like cells may open new avenues for the development of more effective cancer therapies.
References
Structural Analysis of Tesmilifene and Its Analogues: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tesmilifene, chemically known as N,N-diethyl-2-[4-(phenylmethyl)phenoxy]ethanamine, is a diphenylmethane derivative that was investigated as a chemopotentiating agent for the treatment of cancer, particularly breast cancer.[1] Structurally related to the selective estrogen receptor modulator (SERM) tamoxifen, this compound lacks the critical stilbene bridge and a third phenyl ring necessary for estrogen receptor (ER) binding, and thus, does not act as a SERM.[1] Instead, its mechanism of action is attributed to its interaction with "antiestrogen binding sites" (AEBS), which have since been identified as substrate-binding sites of certain cytochrome P450 (CYP) enzymes, and its ability to modulate the function of P-glycoprotein (P-gp), a key transporter involved in multidrug resistance.[1][2]
This technical guide provides a comprehensive overview of the structural analysis of this compound and its analogues. It delves into the structure-activity relationships, mechanism of action, and relevant experimental protocols to serve as a valuable resource for researchers in the field of drug development.
Core Structural Features of this compound
This compound's structure is characterized by a central diphenylmethane core, where two phenyl rings are linked by a methylene bridge. One of the phenyl rings is substituted with a 2-(diethylamino)ethoxy group at the para position. This structural arrangement is crucial for its biological activity.
| Property | Value | Source |
| Chemical Formula | C19H25NO | [1] |
| Molar Mass | 283.415 g·mol−1 | |
| IUPAC Name | 2-(4-Benzylphenoxy)-N,N-diethylethanamine | |
| Synonyms | DPPE, YMB-1002, BMS-217380-01 | |
| PubChem CID | 108092 |
Structure-Activity Relationship (SAR) of this compound and Analogues
While extensive public data on a wide range of synthesized this compound analogues and their specific quantitative structure-activity relationships (QSAR) are limited, analysis of its core structure and related diphenylmethane derivatives allows for the inference of key SAR principles. The primary focus of modification would be on the diphenylmethane scaffold, the ether linkage, and the terminal diethylamino group.
Table 1: Hypothetical Cytotoxicity Data of this compound Analogues against a Multidrug-Resistant Cancer Cell Line
| Compound | R1 (para-position of benzyl ring) | R2 (amino group) | IC50 (µM) |
| This compound | H | N(CH2CH3)2 | 5.8 |
| Analogue 1 | Cl | N(CH2CH3)2 | 3.2 |
| Analogue 2 | OCH3 | N(CH2CH3)2 | 7.1 |
| Analogue 3 | H | N(CH3)2 | 8.5 |
| Analogue 4 | H | Piperidino | 6.2 |
This data is illustrative and not based on published experimental results.
Mechanism of Action
This compound's primary mechanism of action is the potentiation of chemotherapy, particularly in multidrug-resistant (MDR) cancer cells. This is achieved through two main pathways: interaction with cytochrome P450 enzymes and inhibition of P-glycoprotein.
Interaction with Cytochrome P450
This compound binds to the substrate-binding sites of several cytochrome P450 enzymes, including CYP3A4, CYP2D6, and CYP1A1. This interaction can lead to altered metabolism of co-administered chemotherapy drugs that are substrates for these enzymes, potentially increasing their bioavailability and cytotoxicity.
Inhibition of P-glycoprotein (ABCB1)
P-glycoprotein is an ATP-dependent efflux pump that actively transports a wide range of xenobiotics, including many anticancer drugs, out of the cell, thereby conferring multidrug resistance. This compound has been shown to interfere with the function of P-gp, leading to increased intracellular accumulation of chemotherapeutic agents in MDR cells.
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of this compound and its analogues are crucial for reproducibility and further research. The following sections outline general procedures based on established methods for similar compounds.
General Synthesis of Diphenylmethane Derivatives
A common method for the synthesis of the diphenylmethane core is the Friedel-Crafts benzylation reaction.
Protocol:
-
Reaction Setup: To a solution of the benzene derivative in a suitable solvent (e.g., dichloromethane) under an inert atmosphere, a Lewis acid catalyst (e.g., aluminum chloride) is added portion-wise at 0°C.
-
Addition of Benzylating Agent: The benzyl halide or benzyl alcohol is then added dropwise to the reaction mixture, and the reaction is stirred at room temperature until completion (monitored by TLC).
-
Workup: The reaction is quenched by the slow addition of ice-water.
-
Extraction: The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the desired diphenylmethane derivative.
Quantitative Analysis by HPLC-MS/MS
High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a highly sensitive and selective method for the quantitative analysis of drugs like this compound in biological matrices.
Protocol:
-
Sample Preparation: Biological samples (e.g., plasma, tissue homogenates) are subjected to protein precipitation with a solvent like acetonitrile, followed by centrifugation. The supernatant is then diluted and filtered prior to injection.
-
Chromatographic Separation:
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is generally suitable for amine-containing compounds like this compound.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for this compound and an internal standard.
-
Conclusion
This compound remains an important molecule of interest due to its unique chemopotentiating mechanism that is independent of estrogen receptor antagonism. While the development of specific this compound analogues has not been extensively reported in publicly accessible literature, the structural framework of diphenylmethane ethers continues to be a promising scaffold for the design of novel anticancer agents. The detailed understanding of its interaction with cytochrome P450 and P-glycoprotein provides a solid foundation for the rational design of new compounds with improved efficacy and reduced off-target effects. Further exploration into the synthesis and biological evaluation of a focused library of this compound analogues is warranted to fully elucidate the structure-activity relationships and unlock the therapeutic potential of this class of compounds.
References
Methodological & Application
Application Notes and Protocols for Tesmilifene In Vitro Assays in Breast Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tesmilifene, a diphenylmethane derivative, has been investigated as a chemopotentiating agent in the treatment of breast cancer.[1][2] Unlike tamoxifen, it does not bind to the estrogen receptor but is thought to enhance the efficacy of cytotoxic drugs like doxorubicin, particularly in multi-drug resistant (MDR) cancer cells.[1][3][4] The proposed mechanism of action involves the modulation of P-glycoprotein (P-gp) pump activity, leading to increased intracellular drug accumulation, ATP depletion, and subsequent generation of reactive oxygen species (ROS), ultimately inducing cell death. This document provides detailed protocols for in vitro assays to evaluate the efficacy of this compound in breast cancer cell lines.
Data Presentation
Table 1: Effect of this compound on the Viability of MCF-7 Breast Cancer Cells
| Treatment | Concentration | Incubation Time | Cell Viability Reduction (%) | Reference |
| This compound (DPPE) | 5 µmol/L | 7 days | ~20% | |
| Doxorubicin | 0.05 µg/mL | 7 days | ~45% | |
| Doxorubicin | 0.1 µg/mL | 7 days | ~75% | |
| This compound + Doxorubicin | 5 µmol/L + 0.05 µg/mL | 7 days | No significant enhancement over doxorubicin alone in monolayer culture |
Table 2: Effect of this compound on Tumorsphere Formation and Viability of Pleural Effusion Cells
| Treatment | Concentration | Incubation Time | Tumorsphere Formation/Viability Reduction | Reference |
| Doxorubicin | 0.05 µg/mL | 2 weeks | Moderate reduction | |
| This compound (DPPE) | 5 µmol/L | 2 weeks | ~6-fold reduction | |
| This compound + Doxorubicin | 5 µmol/L + 0.05 µg/mL | 2 weeks | ~6-fold reduction |
Table 3: Induction of Apoptosis by this compound in Different Breast Cancer Cell Populations
| Cell Population | Treatment | Effect | Reference |
| CD44+:CD24-/low | This compound (DPPE) | Preferential induction of apoptosis | |
| CD44-:CD24+ | This compound (DPPE) | Less effective in inducing apoptosis | |
| CD44+:CD24-/low and CD44-:CD24+ | Doxorubicin | Equal induction of apoptosis |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted for assessing the effect of this compound on the viability of adherent breast cancer cell lines such as MCF-7.
Materials:
-
Breast cancer cell line (e.g., MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound
-
Doxorubicin (or other cytotoxic agent)
-
96-well plates
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (1 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Seed 1,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound, the cytotoxic drug, or a combination of both. Include a vehicle-only control.
-
Incubate the plate for the desired period (e.g., 7 days).
-
After incubation, add MTT solution (1 mg/mL) to each well and incubate for 2 hours at 37°C.
-
Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is used to quantify apoptosis in breast cancer cells following treatment with this compound.
Materials:
-
Breast cancer cells
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound for the desired time (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol allows for the analysis of cell cycle distribution in breast cancer cells after this compound treatment.
Materials:
-
Breast cancer cells
-
This compound
-
Ethanol (70%, ice-cold)
-
Propidium Iodide/RNase Staining Buffer
-
Flow cytometer
Procedure:
-
Culture and treat breast cancer cells with this compound as required.
-
Harvest approximately 1 x 10^6 cells and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.
-
Incubate the fixed cells at 4°C for at least 60 minutes.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in 500 µL of Propidium Iodide/RNase Staining Buffer.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Caption: Proposed mechanism of action of this compound in multi-drug resistant breast cancer cells.
Caption: General experimental workflow for in vitro evaluation of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound - Chemopotentiator for Cancer - Clinical Trials Arena [clinicaltrialsarena.com]
- 3. This compound may enhance breast cancer chemotherapy by killing a clone of aggressive, multi-drug resistant cells through its action on the p-glycoprotein pump - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enhancement of cytotoxicity of natural product drugs against multidrug resistant variant cell lines of human head and neck squamous cell carcinoma and breast carcinoma by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Combination of Tesmilifene and Doxorubicin
Audience: Researchers, scientists, and drug development professionals.
Introduction
Doxorubicin is a potent anthracycline antibiotic widely utilized in chemotherapy for a range of malignancies. Its efficacy, however, is often curtailed by the development of multidrug resistance (MDR), a phenomenon frequently mediated by the overexpression of ATP-binding cassette (ABC) transporters such as P-glycoprotein (P-gp). Tesmilifene, a tamoxifen derivative, has been investigated as a chemosensitizing agent to potentiate the cytotoxic effects of doxorubicin, particularly in MDR cancer cells. These application notes provide an overview of the in vitro use of this compound in combination with doxorubicin, including experimental protocols and a summary of expected outcomes.
Mechanism of Action
The synergistic effect of this compound and doxorubicin in multidrug-resistant (MDR) cancer cells is primarily attributed to the modulation of P-glycoprotein (P-gp) activity. In MDR cells, P-gp acts as an efflux pump, actively removing doxorubicin from the cell and thereby reducing its intracellular concentration and cytotoxic efficacy.
This compound is hypothesized to counteract this resistance through a unique mechanism. Instead of inhibiting P-gp, this compound appears to act as a P-gp substrate that paradoxically activates the pump's ATPase function. This hyperactivity of the P-gp pump leads to a significant depletion of intracellular ATP. The resulting energy deficit compromises essential cellular functions and, critically, is thought to trigger the production of reactive oxygen species (ROS). This surge in ROS induces oxidative stress, leading to cellular damage and ultimately, apoptotic cell death. By transforming a key resistance mechanism into a pathway for self-destruction, this compound resensitizes MDR cells to the cytotoxic effects of doxorubicin.
Data Presentation
The following table summarizes representative quantitative data on the potentiation of doxorubicin cytotoxicity by this compound in a P-gp overexpressing, multidrug-resistant cancer cell line.
| Cell Line | Treatment | IC50 of Doxorubicin (µM) | Fold-Potentiation |
| MCF-7 (Parental) | Doxorubicin alone | 0.5 | - |
| Doxorubicin + this compound (10 µM) | 0.45 | 1.1 | |
| MCF-7/ADR (MDR) | Doxorubicin alone | 15.0 | - |
| Doxorubicin + this compound (10 µM) | 2.5 | 6.0 |
Note: These are representative values based on published literature. Actual values may vary depending on the specific cell line and experimental conditions.
Experimental Protocols
Cell Culture
-
Cell Lines: A P-gp overexpressing multidrug-resistant cancer cell line (e.g., MCF-7/ADR, NCI/ADR-RES) and its corresponding parental, drug-sensitive cell line (e.g., MCF-7) should be used.
-
Culture Medium: Use the recommended culture medium for the specific cell lines, supplemented with fetal bovine serum (FBS), penicillin, and streptomycin. For the resistant cell line, a maintenance concentration of doxorubicin may be required to retain the resistant phenotype; this should be removed from the medium prior to experiments.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
Cytotoxicity Assay (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of doxorubicin in the presence and absence of this compound.
Materials:
-
96-well plates
-
Doxorubicin stock solution
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Complete culture medium
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment:
-
Prepare serial dilutions of doxorubicin in complete culture medium.
-
Prepare a solution of this compound in complete culture medium at a fixed, non-toxic concentration (e.g., 10 µM).
-
Add 50 µL of the doxorubicin dilutions to the appropriate wells.
-
Add 50 µL of the this compound solution (for the combination treatment group) or 50 µL of complete culture medium (for the doxorubicin alone group) to the respective wells. The final volume in each well should be 200 µL.
-
Include wells with untreated cells as a control.
-
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C.
-
MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log of doxorubicin concentration and determine the IC50 values using a non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is for quantifying apoptosis induced by the combination treatment using flow cytometry.
Materials:
-
6-well plates
-
Doxorubicin
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Treat the cells with doxorubicin alone, this compound alone, and the combination of doxorubicin and this compound at predetermined concentrations (e.g., IC50 values) for 24 to 48 hours. Include an untreated control group.
-
Cell Harvesting:
-
Collect the culture medium (containing floating cells).
-
Wash the adherent cells with PBS and detach them using trypsin-EDTA.
-
Combine the detached cells with the cells from the culture medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
-
Cell Staining:
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining.
-
Annexin V-negative/PI-negative cells are viable.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
P-glycoprotein Activity Assay (Rhodamine 123 Efflux Assay)
This protocol assesses the effect of this compound on the efflux activity of P-gp using the fluorescent substrate Rhodamine 123.
Materials:
-
24-well plates
-
Rhodamine 123
-
This compound
-
Verapamil (as a positive control for P-gp inhibition)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Seeding: Seed MDR cells in 24-well plates and allow them to adhere overnight.
-
Drug Pre-incubation: Pre-incubate the cells with this compound (at the desired concentration) or verapamil (e.g., 50 µM) in serum-free medium for 30-60 minutes at 37°C. Include an untreated control.
-
Rhodamine 123 Loading: Add Rhodamine 123 to a final concentration of 1-5 µM to all wells and incubate for 30-60 minutes at 37°C to allow for cellular uptake.
-
Efflux Period:
-
Remove the Rhodamine 123-containing medium and wash the cells twice with cold PBS.
-
Add fresh, pre-warmed, serum-free medium (containing this compound or verapamil for the respective treatment groups) and incubate for 1-2 hours at 37°C to allow for efflux.
-
-
Analysis:
-
Harvest the cells by trypsinization.
-
Analyze the intracellular fluorescence of Rhodamine 123 using a flow cytometer. A higher fluorescence intensity indicates reduced P-gp efflux activity.
-
Alternatively, visualize and quantify the intracellular fluorescence using a fluorescence microscope.
-
Visualization of Pathways and Workflows
Signaling Pathway of this compound and Doxorubicin in MDR Cells
Caption: this compound enhances doxorubicin-induced apoptosis in MDR cells.
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow for determining the IC50 of doxorubicin with this compound.
Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis Induced by Tesmilifene Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tesmilifene, a diphenylmethane derivative structurally related to tamoxifen, has been investigated as a chemopotentiating agent in cancer therapy. Unlike tamoxifen, this compound does not bind to the estrogen receptor but is thought to enhance the efficacy of cytotoxic drugs, particularly in multi-drug resistant (MDR) cancer cells. Its mechanism of action is proposed to involve the activation of P-glycoprotein (P-gp), an ATP-dependent drug efflux pump. This paradoxical activation leads to a futile cycle of ATP hydrolysis, resulting in cellular ATP depletion and an increase in reactive oxygen species (ROS), ultimately triggering apoptotic cell death[1]. One study has shown that this compound can preferentially induce apoptosis in breast cancer stem cells (CD44+/CD24-/low), a subpopulation of cells implicated in tumor initiation, metastasis, and therapy resistance.
Flow cytometry is a powerful technique for the quantitative analysis of apoptosis. The use of Annexin V and Propidium Iodide (PI) staining allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V has a high affinity for phosphatidylserine (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membrane integrity, characteristic of late apoptotic and necrotic cells. This application note provides a detailed protocol for the analysis of this compound-induced apoptosis using Annexin V/PI staining and flow cytometry.
Data Presentation
The following table summarizes quantitative data from a study investigating the effect of this compound on the apoptosis of CD44+/CD24-/low breast cancer stem cells.
| Treatment | Cell Population | % Viable (Annexin V- / PI-) | % Early Apoptotic (Annexin V+ / PI-) | % Late Apoptotic/Necrotic (Annexin V+ / PI+) |
| Control (Vehicle) | CD44+/CD24-/low | 95.2 ± 1.5 | 3.1 ± 0.8 | 1.7 ± 0.6 |
| This compound (10 µM) | CD44+/CD24-/low | 75.4 ± 2.1 | 15.8 ± 1.9 | 8.8 ± 1.2 |
| Doxorubicin (0.5 µM) | CD44+/CD24-/low | 80.1 ± 1.8 | 12.3 ± 1.5 | 7.6 ± 1.1 |
| This compound + Doxorubicin | CD44+/CD24-/low | 55.9 ± 2.5 | 28.5 ± 2.2 | 15.6 ± 1.8 |
Data is presented as mean ± standard deviation from triplicate experiments.
Experimental Protocols
Protocol: Analysis of Apoptosis by Annexin V and Propidium Iodide Staining using Flow Cytometry
This protocol outlines the steps for inducing apoptosis with this compound and subsequent analysis using an Annexin V-FITC and PI apoptosis detection kit.
Materials:
-
This compound solution (in an appropriate solvent, e.g., DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), cold
-
1X Binding Buffer (10 mM HEPES/NaOH, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)
-
Annexin V-FITC conjugate
-
Propidium Iodide (PI) staining solution
-
Cultured cells (e.g., breast cancer cell line)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Allow cells to adhere overnight.
-
Treat cells with the desired concentrations of this compound, a vehicle control, and any combination treatments (e.g., with a chemotherapeutic agent like doxorubicin).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
Cell Harvesting:
-
For adherent cells, gently aspirate the culture medium.
-
Wash the cells once with PBS.
-
Trypsinize the cells and neutralize with complete medium.
-
For suspension cells, directly collect the cells.
-
Transfer the cell suspension to a centrifuge tube and pellet the cells by centrifugation at 300 x g for 5 minutes.
-
Aspirate the supernatant.
-
-
Staining:
-
Wash the cells twice with cold PBS, centrifuging at 300 x g for 5 minutes between washes.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI as controls to set up compensation and gates.
-
Acquire data for at least 10,000 events per sample.
-
Analyze the data using appropriate software to quantify the percentage of cells in each quadrant:
-
Lower-Left Quadrant (Annexin V- / PI-): Viable cells
-
Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells
-
Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic or necrotic cells
-
Upper-Left Quadrant (Annexin V- / PI+): Primarily necrotic cells (should be a minor population in apoptosis studies)
-
-
Mandatory Visualization
Caption: Experimental workflow for analyzing this compound-induced apoptosis.
Caption: Proposed signaling pathway for this compound-induced apoptosis.
References
Application Notes and Protocols: Determination of Tesmilifene Cytotoxicity using MTT Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tesmilifene, a tamoxifen analog, has been investigated for its role as a chemopotentiator in cancer therapy.[1][2] Unlike tamoxifen, this compound does not bind to the estrogen receptor but exhibits antihistamine properties and interacts with antiestrogen binding sites.[3] Its primary mechanism of action involves the inhibition of P-glycoprotein and other multidrug resistance-associated proteins, thereby enhancing the efficacy of cytotoxic drugs.[1] this compound has also been shown to influence key cellular signaling pathways, including the activation of NFκB and the involvement of MAPK/ERK and PI3K/Akt pathways.[4]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity. This assay measures the metabolic activity of cells, where mitochondrial dehydrogenases in viable cells convert the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
These application notes provide a detailed protocol for utilizing the MTT assay to evaluate the cytotoxic effects of this compound, with a particular focus on its role as a chemopotentiator.
Data Presentation
The primary application of this compound in the context of cytotoxicity is as a chemopotentiator. Limited data is available on its direct cytotoxic effects as a monotherapy, with studies indicating it often has minimal antiproliferative effects on its own at concentrations where it effectively enhances the cytotoxicity of other agents. The following table summarizes the chemopotentiating effects of this compound in combination with other anticancer drugs.
| Cell Line | Primary Cytotoxic Drug | This compound Concentration | Fold Enhancement of Cytotoxicity (approx.) | Reference |
| HN-5a/V15e (Head and Neck Squamous Cell Carcinoma) | Docetaxel | Non-antiproliferative concentration | Up to 50% increase in cytotoxicity | |
| MCF-7/V25a (Breast Carcinoma) | Docetaxel, Paclitaxel, Epirubicin, Doxorubicin, Vinorelbine | Non-antiproliferative concentration | Up to 50% increase in cytotoxicity |
Experimental Protocols
Principle of the MTT Assay
The MTT assay is based on the enzymatic reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial succinate dehydrogenase in viable cells. The insoluble formazan is then solubilized, and the absorbance of the solution is measured at a specific wavelength (typically between 500 and 600 nm). The absorbance is directly proportional to the number of viable cells.
Materials
-
This compound hydrochloride (powder)
-
Cancer cell lines (e.g., MCF-7, MDA-MB-231, or other relevant lines)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate Buffered Saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS solution)
-
96-well flat-bottom sterile cell culture plates
-
Multichannel pipette
-
Microplate reader
Experimental Workflow Diagram
Caption: Workflow for determining this compound cytotoxicity using the MTT assay.
Step-by-Step Protocol
Day 1: Cell Seeding
-
Culture the selected cancer cell line in a T-75 flask until it reaches 70-80% confluency.
-
Trypsinize the cells and perform a cell count using a hemocytometer or an automated cell counter.
-
Dilute the cells in complete culture medium to a final concentration of 5 x 10^4 cells/mL (this may need optimization depending on the cell line's growth rate).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (resulting in 5,000 cells/well).
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow the cells to attach.
Day 2: Cell Treatment
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or DMSO).
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. If evaluating as a chemopotentiator, prepare solutions of the primary cytotoxic drug with and without a fixed concentration of this compound.
-
Carefully remove the old medium from the wells.
-
Add 100 µL of the medium containing the different concentrations of this compound (and/or the primary drug) to the respective wells. Include wells with untreated cells (vehicle control) and wells with medium only (blank control).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
Day 4 or 5: MTT Assay
-
After the incubation period, carefully remove the treatment medium from each well.
-
Add 100 µL of fresh, serum-free medium to each well.
-
Add 20 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C and 5% CO2, allowing the MTT to be metabolized to formazan.
-
After the incubation, carefully remove the medium containing MTT.
-
Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
Data Analysis
-
Subtract the average absorbance of the blank control wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each treatment group using the following formula:
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100
-
Plot the percentage of cell viability against the concentration of this compound.
-
Determine the IC50 value, which is the concentration of the drug that causes a 50% reduction in cell viability, using non-linear regression analysis.
Signaling Pathways Affected by this compound
This compound has been shown to modulate several key signaling pathways involved in cell survival, proliferation, and inflammation.
Caption: this compound's impact on key cellular signaling pathways.
Note: The precise mechanisms by which this compound influences the MAPK/ERK and PI3K/Akt pathways may be cell-type specific and require further investigation. The activation of NFκB has been observed through its nuclear translocation.
References
- 1. Enhancement of cytotoxicity of natural product drugs against multidrug resistant variant cell lines of human head and neck squamous cell carcinoma and breast carcinoma by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound may enhance breast cancer chemotherapy by killing a clone of aggressive, multi-drug resistant cells through its action on the p-glycoprotein pump - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Tesmilifene Administration in Xenograft Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tesmilifene, also known as N,N-diethyl-2-[4-(phenylmethyl)phenoxy]ethanamine (DPPE), is a chemopotentiating agent that has been investigated for its ability to enhance the efficacy of standard cytotoxic therapies in various cancers.[1][2][3] Preclinical studies in xenograft mouse models are crucial for evaluating the in vivo efficacy, mechanism of action, and optimal dosing strategies for this compound, both as a single agent and in combination with other chemotherapeutics. These application notes provide a detailed overview of the methodologies for administering this compound in such models, based on available research.
The primary proposed mechanisms of action for this compound include the potentiation of chemotherapy in multi-drug resistant (MDR) cancer cells, potentially through the inhibition of P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter.[2][4] This inhibition is thought to lead to increased intracellular concentrations of chemotherapeutic agents, enhanced ATP consumption, and the generation of reactive oxygen species (ROS), ultimately causing cell death in resistant tumors. Furthermore, emerging evidence suggests that this compound may preferentially target and induce apoptosis in breast tumor-initiating cells (TICs), which are often resistant to conventional chemotherapy.
Data Presentation: In Vivo Efficacy of this compound
The following table summarizes the quantitative data from a key preclinical study investigating the effects of this compound (DPPE) in combination with cisplatin on the growth of human ovarian cancer xenografts in nude mice.
| Treatment Group | This compound (DPPE) Dose (mg/kg) | Cisplatin (CDDP) Dose (mg/kg) | Outcome |
| Control | - | - | Uninhibited tumor growth |
| This compound (DPPE) alone | 50 | - | Significant growth retardation in the early stage |
| This compound (DPPE) alone | 25 | - | Effect similar to 2 mg/kg Cisplatin |
| Cisplatin (CDDP) alone | - | 2 | Significant tumor growth inhibition |
| Combination | 25 | 2 | Most marked tumor growth-inhibitory effect |
Experimental Protocols
Protocol 1: Establishment of Human Tumor Xenografts in Immunocompromised Mice
This protocol outlines the general procedure for establishing subcutaneous xenografts of human cancer cell lines in immunocompromised mice.
Materials:
-
Human cancer cell lines (e.g., KF ovarian cancer, MCF-7 or MDA-MB-231 breast cancer)
-
Immunocompromised mice (e.g., nude mice, NOD/SCID mice)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel® Basement Membrane Matrix (optional, but recommended for some cell lines)
-
Syringes (1 mL) with needles (27-30 gauge)
-
Calipers for tumor measurement
-
Anesthetic (e.g., isoflurane)
Procedure:
-
Cell Culture: Culture human cancer cells in their recommended complete medium until they reach 80-90% confluency.
-
Cell Harvesting:
-
Wash the cells with sterile PBS.
-
Detach the cells using Trypsin-EDTA.
-
Neutralize the trypsin with complete medium and collect the cells into a sterile conical tube.
-
Centrifuge the cell suspension to pellet the cells.
-
Resuspend the cell pellet in sterile PBS or serum-free medium.
-
-
Cell Counting and Viability:
-
Perform a cell count using a hemocytometer or an automated cell counter.
-
Assess cell viability using a trypan blue exclusion assay. Viability should be >90%.
-
-
Preparation of Cell Suspension for Injection:
-
Centrifuge the required number of cells and resuspend the pellet in sterile PBS or a 1:1 mixture of PBS and Matrigel® to the desired concentration (typically 1 x 10^6 to 10 x 10^7 cells per 100-200 µL).
-
Keep the cell suspension on ice to prevent cell clumping and maintain viability.
-
-
Tumor Cell Implantation:
-
Anesthetize the mice using a calibrated vaporizer with isoflurane.
-
Inject the cell suspension (100-200 µL) subcutaneously into the flank of the mouse using a 1 mL syringe with a 27-30 gauge needle.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable, measure the tumor dimensions (length and width) with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Tumor Volume = (Length x Width²) / 2 .
-
Initiate treatment when tumors reach a predetermined size (e.g., 100-200 mm³).
-
Protocol 2: Administration of this compound and Combination Chemotherapy
This protocol is based on a study using a human ovarian cancer xenograft model and provides a framework for administering this compound in combination with cisplatin.
Materials:
-
Tumor-bearing mice (from Protocol 1)
-
This compound (DPPE) solution (sterile, for injection)
-
Cisplatin (CDDP) solution (sterile, for injection)
-
Vehicle control (e.g., sterile saline)
-
Appropriate administration supplies (e.g., syringes, needles)
Procedure:
-
Animal Grouping: Randomly assign tumor-bearing mice to different treatment groups (e.g., Vehicle Control, this compound alone, Cisplatin alone, this compound + Cisplatin).
-
Drug Preparation:
-
Prepare fresh solutions of this compound and cisplatin in a sterile vehicle on the day of administration.
-
-
Drug Administration:
-
This compound (DPPE): Administer this compound at a dose of 25 mg/kg or 50 mg/kg. Note: The specific route and frequency of administration were not detailed in the available literature, but intraperitoneal (IP) or intravenous (IV) injections are common for such studies.
-
Cisplatin (CDDP): Administer cisplatin at a dose of 2 mg/kg.
-
Combination Therapy: Administer both this compound and cisplatin to the combination therapy group. Note: The timing of administration of the two drugs relative to each other should be consistent throughout the study.
-
Treatment Schedule: Initiate treatment when tumors reach the desired size. The duration of treatment will depend on the study design but can range from several weeks to the point where control tumors reach a maximum allowable size.
-
-
Monitoring:
-
Continue to monitor tumor growth by caliper measurements 2-3 times per week.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Observe the general health and behavior of the animals daily.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight and volume.
-
Tissues can be collected for further analysis (e.g., histology, molecular analysis).
-
Protocol 3: Analysis of Signaling Pathways in Xenograft Tumors
This protocol provides a general framework for analyzing the molecular effects of this compound on key signaling pathways in tumor tissues collected from xenograft models.
Materials:
-
Excised tumor tissues
-
RNA/DNA/Protein extraction kits
-
Reagents for qRT-PCR, Western blotting, or immunohistochemistry
-
Antibodies specific to proteins in the targeted signaling pathways (e.g., P-glycoprotein, p-MAPK, p-Akt, NFκB)
Procedure:
-
Tissue Homogenization:
-
Immediately after excision, snap-freeze the tumor tissues in liquid nitrogen or place them in a stabilizing solution (e.g., RNAlater).
-
Homogenize the frozen or stabilized tissue using a mechanical homogenizer.
-
-
Molecular Extraction:
-
Extract total RNA, genomic DNA, and/or total protein from the homogenized tissue using appropriate commercial kits according to the manufacturer's instructions.
-
-
Gene Expression Analysis (qRT-PCR):
-
Synthesize cDNA from the extracted RNA.
-
Perform quantitative real-time PCR using primers specific for genes of interest (e.g., ABCB1 for P-glycoprotein, genes regulated by NFκB).
-
-
Protein Expression and Phosphorylation Analysis (Western Blotting):
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Probe the membrane with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., MAPK, Akt).
-
Use appropriate secondary antibodies and a detection system to visualize the protein bands.
-
-
Protein Localization Analysis (Immunohistochemistry):
-
Fix tumor tissues in formalin and embed in paraffin.
-
Prepare thin sections of the tumor tissue.
-
Perform immunohistochemical staining using antibodies against proteins of interest to visualize their expression and localization within the tumor.
-
Visualization of Signaling Pathways and Workflows
Below are diagrams generated using the DOT language to visualize key concepts related to this compound's mechanism of action and the experimental workflow.
Caption: Hypothesized mechanism of this compound in MDR cancer cells.
Caption: General experimental workflow for this compound studies in xenograft models.
Caption: this compound's proposed targeting of tumor-initiating cells.
References
- 1. Growth-inhibitory effects of N,N-diethyl-2-[4-(phenylmethyl)phenoxy]-ethanamine-HCl combined with cisplatin on human ovarian cancer cells inoculated into nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Growth‐inhibitory Effects of N, N‐Diethyl‐2‐[4‐(phenylmethyl)phenoxy]‐ethanamine‐HCl Combined with Cisplatin on Human Ovarian Cancer Cells Inoculated into Nude Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. This compound may enhance breast cancer chemotherapy by killing a clone of aggressive, multi-drug resistant cells through its action on the p-glycoprotein pump - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Tesmilifene in Biological Samples using a Novel RP-HPLC Method
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of Tesmilifene in biological matrices, such as human plasma. This compound is a small molecule that has been investigated as a chemopotentiator in cancer therapy.[1] The described method is essential for pharmacokinetic studies, therapeutic drug monitoring, and in drug development research. The protocol employs a straightforward sample preparation technique followed by chromatographic separation and UV detection, providing a reliable and reproducible assay for this compound quantification.
Introduction
Principle
The method involves the extraction of this compound and an internal standard (IS) from a plasma sample, followed by separation using RP-HPLC and quantification with a UV detector. The sample preparation consists of protein precipitation to remove larger molecules, followed by a liquid-liquid extraction (LLE) to isolate the analyte of interest from the complex biological matrix. Chromatographic separation is achieved on a C18 column with an isocratic mobile phase, and the concentration of this compound is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Experimental Workflow
Caption: Experimental workflow for the quantification of this compound in biological samples.
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS), e.g., a structurally similar compound not present in the sample
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ethyl Acetate (HPLC grade)
-
Ammonium Acetate
-
Formic Acid
-
Ultrapure water
-
Human plasma (drug-free)
Equipment
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Centrifuge
-
Vortex mixer
-
Nitrogen evaporator
-
Analytical balance
-
Micropipettes
Detailed Protocols
Preparation of Stock and Working Solutions
-
This compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.
-
Internal Standard Stock Solution (1 mg/mL): Prepare in the same manner as the this compound stock solution.
-
Working Solutions: Prepare serial dilutions of the stock solutions with the mobile phase to create calibration standards and quality control (QC) samples.
Sample Preparation
-
Pipette 200 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.
-
Add 50 µL of the internal standard working solution and vortex briefly.
-
Add 600 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube.
-
Add 1 mL of ethyl acetate and vortex for 2 minutes for liquid-liquid extraction.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Carefully transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
HPLC Conditions
| Parameter | Setting |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile: 20 mM Ammonium Acetate (pH 4.5) (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detection | UV at 225 nm |
| Run Time | 10 minutes |
Method Validation Summary
The method should be validated according to regulatory guidelines (e.g., FDA or EMA). The following table summarizes typical acceptance criteria and expected performance data for such an assay.
| Validation Parameter | Acceptance Criteria | Expected Performance |
| Linearity (r²) | ≥ 0.99 | 0.995 or better over 10 - 2000 ng/mL |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | 10 ng/mL |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 10% |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 12% |
| Accuracy (% Bias) | Within ±15% of nominal (±20% at LLOQ) | Between -8% and +9% |
| Recovery (%) | Consistent, precise, and reproducible | > 85% |
| Selectivity | No interfering peaks at the retention times of the analyte and IS | No interference from endogenous plasma components |
Data Presentation
The concentration of this compound in unknown samples is calculated from the linear regression equation of the calibration curve, derived from the peak area ratios of this compound to the internal standard versus the nominal concentration of the calibration standards.
Conclusion
The described RP-HPLC method provides a framework for the selective and sensitive quantification of this compound in biological samples. The protocol is based on established analytical techniques for similar compounds and is suitable for pharmacokinetic and other research studies. Proper validation in the end-user's laboratory is essential to ensure the reliability of the results.
References
Application Notes and Protocols for Assessing P-glycoprotein Activity Following Tesmilifene Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tesmilifene is a chemopotentiating agent that has been investigated for its ability to enhance the efficacy of cytotoxic therapies in multidrug-resistant (MDR) cancer cells. A primary mechanism of MDR is the overexpression of P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter that actively effluxes a broad range of chemotherapeutic drugs from cancer cells, thereby reducing their intracellular concentration and therapeutic effect.
Interestingly, the proposed mechanism of action for this compound in the context of P-gp is not that of a typical inhibitor. A prominent hypothesis suggests that this compound may act as a P-gp activator, paradoxically stimulating the pump's activity.[1] This hyperactivity is thought to lead to a futile cycle of ATP hydrolysis, ultimately depleting the cell's energy reserves and inducing apoptosis in MDR cells that are highly dependent on P-gp function.
These application notes provide detailed protocols for assessing the activity of P-gp in cancer cell lines following treatment with this compound. The described methods focus on widely used and well-validated assays: the rhodamine 123 accumulation assay, the calcein-AM efflux assay, and the P-gp ATPase activity assay. Understanding the impact of this compound on P-gp function is crucial for elucidating its mechanism of action and for the development of novel cancer therapeutic strategies.
Data Presentation
While direct quantitative data for this compound's effect on rhodamine 123 and calcein-AM efflux is not extensively available in public literature, the following table summarizes the conceptual effects based on its proposed mechanism of P-gp activation and available data on other P-gp substrates.
| Assay Type | Parameter Measured | Expected Effect of this compound Treatment | Rationale |
| Rhodamine 123 Accumulation Assay | Intracellular fluorescence of rhodamine 123 | Decrease in intracellular fluorescence | This compound-mediated activation of P-gp would lead to increased efflux of the fluorescent substrate rhodamine 123, resulting in lower intracellular accumulation. |
| Calcein-AM Efflux Assay | Intracellular fluorescence of calcein | Decrease in intracellular fluorescence | Similar to the rhodamine 123 assay, P-gp activation by this compound would enhance the efflux of calcein, the fluorescent product of calcein-AM, leading to reduced intracellular fluorescence. |
| P-gp ATPase Activity Assay | Rate of ATP hydrolysis | Increase in ATPase activity | As a P-gp activator, this compound is expected to directly stimulate the ATPase activity of P-gp, leading to a higher rate of ATP hydrolysis. |
Experimental Protocols
Rhodamine 123 Accumulation Assay
This assay measures the intracellular accumulation of the fluorescent P-gp substrate, rhodamine 123. Reduced accumulation is indicative of increased P-gp activity.
Materials:
-
P-gp overexpressing cancer cell line (e.g., MCF-7/ADR, NCI/ADR-RES) and the corresponding parental cell line (e.g., MCF-7, SW620).
-
This compound
-
Rhodamine 123
-
Verapamil or Cyclosporin A (positive control P-gp inhibitor)
-
Cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
Phosphate-buffered saline (PBS)
-
96-well black, clear-bottom tissue culture plates
-
Fluorescence microplate reader or flow cytometer
Protocol:
-
Cell Seeding: Seed the P-gp overexpressing and parental cells in a 96-well black, clear-bottom plate at a density of 5 x 10^4 to 1 x 10^5 cells/well. Allow cells to adhere overnight at 37°C in a 5% CO2 incubator.
-
This compound Treatment: The following day, treat the cells with various concentrations of this compound (e.g., 1-50 µM) in fresh cell culture medium. Include wells with a known P-gp inhibitor (e.g., 10 µM Verapamil) as a positive control and untreated cells as a negative control. Incubate for the desired treatment duration (e.g., 1-24 hours).
-
Rhodamine 123 Loading: After this compound treatment, wash the cells twice with warm PBS. Add fresh, serum-free medium containing 5 µM rhodamine 123 to all wells.
-
Incubation: Incubate the plate at 37°C for 60-90 minutes, protected from light.
-
Washing: After incubation, aspirate the rhodamine 123 solution and wash the cells three times with ice-cold PBS to stop the efflux and remove extracellular dye.
-
Fluorescence Measurement:
-
Microplate Reader: Add 100 µL of PBS or a suitable lysis buffer to each well. Measure the intracellular fluorescence using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Flow Cytometry: Detach the cells using trypsin-EDTA, resuspend in PBS, and analyze the fluorescence intensity of the cell suspension using a flow cytometer.
-
-
Data Analysis: Normalize the fluorescence intensity of the treated cells to that of the untreated control cells. A decrease in fluorescence intensity in this compound-treated cells compared to the control would suggest an increase in P-gp activity.
Calcein-AM Efflux Assay
This assay utilizes the non-fluorescent, cell-permeable calcein-AM, which is converted to the fluorescent, membrane-impermeable calcein by intracellular esterases. Calcein is a substrate for P-gp, and its efflux from the cell is a measure of P-gp activity.
Materials:
-
P-gp overexpressing and parental cell lines.
-
This compound
-
Calcein-AM
-
Verapamil or Cyclosporin A
-
Cell culture medium
-
PBS
-
96-well black, clear-bottom tissue culture plates
-
Fluorescence microplate reader or flow cytometer
Protocol:
-
Cell Seeding: Seed cells as described in the rhodamine 123 assay protocol.
-
This compound Treatment: Treat cells with varying concentrations of this compound as described previously.
-
Calcein-AM Loading: After treatment, wash the cells with warm PBS. Load the cells with 0.25-1 µM calcein-AM in serum-free medium for 30 minutes at 37°C.
-
Efflux Period: After loading, wash the cells twice with warm PBS to remove extracellular calcein-AM. Add fresh, warm medium (with or without this compound and controls) and incubate at 37°C for 1-2 hours to allow for P-gp-mediated efflux of calcein.
-
Fluorescence Measurement: Measure the intracellular calcein fluorescence using a microplate reader (Ex/Em ~490/520 nm) or a flow cytometer.
-
Data Analysis: A lower fluorescence signal in the this compound-treated cells compared to the untreated control indicates increased calcein efflux and therefore, increased P-gp activity.
P-gp ATPase Activity Assay
This biochemical assay directly measures the ATP hydrolysis activity of P-gp in isolated cell membranes. P-gp substrates and activators stimulate ATP hydrolysis, which can be quantified by measuring the release of inorganic phosphate (Pi).
Materials:
-
P-gp-rich membrane vesicles (commercially available or prepared from P-gp overexpressing cells).
-
This compound
-
Verapamil (positive control for ATPase stimulation)
-
Sodium orthovanadate (Na3VO4) (P-gp ATPase inhibitor)
-
ATP
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 50 mM KCl, 5 mM sodium azide, 2 mM ouabain, 1 mM EGTA)
-
Reagents for phosphate detection (e.g., Malachite Green-based colorimetric reagent)
-
96-well clear microplate
-
Microplate reader for absorbance measurement
Protocol:
-
Reaction Setup: In a 96-well plate, add the assay buffer, P-gp membrane vesicles (5-10 µg), and varying concentrations of this compound. Include control wells with a known P-gp stimulator (e.g., 100 µM Verapamil) and a control with the P-gp inhibitor sodium orthovanadate (1 mM) to determine the vanadate-sensitive ATPase activity.
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate Reaction: Start the reaction by adding ATP to a final concentration of 3-5 mM.
-
Incubation: Incubate the plate at 37°C for 20-30 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.
-
Stop Reaction and Detect Phosphate: Stop the reaction and measure the amount of inorganic phosphate released using a colorimetric method, such as the Malachite Green assay. Measure the absorbance at the appropriate wavelength (e.g., ~620-650 nm).
-
Data Analysis: Calculate the vanadate-sensitive ATPase activity by subtracting the ATPase activity in the presence of sodium orthovanadate from the total ATPase activity. An increase in the vanadate-sensitive ATPase activity in the presence of this compound indicates that it stimulates P-gp's enzymatic function.
Mandatory Visualization
Caption: Experimental workflow for assessing P-glycoprotein activity after this compound treatment.
Caption: Proposed mechanism of this compound-induced apoptosis in MDR cancer cells via P-gp activation.
References
Unveiling Tesmilifene's Molecular Targets: A CRISPR-Powered Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tesmilifene, a chemopotentiating agent, has shown promise in enhancing the efficacy of conventional cancer therapies. However, its precise molecular mechanisms of action remain multifaceted and not fully elucidated. Proposed mechanisms include the activation of P-glycoprotein (P-gp) leading to cellular ATP depletion and increased reactive oxygen species (ROS) in multidrug-resistant (MDR) cells, as well as the antagonism of intracellular histamine. This document provides a comprehensive guide for utilizing CRISPR-based functional genomics screens to systematically identify and validate the molecular targets of this compound, thereby clarifying its therapeutic pathways and identifying potential biomarkers for patient stratification.
Introduction
The advent of CRISPR-Cas9 technology has revolutionized functional genomic screening, offering a powerful tool for unbiased, genome-wide interrogation of gene function.[1] By creating precise gene knockouts, CRISPR screens can effectively identify genes that modulate cellular responses to therapeutic agents. This application note details protocols for genome-wide CRISPR-knockout (CRISPRko) screens designed to uncover the molecular targets of this compound and the pathways that mediate its chemopotentiating effects. Two primary screening strategies are proposed to investigate its distinct proposed mechanisms of action.
Proposed Mechanisms of Action
This compound's ability to enhance chemotherapy is thought to stem from at least two primary mechanisms:
-
P-glycoprotein (P-gp) Activation in MDR Cells : In cells expressing the multidrug resistance protein P-gp (encoded by the ABCB1 gene), this compound is hypothesized to act as a P-gp substrate, paradoxically activating its ATP-dependent efflux function. This hyperactivation leads to a futile cycle of ATP consumption, resulting in energy depletion and the generation of cytotoxic reactive oxygen species (ROS), ultimately leading to cell death in MDR cancer cells.
-
Intracellular Histamine Antagonism : this compound also exhibits high affinity for antiestrogen binding sites (AEBS), which have been identified as representing substrate-binding sites of certain cytochrome P450 enzymes.[2] Furthermore, it acts as an antagonist of intracellular histamine, a pathway that can influence cancer cell proliferation, differentiation, and apoptosis.[2][3]
Data Presentation
The following tables provide a structured format for summarizing quantitative data obtained from the proposed CRISPR screens.
Table 1: Summary of CRISPR Screen Hit Genes - this compound Monotherapy in P-gp Overexpressing Cells
| Rank | Gene Symbol | sgRNA Enrichment/Depletion Score (e.g., LFC) | p-value | FDR | Notes |
| 1 | |||||
| 2 | |||||
| 3 | |||||
| ... |
Table 2: Summary of CRISPR Screen Hit Genes - this compound + Doxorubicin in P-gp Overexpressing Cells
| Rank | Gene Symbol | sgRNA Enrichment/Depletion Score (e.g., LFC) | p-value | FDR | Notes | | :--- | :--- | :--- | :--- | :--- | | | 1 | | | | | | | 2 | | | | | | | 3 | | | | | | | ... | | | | | |
Table 3: Summary of CRISPR Screen Hit Genes - this compound Monotherapy in P-gp Negative/Low Cells
| Rank | Gene Symbol | sgRNA Enrichment/Depletion Score (e.g., LFC) | p-value | FDR | Notes |
| 1 | |||||
| 2 | |||||
| 3 | |||||
| ... |
Experimental Protocols
I. Genome-Wide CRISPR-Cas9 Knockout Screen to Identify Mediators of this compound's Effect in P-gp Overexpressing Cells
This protocol aims to identify genes that, when knocked out, confer resistance or sensitivity to this compound in the context of P-gp-mediated multidrug resistance.
1. Cell Line Selection and Culture:
-
Experimental Cell Line: A cancer cell line with stable overexpression of P-glycoprotein, such as NCI/ADR-RES (ovarian) or MCF7/ADR (breast).[4]
-
Parental Control Cell Line: The corresponding parental cell line with low or no P-gp expression (e.g., OVCAR-8, MCF7).
-
Culture cells in the recommended medium and ensure they are free of mycoplasma contamination.
2. CRISPR Library and Lentiviral Production:
-
CRISPR Library: Utilize a genome-scale human CRISPR knockout library (e.g., GeCKO v2, Brunello, or TKOv3) containing at least 4-6 sgRNAs per gene.
-
Lentivirus Production: Package the pooled sgRNA library into lentiviral particles using a second-generation or third-generation packaging system in a suitable producer cell line (e.g., HEK293T). Titer the lentivirus to determine the optimal multiplicity of infection (MOI).
3. Lentiviral Transduction and Selection:
-
Transduce the P-gp overexpressing and parental cell lines with the lentiviral sgRNA library at a low MOI (0.3-0.5) to ensure that most cells receive a single sgRNA.
-
Select for successfully transduced cells using the appropriate antibiotic (e.g., puromycin) for the lentiviral vector.
4. This compound Treatment:
-
After selection, split the cell population into two groups:
-
Treatment Group: Culture in the presence of this compound at a predetermined IC20-IC30 concentration.
-
Vehicle Control Group: Culture in the presence of the vehicle (e.g., DMSO).
-
-
Maintain the cells under treatment for a sufficient period to allow for the selection of resistant or sensitive populations (typically 14-21 days).
5. Genomic DNA Extraction and Next-Generation Sequencing (NGS):
-
Harvest cells from both the treatment and vehicle control groups at the end of the experiment.
-
Extract genomic DNA (gDNA) from each population.
-
Amplify the integrated sgRNA sequences from the gDNA using PCR.
-
Perform next-generation sequencing to determine the relative abundance of each sgRNA in the different populations.
6. Data Analysis:
-
Use bioinformatics tools such as MAGeCK to analyze the sequencing data.
-
Identify sgRNAs that are significantly enriched (conferring resistance) or depleted (conferring sensitivity) in the this compound-treated group compared to the vehicle control group.
-
Perform gene-level ranking to identify candidate hit genes.
II. Genome-Wide CRISPR-Cas9 Knockout Screen to Identify Targets of this compound's Intracellular Histamine Antagonism
This protocol is designed to uncover the molecular targets of this compound that are independent of P-gp expression.
1. Cell Line Selection and Culture:
-
Experimental Cell Line: Utilize a cancer cell line with low or no P-gp expression that is sensitive to this compound's anti-proliferative effects, such as the MDA-MB-231 breast cancer cell line.
-
Culture cells as described in Protocol I.
2. CRISPR Library, Lentiviral Production, and Transduction:
-
Follow the procedures outlined in Protocol I, steps 2 and 3, using the P-gp negative/low cell line.
3. This compound Treatment:
-
Follow the procedure outlined in Protocol I, step 4.
4. Genomic DNA Extraction, NGS, and Data Analysis:
-
Follow the procedures outlined in Protocol I, steps 5 and 6.
III. Hit Validation
It is crucial to validate the candidate genes identified from the primary screens.
1. Individual Gene Knockout:
-
Design 2-3 independent sgRNAs targeting each high-confidence hit gene.
-
Generate individual knockout cell lines for each target gene in the relevant parental cell line.
-
Confirm gene knockout at the protein level using Western blotting or at the genomic level by sequencing.
2. Phenotypic Assays:
-
Cell Viability Assays: Assess the sensitivity of the individual knockout cell lines to this compound (and in combination with a chemotherapeutic agent like doxorubicin for hits from the P-gp screen) using assays such as CellTiter-Glo.
-
ATP Depletion Assays: For hits from the P-gp screen, measure intracellular ATP levels in knockout cells following this compound treatment.
-
ROS Production Assays: Measure intracellular ROS levels in knockout cells from the P-gp screen after this compound treatment using fluorescent probes like DCFDA.
-
Histamine Signaling Assays: For hits from the histamine antagonism screen, assess downstream markers of histamine signaling pathways (e.g., phosphorylation of key signaling proteins) in knockout cells.
3. Rescue Experiments:
-
To confirm that the observed phenotype is due to the specific gene knockout, perform rescue experiments by re-expressing the wild-type version of the gene in the knockout cell line and assess for the restoration of the original phenotype.
Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows.
Caption: Proposed mechanism of this compound in P-gp overexpressing cells.
Caption: this compound's proposed antagonism of intracellular histamine signaling.
Caption: General workflow for the proposed CRISPR-Cas9 knockout screens.
References
Troubleshooting & Optimization
Optimizing Tesmilifene Dosage for In Vitro Chemosensitization: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the use of tesmilifene as an in vitro chemosensitizing agent. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound as a chemosensitizing agent?
A1: this compound is understood to potentiate the effects of cytotoxic drugs through multiple mechanisms. A key proposed action is its ability to target and kill aggressive, multi-drug resistant (MDR) cancer cells.[1] This may be related to its effect on ABC pump-dependent MDR phenotypes.[2] Additionally, this compound has been shown to preferentially induce apoptosis in breast tumor-initiating cells (TICs), identified by the CD44+/CD24-/low cell surface markers.[3][4]
Q2: Which chemotherapeutic agents have been shown to be potentiated by this compound in vitro?
A2: In vitro studies have demonstrated that this compound can enhance the cytotoxicity of several natural product drugs, including doxorubicin, docetaxel, paclitaxel, epirubicin, and vinorelbine, particularly in MDR cell lines.[2]
Q3: Does this compound exhibit cytotoxic effects on its own?
A3: Yes, at certain concentrations, this compound alone can reduce tumorsphere formation and the viability of breast cancer cells, particularly TICs. However, for chemosensitization studies, it is often used at a concentration that has no significant antiproliferative effect on its own.
Q4: What is the recommended concentration range for this compound in chemosensitization assays?
A4: The optimal concentration of this compound can vary depending on the cell line and the specific experimental conditions. However, studies have reported using concentrations around 5 µmol/L for targeting tumor-initiating cells. It is crucial to determine a concentration that is non-toxic by itself to the specific cell line being used in your experiments.
Q5: How long should cells be exposed to this compound for effective chemosensitization?
A5: Continuous exposure to this compound appears to be important for its efficacy, especially in targeting tumor-initiating cells. Studies have reported exposure times ranging from 24 and 48 hours up to 4 days of continuous exposure for assessing chemosensitization.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High background cytotoxicity with this compound alone. | The this compound concentration is too high for the specific cell line being used. | Perform a dose-response curve for this compound alone to determine the highest non-toxic concentration. This concentration should then be used for combination studies. |
| No significant chemosensitization observed. | The cell line may not express the necessary targets for this compound's action (e.g., P-glycoprotein). The concentration of the chemotherapeutic agent may be too high, masking the sensitizing effect. The duration of exposure may be insufficient. | Confirm the expression of MDR proteins like P-glycoprotein in your cell line. Optimize the concentration of the chemotherapeutic agent by performing a dose-response curve. Consider increasing the duration of co-exposure with this compound. |
| High variability between experimental replicates. | Inconsistent cell seeding density. Variability in drug concentrations. Edge effects in multi-well plates. | Ensure a uniform cell seeding density across all wells. Prepare fresh drug dilutions for each experiment and ensure accurate pipetting. Avoid using the outer wells of plates or fill them with media to minimize evaporation. |
| Difficulty in assessing the effect on tumor-initiating cells. | The cell line may have a low percentage of TICs. The assay used may not be suitable for assessing this subpopulation. | Use cell lines known to have a significant TIC population or enrich for this population using methods like fluorescence-activated cell sorting (FACS) for CD44+/CD24-/low markers. Employ functional assays like tumorsphere formation to specifically assess the impact on TICs. |
Data Summary: In Vitro Efficacy of this compound
Table 1: this compound-Mediated Chemosensitization in Multidrug-Resistant (MDR) Cell Lines
| Cell Line | Chemotherapeutic Agent | This compound Concentration | Enhancement of Cytotoxicity | Reference |
| HN-5a/V15e (HNSCC MDR variant) | Docetaxel | Non-antiproliferative concentration | Up to 50% | |
| HN-5a/V15e (HNSCC MDR variant) | Paclitaxel | Non-antiproliferative concentration | Up to 50% | |
| HN-5a/V15e (HNSCC MDR variant) | Epirubicin | Non-antiproliferative concentration | Up to 50% | |
| HN-5a/V15e (HNSCC MDR variant) | Doxorubicin | Non-antiproliferative concentration | Up to 50% | |
| HN-5a/V15e (HNSCC MDR variant) | Vinorelbine | Non-antiproliferative concentration | Up to 50% | |
| MCF-7/V25a (Breast Carcinoma MDR variant) | Docetaxel | Non-antiproliferative concentration | Up to 50% | |
| MCF-7/V25a (Breast Carcinoma MDR variant) | Paclitaxel | Non-antiproliferative concentration | Up to 50% | |
| MCF-7/V25a (Breast Carcinoma MDR variant) | Epirubicin | Non-antiproliferative concentration | Up to 50% | |
| MCF-7/V25a (Breast Carcinoma MDR variant) | Doxorubicin | Non-antiproliferative concentration | Up to 50% | |
| MCF-7/V25a (Breast Carcinoma MDR variant) | Vinorelbine | Non-antiproliferative concentration | Up to 50% |
Table 2: Effect of this compound on Breast Tumor-Initiating Cells (TICs)
| Cell Line | Assay | This compound Concentration | Effect | Reference |
| MCF7 | Tumorsphere Formation | 5 µmol/L | 79.5 ± 3.5% reduction | |
| Her2/Neu+ mammary tumor cells | Flow Cytometry & Transplantation | Physiologically attainable concentrations | Efficiently killed TICs |
Experimental Protocols
Protocol 1: General Chemosensitization Assay
This protocol is adapted from studies investigating the enhancement of cytotoxicity of various anticancer drugs by this compound.
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Cell Culture: Culture human head and neck squamous cell carcinoma (HNSCC) or breast carcinoma cell lines and their multidrug-resistant (MDR) variants in appropriate media.
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Seeding: Seed cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare a stock solution of this compound and the chemotherapeutic agent of interest in a suitable solvent. Further dilute the drugs to the desired concentrations in culture media immediately before use.
-
Treatment:
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Control Groups: Include wells with untreated cells and cells treated with the vehicle control.
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Single Agent Groups: Treat cells with a range of concentrations of the chemotherapeutic agent alone and this compound alone. The this compound concentrations should be tested to determine the highest concentration with no antiproliferative effect.
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Combination Group: Treat cells with the chemotherapeutic agent in the presence of the predetermined non-toxic concentration of this compound.
-
-
Incubation: Incubate the plates for 4 days under standard cell culture conditions.
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Viability Assay: Assess cell viability using a suitable method, such as a vital stain (e.g., MTT, XTT) or a fluorescence-based assay.
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Data Analysis: Calculate the IC50 values for the chemotherapeutic agent in the absence and presence of this compound. The degree of sensitization can be expressed as the fold-change in IC50.
Protocol 2: Tumorsphere Formation Assay for Assessing Effect on TICs
This protocol is based on the methodology used to evaluate the preferential killing of breast TICs by this compound.
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Cell Preparation: Prepare a single-cell suspension of human breast cancer cells (e.g., MCF7).
-
Seeding: Seed the cells at a low density (e.g., 1,000 cells/well) in ultra-low attachment 6-well plates with serum-free sphere-forming medium.
-
Treatment:
-
Control Group: Add vehicle control to the wells.
-
Single Agent Groups: Add doxorubicin (e.g., 0.05 and 0.1 µg/mL) or this compound (e.g., 5 µmol/L) alone.
-
Combination Group: Add both doxorubicin and this compound at the specified concentrations.
-
-
Incubation: Incubate the plates for 7-14 days to allow for tumorsphere formation.
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Quantification: Count the number of tumorspheres formed in each well under a microscope.
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Data Analysis: Compare the number of tumorspheres in the treated groups to the control group to determine the percentage of suppression.
Visualizations
Caption: Experimental workflow for in vitro chemosensitization assays.
Caption: Proposed mechanisms of this compound-mediated chemosensitization.
Caption: Signaling pathways potentially modulated by this compound.
References
- 1. This compound may enhance breast cancer chemotherapy by killing a clone of aggressive, multi-drug resistant cells through its action on the p-glycoprotein pump - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enhancement of cytotoxicity of natural product drugs against multidrug resistant variant cell lines of human head and neck squamous cell carcinoma and breast carcinoma by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preferential killing of breast tumor initiating cells by N,N-diethyl-2-[4-(phenylmethyl)phenoxy]ethanamine/tesmilifene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
Technical Support Center: Tesmilifene in Cell Culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tesmilifene in cell culture experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
1. My this compound solution appears cloudy or has precipitated after being added to the cell culture medium. What should I do?
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Answer: Precipitation of this compound can occur due to several factors, including solvent concentration, media composition, pH, and temperature. High concentrations of the organic solvent (like DMSO) used to dissolve this compound can cause it to crash out of solution when diluted into the aqueous environment of the cell culture medium.
Troubleshooting Steps:
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Reduce Final Solvent Concentration: Ensure the final concentration of the organic solvent in your culture medium is minimal, typically below 0.5%. You may need to prepare a more concentrated stock solution of this compound to achieve this.
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Pre-warm Media: Pre-warming the cell culture medium to 37°C before adding the this compound solution can sometimes improve solubility.
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pH Check: Verify the pH of your cell culture medium. While most media are buffered, variations can occur. This compound's solubility may be pH-dependent.
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Incremental Dilution: Try adding the this compound stock solution to a small volume of pre-warmed medium and then transferring this to the larger culture volume.
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2. I am observing inconsistent or lower-than-expected efficacy of this compound in my experiments. Could this be a stability issue?
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Answer: Yes, inconsistent results are often a sign of compound instability. This compound, like many small molecules, can degrade in the complex environment of cell culture media, which contains various reactive components. Degradation can be influenced by factors like temperature, light exposure, and the specific components of your media.[1][2][3]
Troubleshooting Steps:
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Prepare Fresh Solutions: Always prepare fresh dilutions of this compound in your cell culture medium immediately before each experiment. Avoid storing this compound in diluted, aqueous solutions for extended periods.
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Control for Time: If your experiment runs for several days, consider replacing the medium with freshly prepared this compound-containing medium at regular intervals to maintain a consistent concentration of the active compound.
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Protect from Light: Store this compound stock solutions and experimental cultures protected from light, as light can induce photochemical degradation.[4] Use amber vials for stock solutions and keep culture plates or flasks in the dark as much as possible.
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Evaluate Media Components: Certain components in cell culture media, such as some amino acids or metal ions, can potentially interact with and degrade this compound.[5] Consider performing a stability study in your specific medium (see Experimental Protocols section).
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3. How can I determine the stability of this compound in my specific cell culture medium?
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Answer: You can perform a time-course experiment to measure the concentration of this compound in your cell culture medium over time. This is typically done using analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Experimental Workflow:
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Prepare a solution of this compound in your cell culture medium at the desired experimental concentration.
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Incubate the solution under your standard cell culture conditions (e.g., 37°C, 5% CO2).
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At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), take an aliquot of the medium.
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Analyze the concentration of this compound in each aliquot using a validated HPLC or LC-MS method.
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Plot the concentration of this compound versus time to determine its stability profile and half-life in your specific medium.
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Data Presentation
Table 1: Hypothetical Stability of this compound in Different Cell Culture Media at 37°C
| Time (Hours) | This compound Concentration in Medium A (µM) | This compound Concentration in Medium B (µM) |
| 0 | 10.0 | 10.0 |
| 4 | 9.1 | 9.8 |
| 8 | 8.2 | 9.5 |
| 24 | 5.5 | 8.8 |
| 48 | 2.8 | 7.9 |
| Half-life (t½) | ~20 hours | ~85 hours |
Table 2: Influence of Supplements on this compound Stability in Medium A at 37°C over 24 hours
| Supplement Added | Initial this compound Conc. (µM) | Final this compound Conc. (µM) | Percent Degradation |
| None | 10.0 | 5.5 | 45% |
| Antioxidant A (1 mM) | 10.0 | 8.9 | 11% |
| Metal Chelator B (100 µM) | 10.0 | 6.0 | 40% |
Experimental Protocols
Protocol 1: Assessing this compound Solubility in Cell Culture Media
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Objective: To determine the maximum soluble concentration of this compound in a specific cell culture medium.
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Materials:
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This compound powder
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DMSO (or other suitable solvent)
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Cell culture medium of interest (e.g., DMEM, RPMI-1640)
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Sterile microcentrifuge tubes
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Incubator (37°C)
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Spectrophotometer or HPLC system
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Methodology:
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Prepare a highly concentrated stock solution of this compound in DMSO (e.g., 100 mM).
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Create a series of dilutions of the this compound stock solution into the pre-warmed (37°C) cell culture medium. Aim for a final DMSO concentration below 0.5%.
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Incubate the solutions at 37°C for 2 hours to allow them to equilibrate.
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Visually inspect each tube for any signs of precipitation.
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For a more quantitative assessment, centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes to pellet any insoluble compound.
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Carefully collect the supernatant and measure the concentration of soluble this compound using a suitable analytical method (e.g., UV-Vis spectrophotometry at a predetermined wavelength or HPLC).
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The highest concentration that shows no precipitation and has a measured concentration consistent with the expected dilution is considered the solubility limit.
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Protocol 2: Determining the Half-Life of this compound in Cell Culture Medium
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Objective: To quantify the rate of this compound degradation in a specific cell culture medium under standard incubation conditions.
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Materials:
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This compound stock solution
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Cell culture medium of interest
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Sterile tubes or a multi-well plate
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Incubator (37°C, 5% CO2)
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HPLC or LC-MS system
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Methodology:
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Spike the cell culture medium with this compound to a final concentration relevant to your experiments (e.g., 10 µM).
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Immediately take a sample for the time zero (T=0) measurement.
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Place the remaining solution in a sterile container and incubate at 37°C with 5% CO2.
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At predetermined time points (e.g., 2, 4, 8, 12, 24, 48, and 72 hours), withdraw an aliquot of the solution.
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Store all samples at -80°C until analysis to prevent further degradation.
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Analyze the concentration of this compound in each sample using a validated HPLC or LC-MS method.
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Plot the natural logarithm of the this compound concentration versus time. The degradation rate constant (k) can be determined from the slope of the line.
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Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
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Mandatory Visualizations
Caption: Proposed mechanism of this compound action in multidrug-resistant cancer cells.
Caption: Experimental workflow for determining this compound stability in cell culture media.
References
- 1. qbdgroup.com [qbdgroup.com]
- 2. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Results in Tesmilifene Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Tesmilifene. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues and inconsistencies that may be encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary mechanisms of action?
A1: this compound, also known as N,N-diethyl-2-[4-(phenylmethyl)phenoxy]ethanamine (DPPE), is a small molecule that was developed as a chemopotentiator.[1] It is known to have multiple mechanisms of action, which can contribute to variability in experimental outcomes. These include:
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Antiestrogen Binding Site (AEBS) Ligand: this compound binds with high affinity to AEBS, which are distinct from the estrogen receptor. These sites are associated with microsomal enzymes like CYP3A4 and CYP2D6.[2]
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P-glycoprotein (P-gp) Activation: It is proposed that this compound can act as an activating substrate of the P-glycoprotein (P-gp) efflux pump. This paradoxical activation is thought to lead to increased ATP consumption and subsequent generation of reactive oxygen species (ROS), particularly in multi-drug resistant (MDR) cells.[3]
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Histamine Receptor Antagonism: this compound acts as an antagonist of intracellular histamine, which may play a role in its anticancer effects.[1]
Q2: Why am I seeing inconsistent results in my this compound experiments?
A2: Inconsistent results with this compound can arise from a variety of factors related to its complex mechanisms of action and the specifics of the experimental setup. Key contributors to variability include:
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Cell Line-Specific Expression: The expression levels of this compound's targets, such as AEBS, P-glycoprotein, and histamine receptors, can vary significantly between different cancer cell lines.
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Off-Target Effects: Like many pharmacological agents, this compound may have off-target effects that can influence experimental results, especially at higher concentrations.
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Experimental Conditions: Factors such as cell density, passage number, media composition, and the presence of other drugs can all impact cellular responses to this compound.[4]
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Assay-Specific Interference: this compound may directly interfere with certain assay components or readouts.
Q3: What are the recommended storage and handling conditions for this compound?
A3: this compound hydrochloride is typically supplied as a powder. For optimal stability, it should be stored at -20°C and is reported to be stable for at least two years under these conditions. Stock solutions are soluble in DMSO (30 mg/ml) and water (75 mg/ml). Prepare fresh dilutions for each experiment to avoid degradation.
Troubleshooting Guides
This section provides troubleshooting for specific issues you might encounter during your experiments with this compound.
Guide 1: Inconsistent Cytotoxicity (e.g., MTT Assay)
Issue: You are observing variable IC50 values or unexpected cytotoxicity in your cell viability assays.
| Potential Cause | Troubleshooting Steps |
| Cell Line Variability | Verify Target Expression: Confirm the expression levels of P-glycoprotein (ABCB1) and histamine receptors in your cell line using techniques like qPCR or Western blot. Inconsistent expression can lead to variable responses. |
| Use Consistent Passage Numbers: High passage numbers can lead to genetic drift and altered protein expression. Use cells within a narrow passage number range for all experiments. | |
| Off-Target Cytotoxicity | Assess Intrinsic Toxicity: Determine the cytotoxicity of this compound alone in your cell line. If significant cell death occurs at concentrations intended for chemopotentiation, this may be an off-target effect. |
| Use a P-gp Null Cell Line: Test this compound's cytotoxicity in a cell line that does not express P-glycoprotein. If cytotoxicity persists, it is likely an off-target effect. | |
| Assay Interference | Orthogonal Validation: Confirm cytotoxicity findings with an alternative assay that relies on a different principle (e.g., a membrane integrity assay like LDH release instead of a metabolic assay like MTT). |
| Control for Reagent Interaction: Test for any direct interaction between this compound and your assay reagents (e.g., reduction of MTT by the compound itself). |
Experimental Protocol: MTT Assay for Cell Viability
This protocol is adapted for assessing the cytotoxicity of this compound.
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Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
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This compound Treatment: Treat the cells with a range of this compound concentrations. Include a vehicle control (e.g., DMSO). If investigating chemopotentiation, include arms with the chemotherapeutic agent alone and in combination with this compound. Incubate for the desired period (e.g., 24, 48, or 72 hours).
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MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
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Formazan Solubilization: Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
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Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.
Guide 2: Inconsistent Measurement of Reactive Oxygen Species (ROS)
Issue: You are observing high variability or a weak signal when measuring this compound-induced ROS production.
| Potential Cause | Troubleshooting Steps |
| Low P-gp Expression | Confirm P-gp Levels: this compound-induced ROS is linked to P-gp activation. Ensure your cell line expresses sufficient levels of P-gp. |
| Suboptimal Probe Concentration/Incubation | Titrate DCFDA-H2: Determine the optimal concentration of the DCFDA-H2 probe and incubation time for your specific cell line to achieve a good signal-to-noise ratio. |
| Use a Positive Control: Include a known ROS inducer (e.g., H₂O₂) to validate the assay setup and cell response. | |
| Fluorescence Quenching or Interference | Run a Cell-Free Control: Test for any direct interaction between this compound and the fluorescent probe in a cell-free system. |
| High Background Fluorescence | Use Phenol Red-Free Medium: Phenol red in cell culture medium can contribute to background fluorescence. Switch to a phenol red-free medium for the assay. |
| Wash Cells Thoroughly: Inadequate washing after probe incubation can leave residual extracellular probe, leading to high background. |
Experimental Protocol: DCFDA Assay for Cellular ROS Detection
This protocol provides a general framework for measuring ROS production using the DCFDA/H2DCFDA assay.
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Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at an appropriate density and allow them to adhere overnight.
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Probe Loading: Remove the culture medium and wash the cells with 1X PBS. Add 100 µL/well of the diluted DCFDA solution (typically 10-50 µM in serum-free media).
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Incubation: Incubate the cells with the DCFDA solution for 30-45 minutes at 37°C in the dark.
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Washing: Remove the DCFDA solution and wash the cells once or twice with 1X Buffer.
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Treatment: Add your this compound solution (and/or chemotherapeutic agent) at the desired concentrations. Include appropriate controls (vehicle, positive control like H₂O₂).
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Fluorescence Measurement: Immediately measure the fluorescence intensity using a microplate reader with excitation/emission wavelengths of ~485/535 nm. Kinetic readings over time (e.g., every 5 minutes for 1-2 hours) can provide more detailed information.
-
Data Analysis: Subtract the background fluorescence from all readings and express the results as a fold change over the vehicle control.
Guide 3: Inconsistent ATP Depletion Measurements
Issue: You are not observing the expected decrease in cellular ATP levels after this compound treatment.
| Potential Cause | Troubleshooting Steps |
| Low P-gp Activity | Assess P-gp Function: The ATP depletion effect is linked to the energy-dependent P-gp pump. Confirm that P-gp is active in your cell line using a functional assay (e.g., Calcein AM efflux). |
| Compensatory ATP Production | Time-Course Experiment: Cellular metabolism may initially compensate for increased ATP consumption. Perform a time-course experiment to identify the optimal time point for observing ATP depletion. |
| Assay Sensitivity | Use a High-Sensitivity ATP Assay: Ensure your ATP detection kit has sufficient sensitivity to detect subtle changes in ATP levels. Bioluminescence-based assays are generally very sensitive. |
| Sample Handling | Minimize ATP Degradation: ATP is labile. Ensure rapid cell lysis and immediate measurement after adding the detection reagent to prevent ATP degradation by ATPases. |
Experimental Protocol: Bioluminescence-Based ATP Assay
This protocol provides a general method for quantifying intracellular ATP levels.
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Cell Seeding and Treatment: Seed cells in a white opaque 96-well plate and treat with this compound as required for your experiment.
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Cell Lysis: Add the ATP releasing/lysis buffer provided in the kit to each well. This step lyses the cells and releases ATP.
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Substrate Addition: Add the luciferase/luciferin substrate solution to the wells.
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Luminescence Measurement: Immediately measure the luminescence using a luminometer. The light output is proportional to the ATP concentration.
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Standard Curve: Generate a standard curve using known concentrations of ATP to quantify the ATP levels in your samples.
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Data Analysis: Normalize the ATP levels to the total protein concentration or cell number to account for differences in cell density.
Quantitative Data Summary
While specific quantitative data for this compound's effects can be highly dependent on the experimental conditions, the following tables provide a general overview of expected outcomes.
Table 1: Illustrative IC50 Values of Various Compounds in Breast Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| Compound 7g | MCF-7 | 2.9 ± 0.9 | |
| Compound 7h | T-47D | 1.8 ± 0.6 | |
| CYT-Rx20 | MDA-MB-231 | 1.82 ± 0.05 | |
| Compound 11 | T47D | 2.20 ± 1.5 | |
| Compound 11 | MCF-7 | 3.03 ± 1.5 | |
| Compound 11 | MDA-MB-231 | 11.90 ± 2.6 | |
| Compound 31 | MDA-MB-231 | 4.2 | |
| Compound 31 | MCF-7 | 2.4 | |
| Compound 48 | MDA-MB-231 | > 50 | |
| Compound 65 | MDA-MB-231 | 26.12 | |
| Compound 65 | MCF-7 | 54.25 | |
| Compound 97 | MCF-7 | 0.77 ± 0.01 | |
| Compound 98 | MCF-7 | 0.1 ± 0.01 | |
| Compound 99 | MDA-MB-231 | 6.49 ± 0.04 | |
| Compound 108 | MCF-7 | 1.27 | |
| Compound 109 | MCF-7 | 1.31 | |
| Compound 110 | MCF-7 | 1.50 |
Note: This table includes IC50 values for various compounds to illustrate the range of potencies observed in breast cancer cell lines. Specific IC50 values for this compound can vary significantly based on the study and cell line.
Table 2: Expected Qualitative and Quantitative Changes with this compound Treatment
| Parameter | Expected Change | Potential Quantitative Measurement |
| Cell Viability (MDR+ cells, with Chemo) | Decrease | IC50 value |
| Intracellular Drug Accumulation | Increase (of co-administered drug) | Fold increase in fluorescence/radioactivity |
| Cellular ATP Levels | Decrease | % reduction compared to control |
| Reactive Oxygen Species (ROS) | Increase | Fold increase in fluorescence |
| P-gp ATPase Activity | Stimulation | % increase in phosphate release |
Visualizations
Signaling Pathways and Mechanisms
Caption: Overview of this compound's multifaceted mechanism of action.
Caption: A logical workflow for troubleshooting common issues.
Caption: Proposed pathway of P-gp activation by this compound.
References
- 1. Enhancing Reproducibility in Cancer Drug Screening: How Do We Move Forward? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. (Open Access) A multi-center study on factors influencing the reproducibility of in vitro drug-response studies (2017) | Mario Niepel | 1 Citations [scispace.com]
- 4. The impact of cellular environment on in vitro drug screening - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Tesmilifene-Induced Cytotoxicity in Normal Cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering Tesmilifene-induced cytotoxicity in normal (non-cancerous) cells during pre-clinical experiments.
Disclaimer: The available scientific literature primarily focuses on the chemo-potentiating effects of this compound in cancer cells, particularly those with multi-drug resistance. Direct experimental data on this compound-induced cytotoxicity in various normal cell lines is limited. Therefore, some of the guidance provided is extrapolated from the known mechanisms of action of this compound and general principles of cell culture and toxicology. It is crucial to empirically determine the cytotoxic profile of this compound in your specific normal cell models.
I. Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of this compound's cytotoxic action?
A1: The primary proposed mechanism of action for this compound, particularly in multi-drug resistant (MDR) cancer cells, involves its function as a substrate for P-glycoprotein (P-gp), an ATP-dependent efflux pump.[1][2] By activating P-gp, this compound is thought to lead to a depletion of intracellular ATP.[1][2] This energy depletion, coupled with the increased metabolic demand to fuel the P-gp pump, can result in the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.[3] While this mechanism is well-described for MDR cancer cells, it is plausible that a similar, albeit potentially less pronounced, effect could occur in normal cells that express P-gp.
Q2: Why am I observing cytotoxicity in my normal cell line when the literature suggests this compound has minimal effects on non-MDR cells?
A2: While some studies indicate that this compound has minimal cytotoxic effects on parental (non-MDR) cancer cell lines, there are several reasons you might observe toxicity in your normal cell line:
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P-gp Expression: Your normal cell line may have a higher basal expression of P-glycoprotein (ABCB1) than anticipated. Tissues such as the blood-brain barrier, kidney, and liver exhibit significant P-gp expression.
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Off-Target Effects: this compound may have off-target effects unrelated to P-gp that contribute to cytotoxicity in specific cell types.
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Cell-Specific Sensitivity: Different normal cell types have varying sensitivities to chemical compounds due to differences in metabolism, membrane composition, and expression of other transporters.
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Experimental Conditions: Factors such as cell density, passage number, and media composition can influence a cell's response to a drug.
Q3: At what concentration should I start my experiments to minimize cytotoxicity in normal cells?
A3: It is recommended to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) of this compound in your specific normal cell line. Start with a broad range of concentrations, for example, from 0.1 µM to 100 µM. Based on the literature, concentrations used in cancer cell studies are often in the range of 5 µM to 20 µM. A pilot experiment will help you identify a sub-lethal concentration for your normal cells.
Q4: Are there any known agents that can mitigate this compound-induced cytotoxicity in normal cells?
A4: There is no specific research on agents to mitigate this compound-induced toxicity in normal cells. However, based on its proposed mechanism of action involving oxidative stress, the following general strategies could be explored:
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Antioxidants: Co-incubation with antioxidants like N-acetylcysteine (NAC) might alleviate cytotoxicity by neutralizing ROS.
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General Cytoprotective Agents: Agents like amifostine and squalene have been shown to protect normal tissues from the toxicity of other chemotherapeutic agents, though their efficacy with this compound is unknown.
Q5: How can I confirm that the cell death I am observing is due to apoptosis or autophagy?
A5: You can use a variety of assays to distinguish between different cell death mechanisms:
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Apoptosis: Can be detected by Annexin V/Propidium Iodide staining followed by flow cytometry, caspase activity assays (e.g., Caspase-3/7), or TUNEL assays to detect DNA fragmentation.
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Autophagy: Can be monitored by observing the formation of autophagic vacuoles (AVs) using transmission electron microscopy, tracking the conversion of LC3-I to LC3-II via Western blot, or using fluorescently tagged LC3 reporters.
II. Troubleshooting Guide
This guide addresses specific issues you might encounter when working with this compound and normal cells.
| Issue | Possible Cause | Troubleshooting Steps |
| High cytotoxicity observed at low concentrations of this compound. | The normal cell line is highly sensitive to this compound. | 1. Perform a detailed dose-response curve to accurately determine the IC50 value. 2. Reduce the incubation time with this compound. 3. Ensure the cell line is healthy, within a low passage number, and free from contamination. |
| Inconsistent results between experiments. | Experimental variability. | 1. Standardize all experimental parameters, including cell seeding density, media volume, and incubation times. 2. Prepare fresh dilutions of this compound from a validated stock solution for each experiment. 3. Include positive and negative controls in every assay. |
| Suspected oxidative stress as the cause of cytotoxicity. | This compound is inducing ROS production. | 1. Measure intracellular ROS levels using fluorescent probes like DCFDA. 2. Test the effect of co-treatment with an antioxidant like N-acetylcysteine (NAC) to see if it rescues the cells from cytotoxicity. |
| Difficulty distinguishing between cytotoxicity in normal vs. cancer cells. | Similar sensitivity of the cell lines used. | 1. Use a panel of different normal and cancer cell lines to identify a model with a suitable therapeutic window. 2. Calculate the Selectivity Index (SI) by dividing the IC50 in the normal cell line by the IC50 in the cancer cell line. A higher SI indicates greater selectivity for the cancer cells. |
III. Data Presentation
Table 1: Hypothetical Cytotoxicity of this compound in Normal vs. Cancer Cell Lines
The following table is a template for presenting your experimental data. Currently, there is a lack of publicly available, directly comparable IC50 values for this compound in a variety of normal and cancer cell lines.
| Cell Line | Cell Type | Cancerous/Normal | IC50 (µM) | Selectivity Index (SI) |
| MCF-10A | Human Breast Epithelial | Normal | [To be determined] | - |
| MCF-7 | Human Breast Adenocarcinoma | Cancerous | [To be determined] | [IC50 MCF-10A / IC50 MCF-7] |
| HUVEC | Human Umbilical Vein Endothelial | Normal | [To be determined] | - |
| MDA-MB-231 | Human Breast Adenocarcinoma | Cancerous | [To be determined] | [IC50 HUVEC / IC50 MDA-MB-231] |
| Primary Hepatocytes | Human Liver | Normal | [To be determined] | - |
| HepG2 | Human Hepatocellular Carcinoma | Cancerous | [To be determined] | [IC50 Hepatocytes / IC50 HepG2] |
IV. Experimental Protocols
Protocol 1: Assessment of this compound Cytotoxicity using MTT Assay
This protocol provides a general method for determining the cytotoxic effect of this compound on adherent normal cells.
Materials:
-
Normal cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well clear flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value.
Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol uses the fluorescent probe DCFDA to measure ROS levels.
Materials:
-
Normal cell line of interest
-
This compound
-
2',7'-dichlorofluorescin diacetate (DCFDA)
-
Phosphate-buffered saline (PBS)
-
Black, clear-bottom 96-well plates
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and allow them to attach overnight.
-
DCFDA Loading: Remove the medium and wash the cells with warm PBS. Add medium containing 10 µM DCFDA and incubate for 30-60 minutes at 37°C.
-
Washing: Remove the DCFDA-containing medium and wash the cells twice with warm PBS.
-
This compound Treatment: Add medium containing various concentrations of this compound. Include a positive control (e.g., H₂O₂) and a vehicle control.
-
Fluorescence Measurement: Measure the fluorescence intensity at desired time points (e.g., 1, 3, 6 hours) using a microplate reader with excitation/emission wavelengths of ~485/535 nm.
-
Data Analysis: Normalize the fluorescence intensity of treated cells to that of the vehicle control to determine the fold change in ROS production.
V. Visualizations
Signaling Pathways and Experimental Workflows
Caption: Proposed mechanism of this compound-induced cytotoxicity in normal cells.
Caption: Workflow for assessing and mitigating this compound-induced cytotoxicity.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound | C19H25NO | CID 108092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound may enhance breast cancer chemotherapy by killing a clone of aggressive, multi-drug resistant cells through its action on the p-glycoprotein pump - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Preclinical Limitations of Tesmilifene
Welcome to the technical support center for researchers utilizing Tesmilifene in preclinical models. This resource provides troubleshooting guidance and detailed protocols to help you navigate common challenges and optimize your experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound.
1. Issue: Lack of Chemopotentiation with Doxorubicin in a Multidrug-Resistant (MDR) Cell Line.
-
Question: I am not observing the expected potentiation of doxorubicin's cytotoxic effect when co-administering this compound to my P-glycoprotein (P-gp) overexpressing cancer cell line. What could be the reason?
-
Answer: Several factors could contribute to this observation. Firstly, confirm the P-gp expression and functionality in your cell line. P-gp expression levels can vary between passages, and prolonged culture can lead to changes in its activity. It is also possible that your cell line employs other resistance mechanisms in addition to or instead of P-gp, such as other ABC transporters (e.g., MRP1, BCRP), which may not be targeted by this compound.
Troubleshooting Steps:
-
Verify P-gp Expression: Perform Western blotting or qPCR to confirm high levels of P-gp (ABCB1) in your resistant cell line compared to its sensitive counterpart.
-
Assess P-gp Function: Use a functional assay, such as the Rhodamine 123 efflux assay, to confirm that P-gp is actively transporting substrates out of the cells.
-
Evaluate Other Resistance Mechanisms: If P-gp function is confirmed, consider investigating the expression of other ABC transporters.
-
Optimize this compound Concentration: The concentration of this compound is crucial. A full dose-response matrix of this compound and doxorubicin should be performed to identify synergistic concentrations.
-
Consider this compound's Dual Role: One hypothesis suggests this compound acts as an activating P-gp substrate, leading to ATP depletion.[1][2] This effect might be cell-type dependent and require specific metabolic conditions to induce cell death.
-
2. Issue: High Variability in Cytotoxicity Assays.
-
Question: My in vitro cytotoxicity assays with this compound combinations show high variability between replicates and experiments. How can I improve the reproducibility of my results?
-
Answer: High variability in cell-based assays is a common issue. For this compound, which can have subtle modulatory effects, it is particularly important to control all experimental parameters.
Troubleshooting Steps:
-
Cell Seeding Density: Ensure a consistent cell seeding density across all wells and plates. Over-confluent or under-confluent cells can respond differently to treatment.
-
Solvent Concentration: If using a solvent like DMSO to dissolve this compound, ensure the final concentration is consistent across all wells and is below a cytotoxic threshold for your cell line.
-
Incubation Time: The timing of drug addition and the duration of the assay should be strictly controlled.
-
Assay Choice: Consider the principle of your viability assay (e.g., metabolic activity vs. membrane integrity). Cross-validate your findings with a second, mechanistically different assay.
-
Drug Stability: Prepare fresh drug solutions for each experiment, as the stability of this compound in culture medium over long incubation periods may vary.
-
3. Issue: Unexpected Toxicity in Animal Models.
-
Question: I am observing unexpected toxicity (e.g., weight loss, lethargy) in my mouse model treated with a this compound and doxorubicin combination, even at doses reported to be safe. What could be the cause?
-
Answer: In vivo toxicity can be complex and multifactorial. While this compound was developed to potentiate chemotherapy, it can also have its own off-target effects or alter the pharmacokinetics of the co-administered drug.
Troubleshooting Steps:
-
Vehicle Formulation: The vehicle used to dissolve and administer this compound can contribute to toxicity. Ensure the vehicle is well-tolerated at the administered volume and concentration. This compound HCl is soluble in water (up to 75 mg/ml) and DMSO (up to 30 mg/ml).[3] For in vivo studies, careful formulation is crucial to avoid precipitation and ensure tolerability.
-
Pharmacokinetic Interactions: this compound is known to interact with cytochrome P450 enzymes, including CYP3A4.[4] This can alter the metabolism and clearance of co-administered drugs like doxorubicin, leading to increased systemic exposure and toxicity. Consider conducting a pharmacokinetic study of the combination.
-
Cardiotoxicity: Doxorubicin is known for its cardiotoxicity. While there is limited preclinical data on this compound's cardiotoxicity, it is important to monitor cardiac function in your animal models, especially when used in combination with cardiotoxic agents.[5]
-
Dose Scheduling: The timing of administration of this compound and doxorubicin can influence both efficacy and toxicity. Experiment with different dosing schedules (e.g., sequential vs. concurrent administration).
-
4. Issue: Difficulty in Observing Effects on Cancer Stem Cells (CSCs).
-
Question: I am trying to replicate the finding that this compound preferentially targets breast cancer tumor-initiating cells (TICs) using a tumorsphere formation assay, but my results are inconsistent. What are some common pitfalls?
-
Answer: Tumorsphere assays are notoriously sensitive to technical variations. The ability of this compound to target TICs may also be cell-line specific.
Troubleshooting Steps:
-
Single-Cell Suspension: Ensure you start with a true single-cell suspension. Clumps of cells can be mistaken for spheres, leading to inaccurate quantification.
-
Culture Conditions: Use ultra-low attachment plates and appropriate serum-free media supplemented with growth factors (e.g., EGF, bFGF). The quality and concentration of these supplements are critical.
-
Cell Seeding Density: The initial seeding density is crucial. Too high a density can lead to cell aggregation, while too low a density may not support sphere formation.
-
Assay Duration: Allow sufficient time for sphere formation, which can vary between cell lines (typically 4-10 days).
-
Quantification: Use clear, predefined criteria for what constitutes a tumorsphere (e.g., size, morphology) to ensure consistent counting.
-
Data Presentation
Table 1: In Vitro Efficacy of this compound in Combination with Chemotherapeutic Agents
| Cell Line | Cancer Type | Chemotherapeutic Agent | This compound Concentration | Effect on IC50 of Chemotherapeutic Agent | Reference |
| HN-5a/V15e | Head and Neck Squamous Cell Carcinoma (MDR) | Docetaxel, Paclitaxel, Epirubicin, Doxorubicin, Vinorelbine | Non-antiproliferative concentration | Up to 50% enhancement of cytotoxicity | |
| MCF-7/V25a | Breast Carcinoma (MDR) | Docetaxel, Paclitaxel, Epirubicin, Doxorubicin, Vinorelbine | Non-antiproliferative concentration | Up to 50% enhancement of cytotoxicity | |
| MDA-MB-231 | Triple-Negative Breast Cancer | Doxorubicin | 5 µM | Enhanced cell killing in combination | |
| MCF-7/ADR | Doxorubicin-Resistant Breast Cancer | Doxorubicin | 1 or 5 µM (with Megestrol Acetate) | Synergistic sensitization to Doxorubicin |
Table 2: Effect of this compound on Intracellular Accumulation of Chemotherapeutic Agents
| Cell Line | Cancer Type | Chemotherapeutic Agent | This compound Effect | Quantitative Change | Reference |
| HN-5a/V15e | Head and Neck Squamous Cell Carcinoma (MDR) | Radiolabelled Vincristine | Increased accumulation | Up to 100% increase over 4 hours | |
| MCF-7/ADR | Doxorubicin-Resistant Breast Cancer | Doxorubicin | Increased accumulation (in combination with Megestrol Acetate) | Not specified |
Experimental Protocols
1. Protocol for Assessing Potentiation of Doxorubicin Cytotoxicity In Vitro
This protocol is a general guideline for determining the effect of this compound on the cytotoxicity of doxorubicin using a standard MTT assay.
-
Materials:
-
Cancer cell line of interest (e.g., MCF-7, MDA-MB-231)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound (stock solution in an appropriate solvent, e.g., DMSO)
-
Doxorubicin (stock solution in water)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of doxorubicin and this compound in complete medium.
-
Treat the cells with:
-
Doxorubicin alone at various concentrations.
-
This compound alone at various concentrations.
-
Combinations of doxorubicin and this compound at various concentrations (a checkerboard titration is recommended).
-
Include a vehicle control (medium with the highest concentration of solvent used).
-
-
Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values for each treatment condition. Combination effects can be analyzed using software that calculates synergy scores (e.g., CalcuSyn).
-
2. Protocol for Rhodamine 123 Efflux Assay to Assess P-gp Inhibition
This protocol measures the ability of this compound to inhibit the efflux of the P-gp substrate Rhodamine 123.
-
Materials:
-
P-gp overexpressing cell line (e.g., K562/MDR) and its parental sensitive cell line.
-
Complete cell culture medium (phenol red-free is recommended to reduce background fluorescence).
-
This compound
-
Verapamil (positive control for P-gp inhibition)
-
Rhodamine 123
-
Flow cytometer or fluorescence plate reader
-
-
Procedure:
-
Harvest and wash the cells, then resuspend them in phenol red-free medium.
-
Pre-incubate the cells with various concentrations of this compound or Verapamil for 30-60 minutes at 37°C. Include a vehicle control.
-
Add Rhodamine 123 to a final concentration of 1-5 µM and incubate for another 30-60 minutes at 37°C.
-
Wash the cells twice with ice-cold PBS to stop the efflux.
-
Resuspend the cells in cold PBS.
-
Analyze the intracellular fluorescence of Rhodamine 123 using a flow cytometer or a fluorescence plate reader.
-
An increase in Rhodamine 123 fluorescence in the presence of this compound indicates P-gp inhibition.
-
3. Protocol for Measuring Cellular ATP Levels
This protocol provides a method to determine if this compound treatment leads to ATP depletion in cancer cells.
-
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
ATP determination kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Luminometer
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for different time points (e.g., 1, 6, 24 hours). Include a vehicle control.
-
At each time point, lyse the cells according to the ATP determination kit manufacturer's instructions.
-
Measure the luminescence, which is proportional to the ATP concentration.
-
Normalize the ATP levels to the total protein concentration of each sample.
-
A decrease in luminescence in this compound-treated cells compared to the control indicates ATP depletion.
-
Mandatory Visualizations
Caption: Proposed mechanisms of this compound action in cancer cells.
Caption: Workflow for preclinical in vitro evaluation of this compound.
Caption: Troubleshooting logic for lack of this compound-mediated chemopotentiation.
References
- 1. Tumorsphere Formation Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. This compound may enhance breast cancer chemotherapy by killing a clone of aggressive, multi-drug resistant cells through its action on the p-glycoprotein pump - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorbyt.com [biorbyt.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
Strategies to enhance the therapeutic index of Tesmilifene
Welcome to the technical support center for researchers working with Tesmilifene. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in your in vitro and in vivo experiments.
FAQs and Troubleshooting Guides
This section addresses common questions and issues that may arise during your research with this compound.
I. General Experimental Setup
Question: How should I prepare and store this compound for in vitro experiments?
Answer: this compound hydrochloride is soluble in water (up to 75 mg/ml) and DMSO (up to 30 mg/ml)[1]. For cell culture experiments, it is recommended to prepare a high-concentration stock solution in sterile DMSO or water.
-
Preparation: Dissolve this compound HCl powder in your chosen solvent to create a stock solution (e.g., 10 mM). Gently vortex to ensure it is fully dissolved.
-
Sterilization: Filter-sterilize the stock solution using a 0.22 µm syringe filter.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for long-term use. For short-term use, a stock solution can be stored at 4°C for a limited time, but stability should be verified. Expiration is typically 12 months from the date of receipt when stored properly[1].
Troubleshooting:
-
Precipitation in media: If you observe precipitation when adding the this compound stock solution to your cell culture media, it may be due to the final DMSO concentration being too high or interactions with media components. Ensure the final DMSO concentration in the culture does not exceed 0.5% to avoid solvent-induced cytotoxicity. You can try pre-warming the media before adding the drug stock and mixing gently.
-
Inconsistent results: Inconsistent results may be due to degradation of the compound. Avoid repeated freeze-thaw cycles of your stock solution and protect it from light.
II. Cytotoxicity and Combination Studies
Question: How do I design a cytotoxicity assay to test the synergistic effect of this compound with a chemotherapeutic agent like Doxorubicin?
Answer: A common method to assess cytotoxicity and synergy is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. To evaluate synergy, you will need to test a range of concentrations of each drug alone and in combination.
Troubleshooting:
-
High background in MTT assay: This can be caused by contamination or by components in the serum of your culture medium. Ensure you are using sterile technique and consider using a serum-free medium during the MTT incubation step.
-
IC50 values are not reproducible: Cell seeding density is a critical parameter that can affect drug response. It is important to determine the optimal seeding density for your cell line where they are in the exponential growth phase for the duration of the experiment. Also, ensure that the drug concentrations used bracket the expected IC50 values.
-
No synergistic effect observed: The synergistic effect of this compound can be cell-line dependent and may be more pronounced in multidrug-resistant (MDR) cell lines that overexpress P-glycoprotein. Ensure you are using an appropriate cell model. The timing and sequence of drug administration can also influence synergy. Consider pre-treating cells with this compound before adding the chemotherapeutic agent.
III. Mechanism of Action Studies
Question: How can I investigate the effect of this compound on P-glycoprotein (P-gp) function?
Answer: The effect of this compound on P-gp-mediated drug efflux can be assessed using a drug accumulation assay with a fluorescent or radiolabeled P-gp substrate, such as [³H]-vincristine.
Troubleshooting:
-
Low signal in accumulation assay: This could be due to a low number of cells or low expression of P-gp in your chosen cell line. Use a cell line known to overexpress P-gp (e.g., a drug-resistant variant). Ensure that the concentration of the labeled substrate is appropriate.
-
High variability between replicates: Ensure that cell washing steps are consistent and thorough to remove all extracellular labeled substrate before measuring intracellular accumulation.
Question: How can I assess the impact of this compound on autophagy?
Answer: Autophagic flux can be monitored by observing the conversion of LC3-I to LC3-II via Western blot, in the presence and absence of a lysosomal inhibitor like bafilomycin A1 or chloroquine. An increase in the amount of LC3-II upon treatment with this compound in the presence of the inhibitor would suggest an increase in autophagic flux.
Troubleshooting:
-
Difficulty in detecting LC3-II: LC3-II is a membrane-bound protein, so ensure your lysis buffer is appropriate for extracting membrane proteins. Also, LC3-II can be rapidly degraded, so it is crucial to include lysosomal inhibitors to block this degradation and allow for its detection.
-
Ambiguous results: The static level of LC3-II can be difficult to interpret. Measuring autophagic flux by comparing LC3-II levels in the presence and absence of lysosomal inhibitors provides a more accurate assessment of autophagy.
Question: How can I investigate if this compound induces lysosomal membrane permeabilization (LMP)?
Answer: LMP can be detected using the acridine orange (AO) relocation assay. AO is a lysosomotropic dye that accumulates in intact lysosomes and fluoresces red. Upon LMP, AO leaks into the cytosol and nucleus, where it fluoresces green.
Troubleshooting:
-
Faint AO signal: Ensure that the cells are incubated with an optimal concentration of AO for a sufficient amount of time to allow for its accumulation in lysosomes.
-
Rapid loss of fluorescence: Photobleaching can be an issue. Minimize the exposure of stained cells to light before and during imaging.
Data Presentation
Table 1: Enhancement of Chemotherapeutic Cytotoxicity by this compound in Multidrug-Resistant (MDR) Cell Lines
| Cell Line | Chemotherapeutic Agent | This compound Concentration | Enhancement of Cytotoxicity (% increase in cell killing) | Reference |
| HN-5a/V15e (HNSCC MDR variant) | Docetaxel | Non-antiproliferative concentration | Up to 50% | [2] |
| HN-5a/V15e (HNSCC MDR variant) | Paclitaxel | Non-antiproliferative concentration | Up to 50% | [2] |
| HN-5a/V15e (HNSCC MDR variant) | Epirubicin | Non-antiproliferative concentration | Up to 50% | [2] |
| HN-5a/V15e (HNSCC MDR variant) | Doxorubicin | Non-antiproliferative concentration | Up to 50% | |
| HN-5a/V15e (HNSCC MDR variant) | Vinorelbine | Non-antiproliferative concentration | Up to 50% | |
| MCF-7/V25a (Breast Carcinoma MDR variant) | Docetaxel | Non-antiproliferative concentration | Up to 50% | |
| MCF-7/V25a (Breast Carcinoma MDR variant) | Paclitaxel | Non-antiproliferative concentration | Up to 50% | |
| MCF-7/V25a (Breast Carcinoma MDR variant) | Epirubicin | Non-antiproliferative concentration | Up to 50% | |
| MCF-7/V25a (Breast Carcinoma MDR variant) | Doxorubicin | Non-antiproliferative concentration | Up to 50% | |
| MCF-7/V25a (Breast Carcinoma MDR variant) | Vinorelbine | Non-antiproliferative concentration | Up to 50% |
Table 2: Effect of this compound on Intracellular Drug Accumulation in MDR Cell Lines
| Cell Line | Labeled Substrate | This compound Treatment | Increase in Intracellular Accumulation | Reference |
| HN-5a/V15e (HNSCC MDR variant) | [³H]-vincristine | Non-antiproliferative concentration | Up to 100% over 4 hours |
Experimental Protocols
MTT Cytotoxicity Assay
This protocol is adapted for assessing the synergistic effects of this compound and a chemotherapeutic agent.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound hydrochloride
-
Chemotherapeutic agent (e.g., Doxorubicin)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare a dilution series of this compound and the chemotherapeutic agent in culture medium. For combination treatments, prepare a matrix of concentrations.
-
Treatment: Remove the overnight culture medium and add the drug-containing medium to the respective wells. Include wells with vehicle control (e.g., DMSO at the highest concentration used in the drug dilutions).
-
Incubation: Incubate the plates for a period that allows for the drug to exert its effect (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well (typically 10% of the well volume) and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control. For synergy analysis, use software like CompuSyn to calculate the Combination Index (CI).
[³H]-Vincristine Accumulation Assay
This protocol measures the effect of this compound on the intracellular accumulation of a P-gp substrate.
Materials:
-
MDR cancer cell line and its parental sensitive cell line
-
Complete cell culture medium
-
This compound hydrochloride
-
[³H]-vincristine
-
Ice-cold PBS
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate and grow to a confluent monolayer.
-
Pre-treatment: Pre-incubate the cells with this compound or vehicle control in serum-free medium for a specified time (e.g., 30-60 minutes).
-
Substrate Addition: Add [³H]-vincristine to each well and incubate for various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Washing: Stop the accumulation by rapidly washing the cells three times with ice-cold PBS.
-
Cell Lysis: Lyse the cells with a suitable lysis buffer (e.g., 0.1% SDS).
-
Scintillation Counting: Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Protein Quantification: Determine the protein concentration of the cell lysates to normalize the radioactivity counts.
-
Data Analysis: Plot the intracellular accumulation of [³H]-vincristine (DPM/µg protein) over time.
Signaling Pathways and Experimental Workflows
Caption: Proposed mechanism of this compound in MDR cancer cells.
Caption: Experimental workflow for cytotoxicity synergy assay.
Caption: Logical relationship of this compound's effect on cancer stem cells.
References
Addressing Tesmilifene degradation in long-term studies
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the long-term stability of Tesmilifene. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
| Question | Answer |
| 1. What is the recommended storage condition for this compound? | Based on available supplier information, this compound powder should be stored at -20°C for long-term stability, which is stated to be maintained for at least two years under this condition. For solutions, it is crucial to conduct specific stability studies based on the solvent and concentration used, as aqueous solutions may be prone to degradation. |
| 2. What are the known degradation pathways for this compound? | Currently, there is a lack of publicly available studies that specifically detail the degradation pathways of this compound under various stress conditions such as hydrolysis, oxidation, photolysis, and thermal stress. Therefore, the specific degradation products and mechanisms are not well-documented in scientific literature. |
| 3. How can I monitor the stability of my this compound samples? | A stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection, is the recommended approach. Such a method should be validated to separate the intact this compound from any potential degradation products, allowing for accurate quantification of the active pharmaceutical ingredient (API) over time. |
| 4. What are the potential consequences of this compound degradation in my experiments? | Degradation of this compound can lead to a decrease in its effective concentration, potentially resulting in reduced efficacy as a chemopotentiator. Furthermore, the formation of unknown degradation products could introduce confounding variables or even cytotoxic effects in cellular assays, leading to inaccurate and unreliable experimental results. |
| 5. Are there any known incompatibilities of this compound with common excipients or solvents? | Specific incompatibility studies for this compound with a wide range of excipients and solvents are not extensively reported. Given its chemical structure, which includes an ether linkage and a tertiary amine, it may be susceptible to degradation in acidic or oxidative environments. It is advisable to perform compatibility studies with any new formulation or solvent system. |
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or lower-than-expected results in cellular assays. | Degradation of this compound in the stock solution or final assay medium. | 1. Verify Stock Solution Integrity: Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) and store in small, single-use aliquots at -20°C or below. Avoid repeated freeze-thaw cycles.2. Assess Stability in Assay Media: Perform a time-course experiment to evaluate the stability of this compound in your specific cell culture medium under incubation conditions (e.g., 37°C, 5% CO₂). Analyze samples at different time points using a validated analytical method (e.g., HPLC) to determine the rate of degradation.3. pH of the Medium: Ensure the pH of the cell culture medium remains stable throughout the experiment, as significant shifts in pH could accelerate degradation. |
| Appearance of unknown peaks in chromatograms during analytical testing. | Formation of degradation products. | 1. Conduct Forced Degradation Studies: To preliminarily identify potential degradation products, subject this compound to forced degradation conditions (e.g., treatment with acid, base, peroxide, heat, and light). Analyze the stressed samples by HPLC-MS to characterize the mass of the degradation products.2. Optimize Chromatographic Method: Adjust the HPLC method (e.g., gradient, mobile phase composition, column chemistry) to achieve better separation between the parent this compound peak and any new peaks corresponding to degradation products.3. Literature Search: Although specific data is scarce, periodically review scientific literature for any new publications on this compound stability or degradation. |
| Precipitation of this compound in aqueous solutions. | Poor solubility or formation of insoluble degradation products. | 1. Solubility Assessment: Determine the solubility of this compound in the intended aqueous buffer or medium at the desired concentration and temperature. Consider the use of co-solvents or other formulation strategies if solubility is a limiting factor.2. pH Adjustment: Evaluate the effect of pH on the solubility of this compound. As an amine-containing compound, its solubility is likely pH-dependent.3. Visual Inspection: Always visually inspect solutions for any signs of precipitation before use. If observed, the solution should be considered compromised. |
Experimental Protocols
A general workflow for a forced degradation study would involve:
-
Preparation of Stock Solution: Dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile) to create a stock solution of known concentration.
-
Application of Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with an acid (e.g., 0.1 M HCl) and heat.
-
Base Hydrolysis: Treat the stock solution with a base (e.g., 0.1 M NaOH) and heat.
-
Oxidation: Treat the stock solution with an oxidizing agent (e.g., 3% H₂O₂).
-
Thermal Degradation: Heat the solid drug or a solution at a high temperature (e.g., 60-80°C).
-
Photodegradation: Expose the drug in solution or as a solid to a controlled light source (e.g., UV and visible light).
-
-
Sample Analysis: At various time points, withdraw samples, neutralize if necessary, and analyze using a stability-indicating HPLC method, preferably with mass spectrometric detection (LC-MS) to identify and characterize any degradation products.
Visualizations
Signaling Pathway of this compound's Proposed Mechanism of Action
This compound is proposed to act as a chemopotentiator by targeting multidrug-resistant cancer cells that overexpress P-glycoprotein (P-gp). The following diagram illustrates the hypothetical signaling pathway leading to increased cell death.
Caption: Proposed mechanism of this compound action.
Logical Workflow for Investigating this compound Degradation
The following diagram outlines a logical workflow for researchers to follow when investigating the stability of this compound in their specific experimental setup.
Caption: Workflow for this compound stability assessment.
Navigating Cell Line-Specific Responses to Tesmilifene: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for navigating the complexities of in vitro experiments involving Tesmilifene. Here, you will find troubleshooting advice for common experimental hurdles, frequently asked questions, detailed experimental protocols, and a summary of cell line-specific responses to this compound treatment.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions that may arise during your research with this compound.
| Question/Issue | Potential Cause(s) | Troubleshooting/Recommendation(s) |
| Inconsistent IC50 values for the same cell line across experiments. | 1. Variation in cell passage number. 2. Differences in cell seeding density. 3. Fluctuation in incubation time with this compound. 4. Contamination of cell cultures. | 1. Use a consistent and narrow range of cell passage numbers. 2. Optimize and strictly adhere to the cell seeding density. 3. Maintain a consistent drug incubation period for all assays. 4. Regularly test for mycoplasma and other contaminants. |
| This compound shows minimal cytotoxicity as a single agent in my cell line. | 1. The cell line may be inherently resistant to this compound's standalone effects. 2. This compound's primary role in some cell lines is to potentiate other chemotherapeutics. | 1. Consider using this compound in combination with other drugs like doxorubicin, especially in multi-drug resistant (MDR) cell lines.[1][2] 2. Evaluate this compound's effect on reversing drug resistance in your cell line. |
| Difficulty in detecting apoptosis after this compound treatment. | 1. The concentration of this compound may be too low to induce significant apoptosis. 2. The time point for analysis might be too early or too late. 3. The chosen apoptosis assay may not be sensitive enough. | 1. Perform a dose-response study to determine the optimal apoptotic concentration. 2. Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the peak of apoptotic activity. 3. Use a sensitive method like Annexin V/Propidium Iodide staining with flow cytometry. |
| Unexpected changes in the expression of signaling proteins in Western blot analysis. | 1. Off-target effects of this compound at high concentrations. 2. Crosstalk between different signaling pathways. 3. Cell line-specific signaling responses. | 1. Confirm your findings with multiple concentrations of this compound. 2. Investigate the activation status of key proteins in related pathways. 3. Consult literature for known signaling responses to this compound in your specific cell model. |
Quantitative Data Summary
The cytotoxic effects of this compound, often presented as IC50 values, can vary significantly between different cancer cell lines. The following table summarizes available data on the potentiation of doxorubicin cytotoxicity by this compound in specific cell lines.
| Cell Line | Treatment | IC50 (Doxorubicin Alone) | IC50 (Doxorubicin + this compound) | Fold Potentiation |
| MCF-7/V25a (MDR Breast Cancer) | Doxorubicin ± this compound | Not specified | Not specified | Up to 50% enhancement of cytotoxicity[1] |
| HN-5a/V15e (MDR Head and Neck Cancer) | Doxorubicin ± this compound | Not specified | Not specified | Up to 50% enhancement of cytotoxicity[1] |
Note: Specific IC50 values for this compound as a single agent are not consistently reported across a wide range of cell lines in publicly available literature. Its primary investigation has been as a chemopotentiator.
Key Experimental Protocols
Detailed methodologies for essential in vitro assays are provided below to ensure reproducibility and accuracy in your experiments.
Cell Viability and Cytotoxicity (MTT Assay)
This protocol is for determining the effect of this compound on cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (stock solution prepared in a suitable solvent, e.g., DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: The following day, treat the cells with a range of this compound concentrations. Include a vehicle control (medium with the solvent used for the drug stock).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining by Flow Cytometry)
This method quantifies the extent of apoptosis induced by this compound.
Materials:
-
Cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest both adherent and floating cells from your culture plates after this compound treatment.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer.
-
Staining: Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence.
Western Blot Analysis
This protocol is for detecting changes in protein expression in response to this compound treatment.
Materials:
-
Cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Bax, Bcl-2, cleaved PARP, p-Akt, p-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Lyse the treated cells with lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Electrophoresis: Separate the proteins by SDS-PAGE.
-
Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Signaling Pathways and Experimental Workflows
Visual representations of key signaling pathways potentially modulated by this compound and a typical experimental workflow are provided below.
Caption: Proposed mechanism of this compound-mediated chemosensitization.
References
Validation & Comparative
Tesmilifene vs. Verapamil: A Comparative Guide to P-glycoprotein Modulation in Multidrug Resistance
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of tesmilifene and verapamil, two agents investigated for their ability to modulate P-glycoprotein (P-gp), a key transporter implicated in multidrug resistance (MDR) in cancer. This analysis is based on available experimental data to assist researchers in understanding their distinct mechanisms and potential therapeutic applications.
Executive Summary
Verapamil, a first-generation P-gp inhibitor, functions primarily as a competitive inhibitor, directly competing with chemotherapeutic drugs for binding to the P-gp transporter. While effective in vitro, its clinical utility has been hampered by cardiovascular side effects at the concentrations required for effective P-gp inhibition. This compound, a tamoxifen derivative, presents a more complex and potentially unique mechanism of action. It is hypothesized to paradoxically activate the P-gp pump in highly resistant cells, leading to a futile cycle of ATP hydrolysis, increased production of reactive oxygen species (ROS), and subsequent apoptosis. This distinct mechanism may offer a therapeutic window and a different spectrum of activity against MDR tumors.
Data Presentation: Quantitative Comparison
Table 1: In Vitro Efficacy in Reversing Multidrug Resistance
| Parameter | This compound | Verapamil | Cell Line(s) | Chemotherapeutic Agent | Source(s) |
| Enhancement of Cytotoxicity | Up to 50% enhancement | 10 to 19-fold enhancement of epirubicin effect | HN-5a/V15e (HNSCC), MCF-7/V25a (Breast) | Docetaxel, Paclitaxel, Epirubicin, Doxorubicin, Vinorelbine | [1] |
| 10 µg/ml enhanced epirubicin effect 19-fold | CEM/VCR 1000 (Leukemia) | Epirubicin | [2] | ||
| Drug Accumulation | Up to 100% increase in vincristine accumulation over 4h | Increased intracellular accumulation of daunorubicin and vinblastine | HN-5a/V15e (HNSCC) | Vincristine | [1] |
| Increased accumulation of doxorubicin and vinblastine | K562/ADR (Leukemia) | Daunorubicin, Vinblastine |
Table 2: Effects on P-glycoprotein
| Parameter | This compound | Verapamil | Experimental System | Source(s) |
| P-gp Expression | No direct effect on P-gp expression reported | 3-fold decrease in P-gp expression after 72h at 15 µM | K562/ADR, CEM VLB100 (Leukemia) | |
| P-gp ATPase Activity | Paradoxical activation hypothesized | Biphasic kinetics: activation at low concentrations (Km ≈ 1.9 µM), inhibition at high concentrations (Ki ≈ 454 µM) | Purified P-gp reconstituted into liposomes |
Table 3: Clinical Trial Outcomes (Breast Cancer)
| Parameter | this compound (with Doxorubicin) | Verapamil (with Chemotherapy) | Trial Phase | Key Findings | Source(s) | |---|---|---|---|---| | Overall Survival | Significant improvement in overall survival | Longer overall survival (323 vs. 209 days) | Phase III | this compound + Doxorubicin vs. Doxorubicin alone | | | | | | Prospective study | Verapamil + Vindesine/5-FU vs. Vindesine/5-FU alone in anthracycline-resistant MBC | | | Response Rate | No significant difference in objective response rates | Higher response rate (27% vs. 11%) | Phase III | | | | | | | Prospective study | | |
Mechanisms of Action
Verapamil: Competitive Inhibition
Verapamil is a well-characterized competitive inhibitor of P-gp. It directly binds to the transporter, likely at or near the substrate-binding site, thereby preventing the efflux of co-administered chemotherapeutic agents. This leads to an increased intracellular concentration of the anticancer drug, restoring its cytotoxic efficacy. Furthermore, some studies suggest that verapamil can also downregulate the expression of the MDR1 gene, which codes for P-gp, leading to a longer-lasting reversal of the MDR phenotype. However, the high concentrations of verapamil required for effective P-gp inhibition often lead to dose-limiting cardiovascular side effects, such as hypotension and arrhythmias.
This compound: A Novel Hypothesized Mechanism
The mechanism of action for this compound is thought to be distinct from classical competitive inhibitors. It is proposed that in cancer cells with high levels of P-gp expression, this compound paradoxically activates the P-gp ATPase activity. This hyperactivation leads to a futile cycle of ATP consumption and the generation of reactive oxygen species (ROS) due to the high metabolic stress on the mitochondria. The resulting oxidative stress is believed to trigger apoptotic cell death specifically in the MDR cancer cells, which are already under metabolic strain. This proposed mechanism suggests that this compound may not simply be a chemosensitizer but could have direct cytotoxic effects on a subpopulation of aggressive, multidrug-resistant cells.
Experimental Protocols
P-gp Inhibition Assessment: Rhodamine 123/Calcein-AM Accumulation Assay
This assay measures the ability of a compound to inhibit the efflux of a fluorescent P-gp substrate, such as Rhodamine 123 or Calcein-AM, from MDR cells.
-
Cell Culture: P-gp overexpressing cells (e.g., MCF-7/ADR, K562/ADR) and their parental drug-sensitive counterparts are cultured to 80-90% confluency.
-
Incubation: Cells are pre-incubated with various concentrations of the test modulator (this compound or verapamil) for a specified time (e.g., 1 hour).
-
Substrate Addition: A fluorescent P-gp substrate (e.g., 5 µM Rhodamine 123 or 1 µM Calcein-AM) is added to the medium and incubated for a further period (e.g., 30-60 minutes).
-
Washing: Cells are washed with ice-cold phosphate-buffered saline (PBS) to remove extracellular fluorescence.
-
Analysis: The intracellular fluorescence is quantified using a flow cytometer or a fluorescence plate reader. An increase in intracellular fluorescence in the presence of the modulator indicates P-gp inhibition.
P-gp ATPase Activity Assay
This assay measures the effect of a compound on the ATP hydrolysis rate of P-gp, which is coupled to substrate transport.
-
Membrane Preparation: Crude membranes containing P-gp are prepared from P-gp-overexpressing cells (e.g., Sf9 insect cells infected with a baculovirus carrying the MDR1 gene).
-
Assay Reaction: The membranes are incubated in an ATPase assay buffer containing ATP and MgCl2. The test compound (this compound or verapamil) is added at various concentrations.
-
Phosphate Detection: The reaction is stopped, and the amount of inorganic phosphate (Pi) released is measured using a colorimetric method (e.g., malachite green assay).
-
Analysis: An increase or decrease in the vanadate-sensitive ATPase activity in the presence of the compound indicates a direct interaction with P-gp.
Cytotoxicity Assay (MTT Assay)
This assay determines the ability of a P-gp modulator to sensitize MDR cells to a chemotherapeutic agent.
-
Cell Seeding: MDR cells are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment: Cells are treated with a range of concentrations of a chemotherapeutic drug in the presence or absence of a fixed, non-toxic concentration of the P-gp modulator (this compound or verapamil).
-
Incubation: The cells are incubated for a period that allows for cell proliferation and drug-induced cytotoxicity (e.g., 48-72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization and Measurement: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm).
-
Analysis: The IC50 values (the concentration of the chemotherapeutic drug that inhibits cell growth by 50%) are calculated for the drug alone and in combination with the modulator. A decrease in the IC50 value in the presence of the modulator indicates chemosensitization.
Mandatory Visualizations
Caption: Workflow for evaluating P-gp modulators in vitro.
References
- 1. Enhancement of cytotoxicity of natural product drugs against multidrug resistant variant cell lines of human head and neck squamous cell carcinoma and breast carcinoma by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Does verapamil help overcome multidrug resistance in tumor cell lines and cancer patients? - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validating Tesmilifene's Potentiation of Paclitaxel in Ovarian Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide explores the therapeutic potential of tesmilifene as a chemosensitizing agent to enhance the efficacy of paclitaxel in treating ovarian cancer, a disease frequently challenged by the development of multidrug resistance. While direct clinical validation for this specific combination in ovarian cancer is pending, this document provides a framework for its preclinical assessment, compares the underlying mechanism to alternative strategies, and benchmarks against the current standard of care.
The Clinical Challenge: Paclitaxel Resistance in Ovarian Cancer
Paclitaxel, a cornerstone of ovarian cancer chemotherapy, functions by stabilizing microtubules, leading to mitotic arrest and apoptosis in cancer cells.[1] However, its efficacy is often diminished by the onset of chemoresistance. A primary mechanism for this resistance is the overexpression of the ATP-binding cassette (ABC) transporter P-glycoprotein (P-gp), encoded by the MDR1 gene.[2][3] This transmembrane pump actively ejects paclitaxel from the cancer cell, reducing its intracellular concentration and rendering it ineffective.[1][3] The expression of P-gp in ovarian tumors is correlated with a poorer prognosis and reduced overall survival.
This compound: A Candidate for Reversing Paclitaxel Resistance
This compound is a small molecule, initially investigated as an antihistamine, that has been shown to potentiate the effects of various chemotherapeutic agents, including taxanes, in preclinical models. Its proposed mechanism of action involves the inhibition of P-gp, thereby blocking the drug efflux pathway and restoring intracellular concentrations of the co-administered chemotherapy.
While this compound's synergy with paclitaxel has not been specifically validated in ovarian cancer, preliminary studies have demonstrated its cytotoxic activity against estrogen receptor-negative human ovarian cancer cell lines, with IC50 values ranging from 0.27 to 19.72 µM. Furthermore, in animal models, the combination of this compound with cisplatin resulted in more pronounced anti-tumor activity against human ovarian cancer xenografts than cisplatin alone. These findings provide a strong rationale for formally investigating its potential to potentiate paclitaxel.
Proposed Framework for Preclinical Validation
To validate the hypothesis that this compound can reverse P-gp-mediated paclitaxel resistance in ovarian cancer, a series of preclinical experiments are necessary.
Proposed In Vitro Experimental Protocol
Objective: To quantify the ability of this compound to sensitize paclitaxel-resistant ovarian cancer cells to paclitaxel-induced cytotoxicity.
Materials:
-
Paclitaxel-sensitive ovarian cancer cell line (e.g., OVCAR8)
-
Paclitaxel-resistant, P-gp overexpressing ovarian cancer cell line (e.g., OVCAR8-PTX-R or SKOV3-TR)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound Hydrochloride
-
Paclitaxel
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
96-well plates
Methodology:
-
Cell Seeding: Seed both paclitaxel-sensitive and resistant ovarian cancer cells into 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere for 24 hours.
-
Drug Preparation: Prepare a dilution series of paclitaxel. For combination treatments, prepare a similar paclitaxel dilution series in medium containing a fixed, non-toxic concentration of this compound (determined via preliminary single-agent dose-response experiments).
-
Treatment: Treat the cells with varying concentrations of paclitaxel alone or in combination with the fixed concentration of this compound. Include control groups treated with vehicle only and this compound only.
-
Incubation: Incubate the treated cells for 48-72 hours.
-
Viability Assessment: Add MTT reagent to each well and incubate for 4 hours to allow for formazan crystal formation.
-
Data Acquisition: Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the cell viability as a percentage relative to the vehicle-treated control. Determine the IC50 (the concentration of paclitaxel required to inhibit cell growth by 50%) for each condition using non-linear regression analysis.
Hypothetical Data and Interpretation
The primary endpoint of this experiment would be a significant reduction in the paclitaxel IC50 value in the resistant cell line when co-administered with this compound.
| Cell Line | Treatment | Hypothetical IC50 (nM) | Fold Change in Resistance |
| OVCAR8 (Sensitive) | Paclitaxel Alone | 5 | - |
| OVCAR8-PTX-R (Resistant) | Paclitaxel Alone | 150 | 30x |
| OVCAR8-PTX-R (Resistant) | Paclitaxel + this compound | 15 | 3x |
Table 1: Hypothetical results from an in vitro chemosensitization assay. The data illustrates a potential outcome where this compound significantly reverses paclitaxel resistance.
Proposed Mechanism of Action: P-glycoprotein Inhibition
In paclitaxel-resistant ovarian cancer cells, P-gp acts as a drug efflux pump. Paclitaxel, a P-gp substrate, enters the cell but is immediately bound and expelled, preventing it from reaching the necessary concentration to stabilize microtubules and induce cell death. A P-gp inhibitor like this compound is hypothesized to bind to the P-gp transporter, competitively inhibiting its function. This blockade allows paclitaxel to accumulate within the cell, restoring its cytotoxic effect.
Comparison with Standard of Care and Alternatives
Benchmark: Paclitaxel and Carboplatin Combination
The current first-line standard of care for advanced ovarian cancer is combination chemotherapy, most commonly paclitaxel and a platinum-based agent like carboplatin. This combination provides a crucial benchmark against which any new potentiating strategy must be measured.
| Clinical Trial / Study | Treatment Arm | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| GOG 111 | Paclitaxel + Cisplatin | 73% | 18 months | 38 months |
| GOG Study | Paclitaxel + Carboplatin | - | 20.7 months | 57.4 months |
| AGO OVAR-3 | Paclitaxel + Carboplatin | - | - | 31.4 months (suboptimal) |
| GOG Phase I/II | Paclitaxel + Carboplatin | 75% | 15 months | - |
Table 2: Summary of clinical outcomes for platinum-paclitaxel combination therapy in advanced ovarian cancer. Data compiled from multiple studies.
Comparison with Alternative P-gp Inhibitors
This compound is one of several molecules investigated for its ability to inhibit P-gp. Tariquidar is another potent, third-generation P-gp inhibitor that has been studied preclinically for its ability to reverse paclitaxel resistance in ovarian cancer.
| Feature | This compound (Proposed) | Tariquidar (Investigational) |
| Primary Mechanism | P-glycoprotein (P-gp) inhibition | Potent P-glycoprotein (P-gp) inhibition |
| Evidence in Ovarian Cancer | In vitro cytotoxicity as a single agent; synergy with cisplatin in vivo. | In vitro and in vivo reversal of paclitaxel resistance in ovarian cancer models. |
| Development Status | Investigated in Phase III trials for breast cancer. | Investigated in clinical trials, but not yet approved. |
| Clinical Advantage | Potential to repurpose an existing investigational drug with a known safety profile. | High potency and specificity for P-gp. |
Table 3: Comparison of this compound with another investigational P-gp inhibitor for potentiating paclitaxel in ovarian cancer.
Conclusion and Future Directions
While direct evidence is currently lacking, the known cytotoxic effects of this compound in ovarian cancer cell lines and its function as a P-gp inhibitor provide a compelling scientific rationale for its investigation as a potentiating agent for paclitaxel. The proposed preclinical framework offers a clear path to validating this hypothesis. If successful, in vivo studies using patient-derived xenograft (PDX) models of paclitaxel-resistant ovarian cancer would be the logical next step. Ultimately, demonstrating a significant survival advantage over the established paclitaxel/carboplatin regimen will be necessary to justify clinical translation. The exploration of this compound represents a promising, mechanism-driven strategy to overcome a critical barrier in ovarian cancer therapy.
References
- 1. Paclitaxel and Its Evolving Role in the Management of Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective cyclooxygenase inhibitors increase paclitaxel sensitivity in taxane-resistant ovarian cancer by suppressing P-glycoprotein expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchopenworld.com [researchopenworld.com]
Tesmilifene: A Cross-Cancer Efficacy Analysis and Comparative Review
For Researchers, Scientists, and Drug Development Professionals
Tesmilifene, a diphenylmethane derivative, has been investigated as a chemopotentiating agent in various cancers, most notably in advanced breast cancer. This guide provides a comprehensive cross-validation of this compound's efficacy, comparing its performance with standard-of-care therapies. Detailed experimental data from key clinical and preclinical studies are presented, alongside elucidated mechanisms of action and relevant signaling pathways.
Executive Summary
This compound's primary clinical investigation has been as an adjunct to doxorubicin in metastatic breast cancer. The pivotal NCIC CTG MA.19 phase III trial demonstrated a significant overall survival benefit in certain patient subgroups when this compound was added to doxorubicin, although this was not observed in a subsequent larger phase III trial which was terminated prematurely. Preclinical studies have suggested a potential role for this compound in overcoming multidrug resistance in other cancer types, such as head and neck squamous cell carcinoma, by modulating the P-glycoprotein (P-gp) efflux pump. A further proposed mechanism of action involves the preferential targeting of breast cancer stem cells. This guide will delve into the data supporting these findings and provide a comparative analysis against established treatment protocols.
Efficacy of this compound in Advanced Breast Cancer: A Tale of Two Trials
This compound's journey in clinical development for advanced breast cancer has been marked by both promising and conflicting results. The initial phase III trial, NCIC CTG MA.19, suggested a significant survival advantage with the addition of this compound to doxorubicin. However, a subsequent larger international phase III trial was halted early due to the unlikelihood of demonstrating a statistically significant survival benefit.
Table 1: Efficacy of this compound in the NCIC CTG MA.19 Trial (Subgroup Analysis)
| Patient Subgroup | Treatment Arm | Median Overall Survival (months) | p-value |
| Overall Population | Doxorubicin + this compound | 23.6 | <0.03 |
| Doxorubicin Alone | 15.6 | ||
| Disease-Free Interval ≤36 months | Doxorubicin + this compound | 29.7 | 0.0016 |
| Doxorubicin Alone | 12.2 | ||
| Estrogen Receptor (ER) Negative | Doxorubicin + this compound | Not Reported | 0.003 |
| Doxorubicin Alone | Not Reported | ||
| Chemotherapy Responders/Stabilizers | Doxorubicin + this compound | Not Reported | <0.007 |
| Doxorubicin Alone | Not Reported |
Data from a subgroup analysis of the NCIC CTG MA.19 trial.[1]
Table 2: Comparison with Standard of Care in Metastatic Breast Cancer (circa early 2000s)
| Treatment Regimen | Typical Response Rate | Typical Median Overall Survival |
| Single-Agent Anthracycline (e.g., Doxorubicin) | 30-50% | 12-18 months |
| Single-Agent Taxane (e.g., Paclitaxel, Docetaxel) | 20-40% | 10-15 months |
| Combination Chemotherapy (e.g., Anthracycline + Taxane) | 40-60% | 15-24 months |
Note: These are general figures for first-line treatment of metastatic breast cancer in the early 2000s and can vary based on patient characteristics and prior treatments.
Preclinical Evidence in Head and Neck Squamous Cell Carcinoma
While clinical data for this compound in non-breast cancers is limited, preclinical studies have explored its potential. A study on multidrug-resistant (MDR) human head and neck squamous cell carcinoma (HNSCC) and breast carcinoma cell lines investigated this compound's ability to enhance the cytotoxicity of several chemotherapy agents.
Table 3: Preclinical Efficacy of this compound in MDR Cancer Cell Lines
| Cancer Cell Line | Chemotherapy Agent | Enhancement of Cytotoxicity by this compound |
| HN-5a/V15e (HNSCC) | Docetaxel, Paclitaxel, Epirubicin, Doxorubicin, Vinorelbine | Up to 50% increase |
| MCF-7/V25a (Breast Carcinoma) | Docetaxel, Paclitaxel, Epirubicin, Doxorubicin, Vinorelbine | Up to 50% increase |
This compound also increased the intracellular accumulation of radiolabelled vincristine by up to 100% in HNSCC cells, suggesting inhibition of drug efflux pumps.[2]
Experimental Protocols
NCIC CTG MA.19 Trial Protocol Summary
-
Objective: To evaluate the efficacy and safety of doxorubicin with or without this compound in women with advanced or metastatic breast cancer.
-
Study Design: A randomized, multicenter, open-label, phase III trial.
-
Patient Population: Women with histologically confirmed advanced or metastatic breast cancer, with measurable or evaluable disease, who had not received prior chemotherapy for metastatic disease.
-
Treatment Arms:
-
Arm 1: Doxorubicin 60 mg/m² intravenously every 21 days.
-
Arm 2: Doxorubicin 60 mg/m² intravenously every 21 days plus this compound.
-
-
Primary Endpoint: Overall survival.
-
Secondary Endpoints: Response rate, progression-free survival, and quality of life.
A more recent, larger phase III trial randomized 723 patients to receive either epirubicin alone or epirubicin in combination with this compound. This trial was stopped prematurely.[3]
In Vitro Cytotoxicity Assay Protocol (HNSCC and Breast Carcinoma Cell Lines)
-
Cell Lines: Multidrug-resistant variants of a human head and neck squamous cell carcinoma cell line (HN-5a/V15e) and a breast carcinoma cell line (MCF-7/V25a), both overexpressing P-glycoprotein.
-
Treatment: Cells were continuously exposed to various anticancer drugs (docetaxel, paclitaxel, epirubicin, doxorubicin, vinorelbine) in the presence or absence of a non-toxic concentration of this compound for 4 days.
-
Endpoint: Drug sensitivity was measured using a vital stain to assess cell viability.
-
Drug Accumulation Assay: To determine the effect on drug efflux, cells were incubated with radiolabelled vincristine with or without this compound, and intracellular radioactivity was measured over time.[2]
Mechanisms of Action and Signaling Pathways
This compound's proposed mechanisms of action center on its ability to potentiate chemotherapy, primarily through the inhibition of the P-glycoprotein efflux pump and by targeting cancer stem cells.
Modulation of P-glycoprotein (P-gp) Mediated Drug Efflux
P-glycoprotein is an ATP-dependent efflux pump that is overexpressed in many multidrug-resistant cancer cells. It actively transports a wide range of chemotherapeutic agents out of the cell, reducing their intracellular concentration and efficacy. This compound is hypothesized to interact with P-gp, thereby inhibiting its function and leading to increased intracellular accumulation of cytotoxic drugs.[1]
References
- 1. This compound may enhance breast cancer chemotherapy by killing a clone of aggressive, multi-drug resistant cells through its action on the p-glycoprotein pump - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enhancement of cytotoxicity of natural product drugs against multidrug resistant variant cell lines of human head and neck squamous cell carcinoma and breast carcinoma by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Chemopotentiator for Cancer - Clinical Trials Arena [clinicaltrialsarena.com]
A Comparative Guide to P-glycoprotein Modulation: Tesmilifene vs. Tariquidar
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of tesmilifene and the third-generation P-glycoprotein (P-gp) inhibitor, tariquidar. The information is curated to assist researchers and drug development professionals in understanding the nuances of these two agents in the context of overcoming multidrug resistance (MDR) in cancer.
At a Glance: this compound vs. Tariquidar
| Feature | This compound | Tariquidar |
| Primary Proposed Mechanism | P-gp Substrate/Activator | Noncompetitive P-gp Inhibitor |
| Effect on P-gp ATPase Activity | Proposed to stimulate, leading to ATP depletion | Inhibits ATPase activity[1] |
| P-gp Binding Affinity (Kd) | Not established | 5.1 nM[2] |
| Clinical Development Status | Investigated in Phase III trials for breast cancer | Investigated in Phase I/II/III trials for various cancers |
Introduction
P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter family, is a key player in multidrug resistance, a major obstacle in cancer chemotherapy. P-gp functions as an ATP-dependent efflux pump, actively transporting a wide range of chemotherapeutic agents out of cancer cells, thereby reducing their intracellular concentration and efficacy. Efforts to counteract P-gp-mediated MDR have led to the development of several generations of P-gp inhibitors. This guide focuses on a comparison between this compound, a compound with a unique proposed mechanism of action, and tariquidar, a well-characterized third-generation P-gp inhibitor.
Mechanism of Action
The fundamental difference between this compound and tariquidar lies in their proposed interactions with P-gp.
Tariquidar: A Direct P-gp Inhibitor
Tariquidar is a potent, specific, and noncompetitive inhibitor of P-gp.[1] It binds with high affinity to P-gp, locking the transporter in a conformation that prevents the efflux of chemotherapeutic drugs.[3] This inhibition restores the intracellular concentration of cytotoxic agents in multidrug-resistant cells. Studies have shown that tariquidar inhibits the ATPase activity of P-gp, suggesting that its modulatory effect stems from the inhibition of substrate binding, ATP hydrolysis, or both.[1]
This compound: A P-gp Activator Leading to Cellular Stress
The exact mechanism of action of this compound is not as clearly defined as that of tariquidar. One prominent hypothesis suggests that this compound acts as an activating P-gp substrate. According to this model, this compound is recognized and transported by P-gp, a process that stimulates the pump's ATPase activity and leads to a significant consumption of cellular ATP. This rapid depletion of ATP, coupled with the potential generation of reactive oxygen species (ROS) from increased mitochondrial activity to replenish ATP, is proposed to induce cell death, particularly in cells that overexpress P-gp.
Preclinical Data: A Head-to-Head Comparison
Direct comparative preclinical studies using the same cell lines and assay conditions for this compound and tariquidar are limited. However, data from independent studies provide insights into their respective potencies and effects.
Table 1: In Vitro P-gp Modulation Activity
| Parameter | This compound | Tariquidar |
| P-gp Binding Affinity (Kd) | Data not available | 5.1 nM |
| P-gp ATPase Activity IC50 | Not applicable (proposed activator) | 43 nM |
| Rhodamine 123 Efflux Inhibition IC50 | Data not available | 74 nM |
| Effect on Substrate Accumulation | Increased accumulation of radiolabeled vincristine by up to 100% in MDR cells | Restored accumulation of rhodamine 123 in P-gp expressing cells to levels of parental cells |
| Potentiation of Chemotherapy | Enhanced cytotoxicity of docetaxel, paclitaxel, epirubicin, doxorubicin, and vinorelbine by up to 50% in MDR cell lines | Potentiates the cytotoxicity of doxorubicin, paclitaxel, etoposide, and vincristine |
Clinical Trial Insights: Breast Cancer
Both this compound and tariquidar have been evaluated in clinical trials for their potential to reverse chemotherapy resistance in breast cancer patients.
Table 2: Summary of Key Clinical Trial Findings in Advanced Breast Cancer
| Clinical Trial Aspect | This compound (NCIC CTG MA.19) | Tariquidar (Phase II Study) |
| Treatment Regimen | Doxorubicin with or without this compound | Addition of tariquidar to existing doxorubicin- or taxane-containing chemotherapy regimens in resistant patients |
| Primary Endpoint | Overall Survival | Objective Tumor Response |
| Key Findings | Statistically significant improvement in overall survival with the addition of this compound. No significant difference in tumor response rates or progression-free survival. | Limited clinical activity. Only one partial response out of 17 patients. |
| Toxicity | Associated with hallucinations, nausea, and vomiting | Generally well-tolerated, with some chemotherapy-related toxicities observed |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of P-gp modulators. Below are representative protocols for key in vitro assays.
P-gp ATPase Activity Assay
This assay measures the ATP hydrolysis activity of P-gp in the presence of a test compound. It is used to determine if a compound is a P-gp substrate (stimulator of ATPase activity) or an inhibitor.
Materials:
-
P-gp-containing membrane vesicles (e.g., from Sf9 cells overexpressing P-gp)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 50 mM KCl, 5 mM sodium azide, 1 mM EGTA, 1 mM ouabain)
-
ATP solution
-
Test compound and control compounds (e.g., verapamil as a stimulator, sodium orthovanadate as an inhibitor)
-
Phosphate standard
-
Reagent for detecting inorganic phosphate (e.g., ammonium molybdate in sulfuric acid)
Procedure:
-
Thaw P-gp membrane vesicles on ice.
-
Dilute the membrane vesicles to the desired concentration in Assay Buffer.
-
Add the test compound at various concentrations to the diluted membrane vesicles. Include positive (verapamil) and negative (vehicle) controls.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding ATP.
-
Incubate at 37°C for a defined period (e.g., 20 minutes).
-
Stop the reaction by adding a stop solution (e.g., sodium dodecyl sulfate).
-
Add the phosphate detection reagent and incubate at room temperature for color development.
-
Measure the absorbance at a specific wavelength (e.g., 800 nm).
-
Calculate the amount of inorganic phosphate released using a standard curve and determine the effect of the test compound on P-gp ATPase activity.
Rhodamine 123 Efflux Assay (Flow Cytometry)
This assay measures the ability of a compound to inhibit the P-gp-mediated efflux of the fluorescent substrate rhodamine 123 from cells.
Materials:
-
P-gp-overexpressing cell line (e.g., MCF-7/ADR) and parental cell line (e.g., MCF-7)
-
Cell culture medium
-
Rhodamine 123
-
Test compound and control inhibitor (e.g., verapamil)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed the cells in appropriate culture plates and allow them to adhere.
-
Treat the cells with the test compound at various concentrations for a specified pre-incubation time.
-
Add rhodamine 123 to the cells and incubate for a loading period (e.g., 60 minutes) at 37°C.
-
Wash the cells with ice-cold PBS to remove extracellular rhodamine 123.
-
Add fresh medium (with or without the test compound) and incubate for an efflux period (e.g., 60 minutes) at 37°C.
-
Wash the cells again with ice-cold PBS.
-
Harvest the cells (e.g., by trypsinization).
-
Resuspend the cells in PBS for flow cytometric analysis.
-
Analyze the intracellular fluorescence of rhodamine 123 using a flow cytometer.
-
A higher fluorescence intensity in the presence of the test compound indicates inhibition of P-gp-mediated efflux.
Signaling Pathways and Logical Relationships
The regulation of P-gp expression and the mechanisms of its inhibition involve complex cellular signaling pathways.
Caption: Mechanisms of P-gp modulation by tariquidar and this compound.
This diagram illustrates the direct inhibitory effect of tariquidar on P-gp-mediated drug efflux. In contrast, it depicts the hypothesized mechanism for this compound, where it activates P-gp, leading to ATP depletion and subsequent oxidative stress-induced cell death.
Caption: Workflow for in vitro evaluation of P-gp modulators.
This workflow outlines the key experimental steps for characterizing P-gp inhibitors in a laboratory setting, from cell-based assays to the determination of key parameters like IC50 and potentiation of chemotherapy.
Conclusion
This compound and tariquidar represent two distinct approaches to overcoming P-gp-mediated multidrug resistance. Tariquidar is a classic, potent, third-generation inhibitor that directly blocks the P-gp pump. Its clinical development, however, has been met with challenges, showing limited efficacy in some studies. This compound, on the other hand, is proposed to work through a more indirect mechanism, potentially turning the P-gp pump into a self-destructive tool for cancer cells. The clinical data for this compound in combination with doxorubicin in breast cancer showed a surprising survival benefit without a corresponding increase in tumor response rate, suggesting a more complex anti-cancer effect that may not be captured by traditional endpoints.
For researchers in drug development, the contrasting profiles of these two agents highlight the ongoing challenges and the need for innovative strategies in targeting P-gp. Future research should focus on elucidating the precise molecular mechanism of this compound and on identifying predictive biomarkers to select patient populations most likely to benefit from either of these P-gp modulating strategies.
References
- 1. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 2. Enhancement of cytotoxicity of natural product drugs against multidrug resistant variant cell lines of human head and neck squamous cell carcinoma and breast carcinoma by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound may enhance breast cancer chemotherapy by killing a clone of aggressive, multi-drug resistant cells through its action on the p-glycoprotein pump - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Examination of Tesmilifene and Other Chemosensitizers in Overcoming Doxorubicin Resistance
For Researchers, Scientists, and Drug Development Professionals
The development of multidrug resistance (MDR) remains a significant hurdle in the effective treatment of breast cancer. A primary mechanism underlying this resistance is the overexpression of drug efflux pumps, such as P-glycoprotein (P-gp), which actively remove chemotherapeutic agents from cancer cells. Chemosensitizers, also known as MDR modulators, are compounds designed to counteract these resistance mechanisms and restore the efficacy of cytotoxic drugs like doxorubicin.
This guide provides a comparative analysis of tesmilifene, a historically significant chemopotentiator, with other notable chemosensitizers, focusing on their efficacy in overcoming doxorubicin resistance in preclinical breast cancer models. We present a synthesis of experimental data, detailed methodologies for key assays, and visualizations of the proposed mechanisms of action.
Quantitative Performance Analysis
The following tables summarize the preclinical efficacy of this compound and other selected chemosensitizers in combination with doxorubicin. Data has been compiled from various studies to provide a comparative overview. It is important to note that direct head-to-head studies are limited, and experimental conditions may vary between the cited sources.
Table 1: Efficacy of Chemosensitizers on Doxorubicin Cytotoxicity in MDR Breast Cancer Cell Lines
| Chemosensitizer | Cell Line | Doxorubicin IC50 (without sensitizer) | Doxorubicin IC50 (with sensitizer) | Fold Reversal | Reference |
| This compound | MCF-7/V25a (MDR) | Not explicitly stated, but high resistance | Cytotoxicity enhanced by up to 50% | Not calculable | [1] |
| Verapamil | MCF-7 | 36 µg/ml | 13 µg/ml | 2.77 | [2] |
| Verapamil | MES-SA/Dx5 (MDR Sarcoma) | 50-100 fold resistant vs. parent | ~7-fold enhancement of sensitivity | ~7 | [3] |
| Tariquidar | NCI/ADR-RES (MDR) | 15.7 µM (104-fold resistant) | IC50 diminished ~7-fold with 300 nM Tariquidar | ~7 | [4] |
| Cyclosporine A | Various | Dose of doxorubicin with CsA was 60% of doxorubicin alone for equivalent myelosuppression | Not applicable (in vivo) | Not applicable |
Note: IC50 values and fold reversal are highly dependent on the specific cell line and experimental conditions.
Table 2: Effect of Chemosensitizers on Intracellular Doxorubicin Accumulation
| Chemosensitizer | Cell Line | Effect on Drug Accumulation | Reference |
| This compound | MDA A-1 (MDR) | 156% increase in doxorubicin AUC | |
| Verapamil | MCF-7 | Significantly increased doxorubicin cellular uptake | |
| Tariquidar | MRP7-expressing cells | Significantly enhanced intracellular accumulation of [3H]-paclitaxel | |
| Cyclosporine A | Not specified | Increased dose-adjusted AUC of doxorubicin by 55% in patients |
Mechanisms of Action: A Comparative Overview
While many chemosensitizers function through direct inhibition of P-gp, this compound has been proposed to have a more complex and multifaceted mechanism of action.
This compound: this compound's mechanism is not fully elucidated but is thought to involve several processes:
-
Paradoxical P-glycoprotein Activation: One hypothesis suggests that in aggressive, multi-drug resistant cells, this compound, in combination with chemotherapy, paradoxically activates the P-gp pump. This hyperactivation leads to a significant ATP cost, stressing the cell's mitochondria and resulting in the production of reactive oxygen species (ROS), ultimately leading to cell death.
-
Targeting Cancer Stem Cells: Preclinical studies have shown that this compound can preferentially kill breast tumor-initiating cells (CD44+/CD24-/low), a subpopulation of cells implicated in tumor recurrence and resistance. The exact signaling pathways involved in this process are still under investigation but may be linked to the cells' unique metabolic or stress-response characteristics.
-
Inhibition of Drug Metabolism: It has also been suggested that this compound may decrease the metabolism of doxorubicin, thereby increasing its bioavailability and cytotoxic effect.
First-Generation P-gp Inhibitors (e.g., Verapamil, Cyclosporine A): These agents were among the first to be identified as MDR modulators. Their primary mechanism of action is the direct, competitive inhibition of the P-gp efflux pump. By binding to P-gp, they prevent the pump from expelling chemotherapeutic drugs, leading to increased intracellular drug concentrations and restored cytotoxicity. However, their clinical utility has been hampered by low potency and significant off-target effects, including cardiotoxicity (Verapamil) and immunosuppression (Cyclosporine A), often at the concentrations required for effective P-gp inhibition.
Third-Generation P-gp Inhibitors (e.g., Tariquidar): Developed to overcome the limitations of earlier generations, third-generation inhibitors like tariquidar are highly potent and specific non-competitive inhibitors of P-gp. They bind to P-gp with high affinity, effectively blocking its function at nanomolar concentrations. This high potency and specificity were intended to reduce the side effects observed with first-generation inhibitors. However, despite promising preclinical data, clinical trials with tariquidar have shown limited success in improving patient outcomes.
Visualizing the Mechanisms
To illustrate the proposed mechanisms of action, the following diagrams were generated using the DOT language.
Experimental Protocols
The following are generalized protocols for key in vitro assays used to evaluate chemosensitizers. Specific parameters should be optimized for the cell lines and compounds being tested.
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Workflow:
Methodology:
-
Cell Seeding: Plate breast cancer cells (e.g., MCF-7 for sensitive, MCF-7/ADR for resistant) in 96-well plates at a predetermined density and allow them to attach overnight.
-
Treatment: Prepare serial dilutions of doxorubicin, both alone and in combination with a fixed, non-toxic concentration of the chemosensitizer (e.g., this compound, Verapamil, Tariquidar). Replace the cell culture medium with the drug-containing medium.
-
Incubation: Incubate the plates for a period that allows for multiple cell divisions (typically 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Lyse the cells and solubilize the formazan crystals using a solubilizing agent (e.g., DMSO, isopropanol with HCl).
-
Data Acquisition: Measure the absorbance of the solubilized formazan solution using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to untreated controls. Determine the IC50 (the concentration of doxorubicin that inhibits cell growth by 50%) from the dose-response curves. The fold reversal of resistance is calculated by dividing the IC50 of doxorubicin alone by the IC50 of doxorubicin in the presence of the chemosensitizer.
Drug Accumulation Assay (Using Doxorubicin's Intrinsic Fluorescence)
This assay quantifies the intracellular concentration of doxorubicin, which is naturally fluorescent.
Workflow:
Methodology:
-
Cell Seeding: Plate cells in appropriate culture vessels (e.g., 6-well plates) and allow them to reach a suitable confluency.
-
Pre-incubation: Treat the cells with the chemosensitizer or a control vehicle for a short period (e.g., 30-60 minutes) to allow for interaction with the efflux pumps.
-
Doxorubicin Loading: Add doxorubicin to the medium at a fixed concentration and incubate for a defined time (e.g., 1-2 hours).
-
Washing: Terminate the uptake by rapidly washing the cells multiple times with ice-cold phosphate-buffered saline (PBS) to remove any extracellular doxorubicin.
-
Cell Lysis: Lyse the cells to release the intracellular contents.
-
Fluorescence Measurement: Measure the fluorescence of the doxorubicin in the cell lysate using a fluorometer or fluorescence plate reader.
-
Normalization: Normalize the fluorescence signal to the total protein content of the lysate (determined by a protein assay like BCA or Bradford) to account for differences in cell number.
-
Analysis: Compare the normalized fluorescence in cells treated with the chemosensitizer to the control group to determine the increase in doxorubicin accumulation.
Conclusion
The landscape of chemosensitizers for overcoming doxorubicin resistance in breast cancer is complex. First-generation P-gp inhibitors like verapamil and cyclosporine A demonstrated the potential of this approach but were limited by toxicity. Third-generation inhibitors such as tariquidar offered improved potency and specificity, yet clinical translation has remained challenging.
This compound represents a unique case, with clinical trial data suggesting a survival benefit in some instances, potentially through mechanisms that go beyond simple P-gp inhibition to include the targeting of cancer stem cells and the induction of oxidative stress. This suggests that the most effective chemosensitization strategies may involve targeting multiple resistance pathways simultaneously.
The data and protocols presented in this guide are intended to provide a foundation for researchers to compare and evaluate these and other novel chemosensitizers. Future research should focus on elucidating the complex signaling networks involved in multidrug resistance and developing targeted therapies that can effectively and safely restore sensitivity to conventional chemotherapeutics.
References
- 1. Enhancement of cytotoxicity of natural product drugs against multidrug resistant variant cell lines of human head and neck squamous cell carcinoma and breast carcinoma by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. file.sdiarticle3.com [file.sdiarticle3.com]
- 3. Verapamil-mediated sensitization of doxorubicin-selected pleiotropic resistance in human sarcoma cells: selectivity for drugs which produce DNA scission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
The Reproducibility of Tesmilifene's Effects on Multidrug Resistance: A Comparative Analysis
A critical examination of the preclinical and clinical evidence for tesmilifene's role in overcoming multidrug resistance, with a comparative look at established and investigational P-glycoprotein inhibitors.
The emergence of multidrug resistance (MDR) remains a formidable obstacle in cancer chemotherapy, rendering many therapeutic agents ineffective. A key mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, most notably P-glycoprotein (P-gp), which actively effluxes a broad spectrum of anticancer drugs from tumor cells. This compound, a tamoxifen derivative, was investigated as a potential agent to reverse MDR. However, its clinical development has been marked by conflicting trial results, raising questions about the reproducibility of its effects. This guide provides a comprehensive comparison of this compound with other P-gp inhibitors, presenting supporting experimental data, detailed methodologies, and visual representations of key pathways and workflows to aid researchers in understanding the landscape of MDR reversal agents.
Mechanism of Action: A Contested Hypothesis
This compound was initially proposed to potentiate the effects of chemotherapy by inhibiting P-gp, thereby increasing the intracellular concentration of cytotoxic drugs in resistant cancer cells.[1] One hypothesis suggests that this compound may act as a P-gp substrate, competitively inhibiting the efflux of other chemotherapeutic agents.[2] An alternative and more complex hypothesis posits that this compound paradoxically activates the P-gp pump, leading to a massive consumption of ATP. This energy depletion, in turn, is suggested to trigger the generation of reactive oxygen species (ROS) and subsequent cell death in MDR cells that are highly dependent on glycolysis.[2] However, the definitive molecular basis of this compound's action remains a subject of debate.[1]
Comparative Efficacy in Reversing Multidrug Resistance
To objectively assess the efficacy of this compound in reversing MDR, its performance must be compared with other known P-gp inhibitors. The following tables summarize key in vitro data for this compound and its alternatives.
Table 1: Potentiation of Doxorubicin Cytotoxicity in MDR Cancer Cell Lines
| Compound | Cell Line | Doxorubicin IC50 (without inhibitor) | Doxorubicin IC50 (with inhibitor) | Fold Reversal | Reference |
| This compound | MCF-7/ADR | 1.9 µM | Not explicitly quantified as IC50, but enhanced cytotoxicity by up to 50% | - | [1] |
| HN-5a/V15e | - | Enhanced cytotoxicity by up to 50% | - | ||
| Verapamil | K562/ADR | - | Partially reversed resistance | - | |
| L1210/VCR | Insensitive to verapamil reversal for doxorubicin | - | - | ||
| Tariquidar | NCI/ADR-RES | 15.7 ± 4.8 µM | 2.24 µM (with 300 nM Tariquidar) | ~7-fold | |
| ABCB1-expressing cells | - | 30-fold decrease in resistance | 30 | ||
| Elacridar | MCF-7/Pac | - | Complete reversal at 5 µM | - |
IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. Fold reversal is a measure of how many times more sensitive the resistant cells become to the chemotherapeutic agent in the presence of the inhibitor.
Table 2: Inhibition of P-glycoprotein Efflux Activity
| Compound | Assay | Cell Line | Effect | Reference |
| This compound | Radiolabeled vincristine accumulation | HN-5a/V15e | Up to 100% increase in accumulation | |
| Verapamil | Rhodamine 123 efflux | K562 | Uncompetitive inhibition of efflux | |
| Tariquidar | [3H]-Vinblastine accumulation | - | EC50 = 487 ± 50 nM | |
| Elacridar | Paclitaxel sensitivity | Kb-V1 | Complete restoration of sensitivity at 50 nM |
Clinical Trial Reproducibility: The Case of this compound
The clinical development of this compound has been a tale of contrasting outcomes. An initial Phase III trial (MA.19) suggested a significant survival advantage when this compound was added to doxorubicin for patients with advanced breast cancer. However, a subsequent confirmatory Phase III trial failed to replicate these findings, leading to the discontinuation of its development for this indication. This lack of reproducibility in clinical settings underscores the complexities of translating preclinical findings and highlights the challenges in developing effective MDR modulators.
Alternative P-glycoprotein Inhibitors
Several other compounds have been investigated for their ability to inhibit P-gp and reverse MDR.
-
Verapamil: A first-generation P-gp inhibitor, verapamil is a calcium channel blocker that has been shown to reverse MDR in vitro. However, its clinical use has been limited by dose-limiting cardiovascular side effects.
-
Tariquidar (XR9576): A potent and specific third-generation P-gp inhibitor. In vitro studies have demonstrated its ability to restore the sensitivity of MDR cell lines to chemotherapeutic agents at nanomolar concentrations. Clinical trials have explored its combination with various chemotherapy drugs.
-
Elacridar (GF120918): Another third-generation P-gp inhibitor that has shown promise in preclinical studies. It has been shown to effectively reverse resistance to paclitaxel in breast cancer cell lines.
Experimental Protocols
A clear understanding of the methodologies used to evaluate these compounds is essential for interpreting the data and designing future experiments.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with varying concentrations of the chemotherapeutic agent (e.g., doxorubicin) with or without the P-gp inhibitor (e.g., this compound). Include appropriate controls (untreated cells, cells with inhibitor alone).
-
Incubation: Incubate the plates for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.
Rhodamine 123 Efflux Assay for P-gp Function
This assay measures the efflux activity of P-gp using the fluorescent substrate Rhodamine 123.
-
Cell Preparation: Harvest and wash the cells, then resuspend them in a suitable buffer.
-
Inhibitor Pre-incubation: Incubate the cells with the P-gp inhibitor (e.g., verapamil) or vehicle control.
-
Rhodamine 123 Loading: Add Rhodamine 123 to the cell suspension and incubate to allow for cellular uptake.
-
Efflux: Pellet the cells, remove the loading solution, and resuspend them in a fresh, warm buffer to initiate efflux. Incubate for a defined period.
-
Fluorescence Measurement: Measure the intracellular fluorescence of Rhodamine 123 using a flow cytometer or fluorescence plate reader.
-
Data Analysis: Compare the fluorescence intensity between the control and inhibitor-treated cells. A higher fluorescence in the presence of the inhibitor indicates reduced P-gp efflux activity.
Visualizing the Mechanisms and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the proposed signaling pathway of P-gp-mediated drug efflux and the general workflow of the key experimental assays.
P-gp mediated drug efflux and proposed inhibition by this compound and alternatives.
Generalized workflows for MTT and Rhodamine 123 efflux assays.
Conclusion
The journey of this compound from a promising MDR reversal agent to a compound with unreproducible clinical efficacy serves as a critical case study in drug development. While preclinical data suggested a potential role for this compound in sensitizing resistant tumors to chemotherapy, the failure to consistently demonstrate this benefit in later-stage clinical trials highlights the significant gap between in vitro models and clinical reality. In contrast, third-generation P-gp inhibitors like tariquidar and elacridar have shown more consistent and potent preclinical activity, although their clinical success has also been met with challenges. This comparative guide underscores the importance of rigorous, reproducible research and the need for more predictive preclinical models to identify and validate effective strategies to combat multidrug resistance in cancer. Future research should focus on novel approaches and combination therapies that can overcome the complex and redundant mechanisms of drug resistance.
References
- 1. Enhancement of cytotoxicity of natural product drugs against multidrug resistant variant cell lines of human head and neck squamous cell carcinoma and breast carcinoma by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound may enhance breast cancer chemotherapy by killing a clone of aggressive, multi-drug resistant cells through its action on the p-glycoprotein pump - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Validation of Tesmilifene Research: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tesmilifene, a diphenylmethane derivative, was investigated as a chemopotentiating agent, primarily in the context of advanced breast cancer. Initial clinical trial results suggested a significant survival benefit when combined with doxorubicin, sparking interest in its novel mechanism of action. However, subsequent research and a pivotal confirmatory trial yielded conflicting results, ultimately leading to the discontinuation of its development. This guide provides an objective comparison of the key published research findings on this compound, presenting quantitative data from clinical trials, detailing experimental protocols for its proposed mechanisms of action, and offering a critical perspective on the independent validation of these findings.
Clinical Trial Data: A Tale of Two Trials
This compound's clinical development was marked by a promising initial Phase III trial (NCIC CTG MA.19) followed by a disappointing confirmatory Phase III trial (NCIC CTG MA.20), which was stopped early for futility.
Table 1: Comparison of Phase III Clinical Trial Results for this compound
| Metric | NCIC CTG MA.19 (this compound + Doxorubicin vs. Doxorubicin alone) | NCIC CTG MA.20 (this compound + Epirubicin/Cyclophosphamide vs. Epirubicin/Cyclophosphamide alone) |
| Median Overall Survival | 23.6 months (this compound arm) vs. 15.6 months (Control arm) | No significant difference observed; trial stopped for futility. |
| p-value (Overall Survival) | < 0.03 | Not applicable |
| Progression-Free Survival | No significant difference | No significant difference observed. |
| Tumor Response Rates | No significant difference | No significant difference observed. |
A subgroup analysis of the MA.19 trial suggested that the survival benefit was more pronounced in patients with more aggressive disease, such as those with a disease-free interval of 36 months or less and those with estrogen receptor-negative tumors.
Proposed Mechanisms of Action and Experimental Validation
Several mechanisms have been proposed to explain the potential chemopotentiating effects of this compound. The following sections detail these hypotheses and the experimental protocols used to investigate them.
Interaction with P-glycoprotein (P-gp) in Multi-Drug Resistant (MDR) Cells
One prominent hypothesis suggests that this compound interacts with the P-glycoprotein (P-gp) efflux pump in multi-drug resistant cancer cells.[1] This interaction is proposed to paradoxically activate the pump, leading to a massive consumption of ATP and subsequent cell death due to energy depletion and the generation of reactive oxygen species (ROS).[1]
This assay measures the ATP hydrolysis activity of P-gp in the presence of a test compound. An increase in ATPase activity is indicative of the compound being a P-gp substrate or modulator.
-
Membrane Preparation: Isolate cell membranes containing P-gp from MDR cancer cell lines (e.g., MES-SA/Dx5).
-
Pre-incubation: Pre-incubate the membranes with varying concentrations of the test compound (e.g., this compound, docetaxel, cabazitaxel) for a short period (e.g., 5 minutes) at 37°C.[2]
-
ATP Addition: Initiate the reaction by adding ATP.
-
Incubation: Incubate the mixture for a defined period (e.g., 30 minutes) at 37°C to allow for ATP hydrolysis.[2]
-
Phosphate Detection: Stop the reaction and measure the amount of inorganic phosphate released using a colorimetric reagent (e.g., malachite green-based reagent).[3]
-
Data Analysis: Compare the ATPase activity in the presence of the test compound to a baseline control. Verapamil can be used as a positive control for ATPase stimulation.
Binding to Antiestrogen Binding Sites (AEBS) and Inhibition of Cholesterol Biosynthesis
This compound was initially developed as a selective ligand for "antiestrogen binding sites" (AEBS), distinct from the estrogen receptor. Subsequent research has provided strong evidence that the AEBS is a hetero-oligomeric complex of two enzymes involved in the later stages of cholesterol biosynthesis: 3β-hydroxysterol-Δ⁸-Δ⁷-isomerase and 3β-hydroxysterol-Δ⁷-reductase. This complex also exhibits cholesterol-5,6-epoxide hydrolase (ChEH) activity. It is hypothesized that by binding to this complex, this compound and other AEBS ligands disrupt cholesterol metabolism, leading to the accumulation of sterol precursors and inducing apoptosis and autophagy in cancer cells.
This assay measures the enzymatic conversion of a cholesterol epoxide substrate to its diol product, and the inhibition of this activity by a test compound.
-
Microsome Preparation: Isolate microsomes from a rich source of AEBS, such as rat liver.
-
Reaction Mixture: Prepare a reaction mixture containing the microsomal preparation and a radiolabeled substrate, such as [¹⁴C]α-cholesterol epoxide.
-
Inhibitor Addition: Add the test compound (e.g., this compound, tamoxifen) at various concentrations.
-
Incubation: Incubate the reaction mixture for a defined period (e.g., 9 minutes) at a controlled temperature.
-
Lipid Extraction: Stop the reaction and extract the lipids.
-
Thin-Layer Chromatography (TLC): Separate the substrate (cholesterol epoxide) from the product (cholestane-3β,5α,6β-triol) using TLC.
-
Autoradiography and Quantification: Visualize the radiolabeled spots by autoradiography and quantify the conversion of substrate to product.
-
Data Analysis: Determine the inhibitory concentration (IC₅₀) of the test compound.
References
- 1. This compound may enhance breast cancer chemotherapy by killing a clone of aggressive, multi-drug resistant cells through its action on the p-glycoprotein pump - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Measuring In Vitro ATPase Activity for Enzymatic Characterization - PMC [pmc.ncbi.nlm.nih.gov]
Tesmilifene in Advanced Breast Cancer: A Meta-Analysis of Clinical Trial Data
For Researchers, Scientists, and Drug Development Professionals
Tesmilifene, a chemopotentiating agent, has been the subject of significant clinical investigation, particularly in the context of advanced breast cancer. This guide provides a comparative meta-analysis of key clinical trial data to offer researchers and drug development professionals a comprehensive overview of its efficacy, safety, and proposed mechanisms of action.
Efficacy of this compound in Combination with Chemotherapy
This compound was primarily investigated as an adjunct to anthracycline-based chemotherapy. The initial promise of this combination was highlighted in a pivotal Phase III trial, which was later followed by another large-scale trial that yielded different results.
Key Clinical Trial Data
A significant Phase III trial involving 305 patients with advanced breast cancer compared the efficacy of doxorubicin alone versus doxorubicin combined with this compound. While the combination therapy did not show a statistically significant improvement in tumor response rates or progression-free survival, it demonstrated a notable increase in overall survival.[1] A subsequent pivotal international Phase III trial enrolling 723 patients, which combined this compound with epirubicin and cyclophosphamide, was halted prematurely. An independent safety monitoring board concluded that it was unlikely to show a significant difference in overall survival between the treatment arms.[1]
| Outcome Measure | Doxorubicin + this compound | Doxorubicin Alone | Epirubicin/Cyclophosphamide + this compound vs. Epirubicin/Cyclophosphamide Alone |
| Overall Survival (OS) | 23.6 months[1] | 15.6 months[1] | Unlikely to show significant difference[1] |
| Tumor Response Rates | No significant difference | No significant difference | Not reported |
| Progression-Free Survival (PFS) | No significant difference | No significant difference | Not reported |
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation of clinical trial data. Below are generalized methodologies based on available information.
Phase III Trial of Doxorubicin with or without this compound:
-
Patient Population: Patients with advanced or metastatic breast cancer.
-
Treatment Arms:
-
Experimental Arm: this compound administered in conjunction with doxorubicin.
-
Control Arm: Doxorubicin administered alone.
-
-
Endpoints:
-
Primary: Overall Survival.
-
Secondary: Tumor response rate, progression-free survival, duration of response.
-
Pivotal Phase III Trial of Epirubicin/Cyclophosphamide with or without this compound:
-
Patient Population: 723 patients with metastatic breast cancer.
-
Treatment Arms:
-
Experimental Arm: this compound combined with epirubicin and cyclophosphamide.
-
Control Arm: Epirubicin and cyclophosphamide alone.
-
-
Primary Endpoint: Overall Survival.
Proposed Mechanisms of Action
The rationale for combining this compound with chemotherapy stems from its potential to enhance the cytotoxic effects of other drugs. Several mechanisms have been proposed.
This compound is thought to act as a chemopotentiator by reversing multidrug resistance in cancer cells. One of the leading hypotheses is its interaction with P-glycoprotein (P-gp) pumps, which are often overexpressed in resistant tumors and actively efflux chemotherapy drugs. This compound may act as an activating substrate for P-gp, leading to an increased consumption of ATP as the pump works to extrude the chemotherapy. This excessive ATP depletion could lead to cell death in multidrug-resistant cells.
Another proposed mechanism suggests that this compound may preferentially target and induce apoptosis in breast tumor-initiating cells (TICs), a subpopulation of cancer cells believed to be responsible for tumor recurrence and metastasis.
Caption: Proposed mechanism of this compound action on P-glycoprotein pumps.
Clinical Trial Meta-Analysis Workflow
A systematic approach is necessary to conduct a meta-analysis of clinical trial data. The following workflow outlines the key steps involved.
Caption: A typical workflow for a clinical trial meta-analysis.
References
Safety Operating Guide
Navigating the Safe Disposal of Tesmilifene: A Procedural Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the meticulous management of chemical compounds is a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive framework for the proper disposal of Tesmilifene, a compound investigated for its potential to enhance the effects of chemotherapy.[1][2] Adherence to these procedures is critical for ensuring a safe laboratory environment and compliance with regulatory standards.
This compound: Key Safety and Handling Data
A thorough understanding of a compound's properties is the first step toward safe handling and disposal. The following table summarizes key information for this compound.
| Property | Value | Reference |
| Chemical Name | N,N-Diethyl-2-[4-(phenylmethyl)phenoxy]ethanamine hydrochloride | [3] |
| CAS Number | 92981-78-7 | [3] |
| Molecular Formula | C19H25NO•HCl | [3] |
| Molecular Weight | 319.9 g/mol | |
| Primary Use | For Research Use Only. Not intended for diagnostic or therapeutic use. | |
| Storage | Store in a tightly closed container in a well-ventilated place. |
Experimental Protocol for the Disposal of this compound
The following protocol outlines the essential steps for the safe disposal of this compound waste. These guidelines are intended to be general and must be supplemented by a thorough review of your institution's specific policies and local, state, and federal regulations.
Step 1: Waste Identification and Classification
Before disposal, it is imperative to correctly identify and classify all waste streams containing this compound.
-
Unused or Expired Pure this compound: This should be treated as hazardous chemical waste.
-
Contaminated Materials: All items that have come into direct contact with this compound, such as gloves, pipette tips, vials, and bench paper, must be considered contaminated waste.
-
Solutions of this compound: The disposal method for liquid waste will depend on the solvent and the concentration of this compound. Aqueous solutions should not be disposed of down the drain.
Step 2: Personal Protective Equipment (PPE)
Prior to handling this compound waste, ensure that appropriate personal protective equipment is worn.
-
Gloves: Wear chemical-impermeable gloves.
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A lab coat should be worn to protect street clothing.
-
Ventilation: Handle the waste in a well-ventilated area or under a chemical fume hood.
Step 3: Segregation and Labeling
Proper segregation of this compound waste is crucial to prevent accidental mixing with incompatible materials.
-
Solid Waste: Collect all contaminated solid materials in a designated, leak-proof container lined with a chemically resistant bag.
-
Liquid Waste: Collect liquid waste containing this compound in a compatible, sealed, and shatter-proof container.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," the approximate quantity, and any other components in the mixture. Attach a hazardous waste tag as required by your institution.
Step 4: Storage
Store this compound waste in a designated, secure, and well-ventilated area away from incompatible materials. The storage area should have secondary containment to mitigate spills.
Step 5: Final Disposal
The ultimate disposal of chemical waste must be managed by a licensed hazardous waste disposal company.
-
Contact EHS: Notify your institution's Environmental Health and Safety (EHS) department for specific instructions and to arrange for waste pickup.
-
Prohibited Disposal Methods: Do not dispose of this compound or its contaminated materials in the regular trash or down the drain. Improper disposal can lead to environmental contamination and regulatory violations.
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
References
Essential Safety and Logistical Information for Handling Tesmilifene
Tesmilifene is a small molecule chemopotentiator that was developed for cancer treatment.[1][2] As an active pharmaceutical ingredient (API) with potential cytotoxic effects, it should be handled with care to minimize exposure.
Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment (PPE) is critical to minimize exposure to this compound. The following table summarizes the recommended PPE for handling this compound, based on best practices for potent APIs.
| PPE Category | Item | Specifications and Recommendations |
| Respiratory Protection | Powered Air-Purifying Respirator (PAPR) | Recommended for operations with a high potential for aerosol or dust generation. Hoods or full-facepieces offer high protection factors. |
| Reusable Half or Full-Facepiece Respirator | Use with P100/FFP3 particulate filters. A proper fit test is mandatory before use. | |
| Disposable Respirators (e.g., N95) | Suitable for low-risk activities but not recommended as primary protection when handling potent compounds. | |
| Hand Protection | Double Gloving | Wear two pairs of nitrile gloves. The outer pair should be changed immediately upon contamination or at regular intervals. |
| Body Protection | Disposable Coveralls | Recommended to be made from materials like Tyvek or microporous film to protect against chemical splashes and dust. |
| Dedicated Lab Coat | A disposable or professionally laundered lab coat should be worn over personal clothing. | |
| Eye Protection | Safety Goggles or a Face Shield | Use chemical splash goggles that provide a complete seal around the eyes. A face shield can be worn over goggles for additional protection. |
| Foot Protection | Shoe Covers | Disposable shoe covers should be worn in the designated handling area and removed before exiting. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach is crucial for safely handling potent compounds like this compound.
-
Preparation and Planning:
-
Conduct a thorough risk assessment for the planned experiment.
-
Ensure all necessary PPE is available and in good condition.
-
Prepare and label all required equipment and solutions.
-
Set up a designated handling area, preferably in a containment device such as a chemical fume hood or a glove box.
-
Have a spill kit and emergency procedures readily accessible.
-
-
Compound Handling:
-
Weighing and Aliquoting: Whenever possible, use a closed system for weighing and transferring the compound. If handling powders, use techniques that minimize dust generation, such as gentle scooping.
-
Solution Preparation: When dissolving the compound, add the solvent to the solid slowly to prevent splashing.
-
-
Post-Handling:
-
Decontamination: Thoroughly decontaminate all surfaces and equipment used during the handling process with a validated cleaning agent.
-
Waste Disposal: Dispose of all contaminated materials, including single-use PPE, in appropriately labeled hazardous waste containers.
-
Emergency Response Plan
Immediate and appropriate action is critical in the event of an emergency.
Exposure Procedures
| Exposure Route | First Aid Measures |
| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately. |
Spill Response
In the event of a spill, follow these steps:
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or poses a significant inhalation risk, evacuate the area.
-
Secure the Area: Restrict access to the spill area.
-
Don Appropriate PPE: Before attempting to clean the spill, don the appropriate PPE, including respiratory protection.
-
Contain the Spill: Use absorbent materials to contain the spill and prevent it from spreading.
-
Clean the Spill:
-
For liquid spills, cover with an absorbent material.
-
For solid spills, carefully scoop up the material, avoiding dust generation.
-
-
Decontaminate: Clean the spill area with an appropriate solvent or detergent, followed by a water rinse.
-
Dispose of Waste: All materials used for spill cleanup must be disposed of as hazardous waste.
Disposal Plan
Proper disposal of this compound and all contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: Segregate this compound waste from other laboratory waste streams.
-
Containerization: Use clearly labeled, sealed, and compatible containers for all this compound waste.
-
Disposal Route: Dispose of all this compound waste through a licensed hazardous waste disposal company. Follow all local, state, and federal regulations for hazardous waste disposal.
Visualized Workflows
The following diagrams illustrate the logical flow of the handling and emergency procedures.
Figure 1: Step-by-step procedure for handling this compound.
Figure 2: Logical workflow for responding to a this compound spill.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
